Versicolorin
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H9O7- |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
(4S,8R)-16,18-dihydroxy-13,20-dioxo-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaen-2-olate |
InChI |
InChI=1S/C18H10O7/c19-6-3-8-12(10(20)4-6)16(22)14-9(15(8)21)5-11-13(17(14)23)7-1-2-24-18(7)25-11/h1-5,7,18-20,23H/p-1/t7-,18+/m0/s1 |
InChI Key |
SJNDYXPJRUTLNW-ULCDLSAGSA-M |
Isomeric SMILES |
C1=CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3[O-])C(=O)C5=C(C4=O)C=C(C=C5O)O |
Canonical SMILES |
C1=COC2C1C3=C(O2)C=C4C(=C3[O-])C(=O)C5=C(C4=O)C=C(C=C5O)O |
Synonyms |
versicolorin versicolorins |
Origin of Product |
United States |
Foundational & Exploratory
Versicolorin A: A Technical Guide for Researchers
Abstract
Versicolorin A is a mycotoxin and a key intermediate in the biosynthesis of aflatoxin B1, one of the most potent naturally occurring carcinogens.[1][2] Produced by several species of the Aspergillus genus, this compound A is gaining attention not only as an indicator of potential aflatoxin contamination but also for its own intrinsic toxicity.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound A, with a focus on its genotoxic and cytotoxic effects. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their study of this important fungal metabolite.
Chemical Structure and Physicochemical Properties
This compound A is an organic heteropentacyclic compound.[4] Its core structure is a 3a,12a-dihydroanthra[2,3-b]furo[3,2-d]furan-5,10-dione with three hydroxy substituents at positions 4, 6, and 8.[4]
| Property | Value | Reference |
| CAS Number | 6807-96-1 | [4] |
| Molecular Formula | C₁₈H₁₀O₇ | [4] |
| Molecular Weight | 338.27 g/mol | [4] |
| IUPAC Name | (4S,8R)-2,16,18-trihydroxy-7,9-dioxapentacyclo[10.8.0.0³,¹⁰.0⁴,⁸.0¹⁴,¹⁹]icosa-1,3(10),5,11,14(19),15,17-heptaene-13,20-dione | [4] |
| SMILES | C1=CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O | [4] |
| Appearance | Yellowish solid | - |
| Solubility | Soluble in DMSO | - |
Biological Activity and Toxicology
This compound A exhibits significant biological activity, primarily related to its cytotoxicity and genotoxicity. It is considered a carcinogenic agent and an Aspergillus metabolite.[4]
Cytotoxicity
This compound A has been shown to be cytotoxic to various human cell lines. The cytotoxic effects of low doses of this compound A (1-20 µM) were found to be stronger than the same low doses of aflatoxin B1 in both Caco-2 and HCT116 cell lines.[5]
| Cell Line | Assay | IC₅₀ (µM) | Reference |
| A549 (human lung adenocarcinoma) | MTT | 109 ± 3.5 | [6][7] |
Genotoxicity
This compound A is a known genotoxin, capable of inducing DNA damage through various mechanisms. Its genotoxic potential has been demonstrated in multiple assays.[8][9]
-
DNA Strand Breaks: In Caco-2 cells, this compound A induced DNA strand breaks, leading to apoptosis and reduced DNA replication.[5]
-
Micronucleus Formation: Treatment of A549 cells with this compound A resulted in a significant increase in micronucleus formation.[6][10]
-
Point Mutations: The Ames test showed that this compound A induces point mutations, an effect that is dependent on metabolic activation.[8]
-
Chromosomal Damage: this compound A has been shown to induce chromosomal damage in metabolically competent intestinal cells (IPEC-1).[8]
-
γH2AX Assay: The genotoxicity of this compound A has also been confirmed by the γH2AX assay, which detects DNA double-strand breaks.[9]
Mechanism of Action
Recent studies have elucidated a key mechanism behind this compound A's genotoxicity and its interaction with aflatoxin B1. This compound A activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic-metabolizing enzymes.[11][12] This activation leads to the significant induction of cytochrome P450 1A1 (CYP1A1) expression.[11][12] The elevated levels of CYP1A1 can then enhance the metabolic activation of co-contaminating aflatoxin B1, leading to increased genotoxicity.[11]
References
- 1. Role of this compound A and its derivatives in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity and mitigation of this compound A, a new fungal mycotoxin | ANR [anr.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound A | C18H10O7 | CID 638297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and genotoxicity of versicolorins and 5-methoxysterigmatocystin in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mutagenicity and genotoxicity assessment of the emerging mycotoxin this compound A, an Aflatoxin B1 precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxicity of aflatoxins and their precursors in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy this compound A | 6807-96-1 | >98% [smolecule.com]
- 11. This compound A enhances the genotoxicity of aflatoxin B1 in human liver cells by inducing the transactivation of the Ah-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unraveling the Molecular Blueprint: A Technical Guide to Versicolorin Biosynthesis in Aspergillus flavus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the versicolorin biosynthesis pathway in Aspergillus flavus, a critical juncture in the production of aflatoxins, potent mycotoxins with significant implications for food safety and human health. Understanding this pathway is paramount for developing targeted strategies to inhibit aflatoxin contamination and for exploring the potential of its intermediates in drug discovery. This document details the enzymatic steps, genetic regulation, and experimental methodologies used to elucidate this complex biochemical cascade.
The this compound Biosynthesis Pathway: A Core Component of Aflatoxin Production
The biosynthesis of this compound is a multi-step enzymatic process that forms a key part of the larger aflatoxin biosynthetic cluster in Aspergillus flavus. Versicolorins, particularly this compound A and B, are anthraquinone pigments that serve as crucial precursors to the highly carcinogenic aflatoxins. The pathway involves a series of oxidation, reduction, and cyclization reactions, catalyzed by a suite of dedicated enzymes encoded by the aflatoxin gene cluster.
The conversion of versiconal to this compound B represents a critical step, involving the closure of the bisfuran ring, a structural feature essential for the mutagenic activity of aflatoxins.[1] This reaction is catalyzed by this compound B synthase, an enzyme that has been a focal point of research in aflatoxin biosynthesis.
Key Enzymatic Conversions
The immediate steps leading to and from this compound are as follows:
-
Versiconal Hemiacetal Acetate (VHA) to Versiconal (VAL): This hydrolysis reaction is catalyzed by an esterase.[2][3]
-
Versiconal (VAL) to this compound B (VER B): This cyclization reaction is a pivotal step catalyzed by this compound B synthase (VBS), encoded by the aflK (vbs) gene.[3][4][5][6][7] This enzyme facilitates the conversion of the racemic versiconal hemiacetal to an optically active product, which is crucial for the stereochemistry of the final aflatoxin molecule.[7][8]
-
This compound B (VER B) to this compound A (VER A): The conversion of the tetrahydrobisfuran ring in VER B to a dihydrobisfuran ring in VER A is catalyzed by a desaturase, likely a cytochrome P450 monooxygenase encoded by the aflL gene.[9][10][11]
-
This compound A (VER A) to Demethylsterigmatocystin (DMST): This complex oxidative rearrangement is a crucial and enigmatic step in the pathway.[12][13] It is thought to involve multiple enzymes, including those encoded by verA (aflN), ver-1 (aflM), ordB (aflX), and hypA (aflY).[10][14][15][16][17][18] The verA gene product appears to be key in forming the xanthone structure of demethylsterigmatocystin.[16][17][18]
Genetic Regulation of the Pathway
The genes encoding the enzymes for this compound and aflatoxin biosynthesis are located within a 70 kb gene cluster.[6][7] The expression of these genes is tightly regulated by transcription factors, primarily AflR and AflS, which are also located within the cluster.[14] Global regulatory proteins such as VeA and LaeA also play a significant role in controlling the expression of the aflatoxin gene cluster, linking secondary metabolism to fungal development.[6] Environmental factors, including light, can also influence the expression of pathway genes. For instance, blue light has been shown to inhibit aflatoxin B1 biosynthesis by downregulating the expression of aflR and aflS.[19]
Quantitative Data on this compound Biosynthesis
While extensive qualitative research exists, quantitative data on the this compound biosynthesis pathway remains relatively sparse in publicly available literature. The following table summarizes conceptual quantitative aspects based on experimental observations.
| Parameter | Observation | Reference |
| Gene Expression | The aflK gene, encoding this compound B synthase, was completely inhibited in A. flavus treated with 3.5% ethanol. | [1] |
| Metabolite Accumulation | Disruption of the verA gene in Aspergillus parasiticus leads to the accumulation of a novel intermediate, HAMA, instead of this compound A. | [16][17][18] |
| Enzyme Activity | AflM from Aspergillus parasiticus catalyzed a 25% conversion of the hydroquinoid form of this compound A to a novel product. | [12][13] |
| Toxicity Comparison | Low doses (1-20 µM) of this compound A exhibited stronger cytotoxic effects on human colon cell lines (Caco-2 and HCT116) than equivalent doses of aflatoxin B1. | [20] |
Experimental Protocols
The study of the this compound biosynthesis pathway employs a range of molecular biology and biochemical techniques. Below are generalized protocols for key experimental procedures cited in the literature.
Gene Disruption and Complementation in Aspergillus flavus
Objective: To investigate the function of a specific gene (e.g., aflK) in the this compound biosynthesis pathway through its deletion and subsequent reintroduction.
Methodology:
-
Construction of Gene Deletion Cassette: A gene replacement cassette is constructed using fusion PCR. This typically involves amplifying the 5' and 3' flanking regions of the target gene and fusing them to a selectable marker gene (e.g., pyrG).
-
Protoplast Preparation: A. flavus spores are germinated in a suitable liquid medium. The resulting mycelia are treated with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to digest the cell walls and release protoplasts.
-
Transformation: The gene deletion cassette is introduced into the prepared protoplasts using a polyethylene glycol (PEG)-mediated transformation method.
-
Selection of Transformants: Transformed protoplasts are plated on a selective medium that allows only the growth of fungal cells that have successfully integrated the selectable marker.
-
Screening and Verification: Putative deletion mutants are screened by PCR using primers that flank the target gene and primers internal to the selectable marker. Southern blot analysis is then used to confirm the homologous recombination event and the absence of the target gene.
-
Gene Complementation: To confirm that the observed phenotype is due to the gene deletion, the wild-type copy of the gene is reintroduced into the deletion mutant. This is typically done by co-transforming the mutant with a plasmid carrying the wild-type gene and another selectable marker.
(Based on methodologies described in functional analyses of this compound B synthase gene in A. flavus)[4][5][6]
Metabolite Extraction and Analysis
Objective: To extract and identify the secondary metabolites produced by wild-type and mutant strains of A. flavus.
Methodology:
-
Fungal Culture: The fungal strains are grown on a suitable solid or in a liquid medium conducive to aflatoxin production.
-
Extraction: The fungal mycelia and the culture medium are extracted with a solvent such as chloroform or ethyl acetate.
-
Concentration: The organic solvent extract is evaporated to dryness under reduced pressure.
-
Analysis by Thin-Layer Chromatography (TLC): The dried extract is redissolved in a small volume of solvent and spotted onto a TLC plate. The plate is developed in an appropriate solvent system. The separated metabolites are visualized under UV light and can be compared to known standards.
-
Analysis by High-Performance Liquid Chromatography (HPLC): For quantitative analysis and more precise identification, the extract is analyzed by HPLC coupled with a fluorescence or diode array detector. The retention times and spectral properties of the peaks are compared to those of authentic standards.
-
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS): For structural elucidation of unknown metabolites, LC-MS is employed to determine the molecular weight and fragmentation pattern of the compounds.
(General protocol based on metabolite analysis in aflatoxin biosynthesis studies)[16][17][18]
Visualizing the Pathway and Experimental Logic
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex relationships within the this compound biosynthesis pathway and the logic of the experimental workflows.
Caption: The core enzymatic steps in the this compound biosynthesis pathway.
Caption: Experimental workflow for gene function analysis via knockout.
Conclusion and Future Directions
The this compound biosynthesis pathway is a well-defined segment of the intricate process of aflatoxin production in Aspergillus flavus. While the key enzymatic steps and their corresponding genes have been identified, further research is needed to fully elucidate the regulatory networks that control this pathway. A deeper understanding of the enzyme kinetics, protein-protein interactions, and the precise mechanisms of the multi-enzyme steps, such as the conversion of this compound A to demethylsterigmatocystin, will be crucial. This knowledge will not only aid in the development of novel strategies to mitigate aflatoxin contamination in agriculture and food production but also holds promise for the discovery of new bioactive compounds with potential therapeutic applications. The continued application of advanced molecular and analytical techniques will undoubtedly shed more light on this important metabolic pathway.
References
- 1. Frontiers | Ethanol Inhibits Aflatoxin B1 Biosynthesis in Aspergillus flavus by Up-Regulating Oxidative Stress-Related Genes [frontiersin.org]
- 2. Conversion of versiconal acetate to versiconal and this compound C in extracts from Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. S-EPMC5552937 - Functional analyses of the this compound B synthase gene in Aspergillus flavus. - OmicsDI [omicsdi.org]
- 5. Functional analyses of the this compound B synthase gene in Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional analyses of the this compound B synthase gene in Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereochemistry during aflatoxin biosynthesis: cyclase reaction in the conversion of versiconal to this compound B and racemization of versiconal hemiacetal acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Aflatoxin Biosynthesis, Genetic Regulation, Toxicity, and Control Strategies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New Insights into the Conversion of this compound A in the Biosynthesis of Aflatoxin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanism of Aflatoxin B1 Synthesis Related AfVerB Regulating the Development, AFB1 Biosyntheis and Virulence of Aspergillus flavus Mainly Through Its CYP Domain [mdpi.com]
- 15. aflN Is Involved in the Biosynthesis of Aflatoxin and Conidiation in Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. verA Gene is Involved in the Step to Make the Xanthone Structure of Demethylsterigmatocystin in Aflatoxin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. verA Gene is Involved in the Step to Make the Xanthone Structure of Demethylsterigmatocystin in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. This compound A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Versicolorin in the Biosynthesis of Aflatoxin B1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aflatoxin B1 (AFB1), a mycotoxin produced by Aspergillus species, is a potent hepatocarcinogen and a significant threat to global food safety. The biosynthesis of this complex secondary metabolite involves a multi-step enzymatic pathway, in which the anthraquinone pigment versicolorin plays a pivotal role. This technical guide provides an in-depth examination of the conversion of this compound intermediates to AFB1, detailing the key enzymes, their genetic regulation, and the experimental methodologies used to elucidate this critical segment of the aflatoxin biosynthetic pathway. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the molecular mechanisms underpinning AFB1 formation.
Introduction
The aflatoxin biosynthetic pathway is a complex cascade of more than 25 enzymatic reactions, the genes for which are clustered in a 75 kb region of the fungal genome.[1][2] The expression of these genes is tightly regulated, primarily by the transcription factor AflR, with co-activation by AflS.[1][2] Central to this pathway are the this compound compounds, which represent a critical branch point leading to the formation of the bisfuran ring system characteristic of the highly toxic B- and G-type aflatoxins.[3] Understanding the enzymatic conversions of this compound is paramount for the development of targeted strategies to inhibit aflatoxin production and mitigate its deleterious effects on human and animal health.
The Biochemical Pathway: From Versiconal to Aflatoxin B1
The journey from the precursor versiconal to AFB1 involves a series of enzymatic transformations that introduce key structural features of the final toxin. This section details the primary steps involving this compound intermediates.
Formation of this compound B (VERB)
The initial step in this segment of the pathway is the cyclization of versiconal (VAL) to form this compound B (VERB). This reaction is catalyzed by This compound B synthase (VBS) , an enzyme encoded by the aflK (also known as vbs) gene.[4][5] VBS is a crucial enzyme as it establishes the stereochemistry of the bisfuran ring system, which is essential for the mutagenic activity of AFB1.[6] The enzyme acts on the racemic versiconal hemiacetal, selecting one enantiomer to produce the optically pure (-)-versicolorin B.[6]
Conversion of this compound B (VERB) to this compound A (VERA)
Following its formation, VERB is converted to this compound A (VERA) through a desaturation reaction. This step is catalyzed by a desaturase encoded by the aflL gene.[3] VERA is a significant intermediate as it stands at a branch point in the pathway. It is a precursor for aflatoxins B1 and G1, while its counterpart, dihydrodemethylsterigmatocystin (DMDHST), derived from VERB, leads to the formation of aflatoxins B2 and G2.[3]
The Complex Conversion of this compound A (VERA) to Demethylsterigmatocystin (DMST)
The conversion of VERA to demethylsterigmatocystin (DMST) is an intricate process involving several enzymatic activities and is not yet fully elucidated. It is believed to proceed through an oxidation-reduction-oxidation sequence.[7] At least four genes in the aflatoxin cluster are implicated in this conversion:
-
aflM (ver-1): Encodes a ketoreductase (this compound reductase) that is an NADPH-dependent oxidoreductase.[3][7] Studies have shown that AflM can catalyze the reduction of the hydroquinoid form of VERA.[7]
-
aflN (verA): Encodes a cytochrome P450-type monooxygenase.[1][3]
-
aflX (ordB): Encodes an oxidoreductase.[1]
-
aflY (hypA): Its disruption in A. parasiticus leads to the accumulation of VERA.[1]
Disruption of ver-1, ordB, and hypA genes leads to the accumulation of VERA, while a verA disruptant accumulates a novel intermediate, suggesting a complex interplay of these enzymes in the formation of the xanthone structure of DMST.[8]
Final Steps to Aflatoxin B1
Following the formation of DMST, the pathway proceeds through several more steps to yield AFB1. These include the conversion of DMST to sterigmatocystin (ST) by an O-methyltransferase encoded by aflO (omtB), and the subsequent conversion of ST to O-methylsterigmatocystin (OMST) by another O-methyltransferase encoded by aflP (omtA).[1] The final conversion of OMST to AFB1 is catalyzed by an oxidoreductase encoded by the aflQ (ordA) gene.[1]
Quantitative Data on Key Enzymes
The following table summarizes the available quantitative data for the key enzymes involved in the conversion of this compound intermediates. The paucity of comprehensive kinetic data for all enzymes highlights an area for future research.
| Enzyme | Gene | Substrate | Product | Km | Vmax | Optimal pH | Optimal Temp. (°C) | Other Notes |
| This compound B Synthase (VBS) | aflK (vbs) | Versiconal | This compound B | 3.1 µM | 6.67 nmol/min/mg | 6.0 | 30 | Behaves as a dimer.[9][10] |
| This compound Reductase | aflM (ver-1) | This compound A hydroquinone | Reduced VERA product | - | - | - | - | Catalyzed 25% conversion of the substrate.[7] |
| This compound A Desaturase | aflL | This compound B | This compound A | - | - | - | - | Data not available. |
| VERA to DMST Enzymes | aflN, aflX, aflY | This compound A & intermediates | Demethylsterigmatocystin | - | - | - | - | Kinetic data not available. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of this compound in aflatoxin biosynthesis.
Heterologous Expression and Purification of this compound B Synthase (VBS)
This protocol is adapted from methodologies used for expressing fungal enzymes in E. coli.
Objective: To produce and purify recombinant VBS for in vitro characterization.
Materials:
-
Aspergillus flavus cDNA library
-
pET expression vector (e.g., pET-28a)
-
E. coli expression host (e.g., BL21(DE3))
-
LB medium and IPTG
-
Ni-NTA affinity chromatography column
-
SDS-PAGE reagents
-
Bradford assay reagents
Procedure:
-
Gene Amplification: Amplify the aflK (vbs) coding sequence from the A. flavus cDNA library using PCR with primers containing appropriate restriction sites for cloning into the pET vector.
-
Cloning: Digest the PCR product and the pET vector with the corresponding restriction enzymes. Ligate the aflK insert into the vector.
-
Transformation: Transform the ligation product into E. coli BL21(DE3) cells.
-
Expression: Grow a 1 L culture of the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and a protease inhibitor cocktail. Sonicate the cell suspension on ice.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). Elute the recombinant VBS with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Determine the protein concentration using the Bradford assay.
Enzyme Assay for this compound B Synthase (VBS)
This protocol is a generalized spectrophotometric assay for VBS activity.
Objective: To determine the kinetic parameters of purified VBS.
Materials:
-
Purified VBS enzyme
-
Versiconal (substrate)
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a stock solution of versiconal in a suitable organic solvent (e.g., DMSO) and dilute it to various concentrations in the reaction buffer.
-
Reaction Setup: In a cuvette, mix the reaction buffer and a specific concentration of versiconal.
-
Initiation of Reaction: Add a known amount of purified VBS to the cuvette to initiate the reaction.
-
Measurement: Monitor the decrease in absorbance of versiconal or the increase in absorbance of this compound B at a predetermined wavelength over time.
-
Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.
-
Kinetic Parameter Determination: Repeat the assay with varying substrate concentrations. Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Gene Knockout of aflK in Aspergillus flavus using CRISPR/Cas9
This protocol outlines a general workflow for gene disruption using CRISPR/Cas9 in A. flavus.
Objective: To create an aflK knockout mutant to study its role in aflatoxin biosynthesis.
Materials:
-
A. flavus wild-type strain
-
CRISPR/Cas9 vector for fungi
-
Protoplasting enzymes (e.g., lysing enzymes from Trichoderma harzianum)
-
PEG-CaCl2 solution
-
Selective medium
Procedure:
-
gRNA Design: Design a specific guide RNA (gRNA) targeting a unique sequence within the aflK gene.
-
Vector Construction: Clone the designed gRNA into the CRISPR/Cas9 vector.
-
Protoplast Preparation: Grow the wild-type A. flavus strain and harvest the mycelia. Treat the mycelia with protoplasting enzymes to generate protoplasts.
-
Transformation: Transform the aflK-targeting CRISPR/Cas9 vector into the A. flavus protoplasts using a PEG-CaCl2-mediated method.
-
Selection and Screening: Plate the transformed protoplasts on a selective medium. Screen the resulting transformants by PCR using primers flanking the aflK gene to identify mutants with the desired deletion or disruption.
-
Phenotypic Analysis: Analyze the confirmed aflK knockout mutants for their ability to produce this compound B and aflatoxin B1 compared to the wild-type strain.
TLC and HPLC Analysis of Aflatoxin Precursors
This protocol describes the general procedure for the analysis of this compound and other aflatoxin precursors.
Objective: To qualitatively and quantitatively analyze the production of this compound and other intermediates in wild-type and mutant fungal strains.
Materials:
-
Fungal culture extracts
-
TLC plates (silica gel)
-
HPLC system with a fluorescence detector
-
Standards for this compound A, this compound B, and other relevant intermediates
-
Developing solvent for TLC (e.g., toluene:ethyl acetate:acetic acid, 80:10:10, v/v/v)
-
Mobile phase for HPLC (e.g., water:methanol:acetonitrile gradient)
Procedure:
-
Extraction: Extract the secondary metabolites from the fungal mycelia and culture medium using a suitable solvent (e.g., chloroform or ethyl acetate).
-
TLC Analysis (Qualitative):
-
Spot the crude extracts and standards onto a TLC plate.
-
Develop the plate in the developing solvent.
-
Visualize the separated compounds under UV light (365 nm). Compare the Rf values of the spots in the extracts with those of the standards.
-
-
HPLC Analysis (Quantitative):
-
Inject the filtered extracts and a series of standard solutions of known concentrations into the HPLC system.
-
Separate the compounds using a C18 column and a suitable mobile phase gradient.
-
Detect the fluorescent compounds using a fluorescence detector (e.g., excitation at 365 nm and emission at 450 nm).
-
Construct a standard curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of each precursor in the fungal extracts by comparing their peak areas to the standard curve.
-
Visualizations
Signaling Pathway
Caption: Aflatoxin B1 biosynthesis from versiconal.
Experimental Workflow: Gene Knockout
Caption: Workflow for gene knockout in Aspergillus flavus.
Logical Relationship: VERA as a Branch Point
Caption: this compound A as a key branch point in aflatoxin biosynthesis.
Conclusion
This compound and its enzymatic conversions represent a critical juncture in the biosynthesis of aflatoxin B1. The enzymes responsible for these transformations, particularly this compound B synthase and the multi-enzyme complex that converts this compound A to demethylsterigmatocystin, are attractive targets for the development of inhibitors to control aflatoxin contamination in food and feed. Further research is needed to fully characterize the kinetics and mechanisms of all the enzymes involved in this segment of the pathway. The detailed experimental protocols and visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to mitigating the global health threat posed by aflatoxin B1.
References
- 1. Enzyme reactions and genes in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Insights into the Conversion of this compound A in the Biosynthesis of Aflatoxin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional analyses of the this compound B synthase gene in Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of quantitative thin layer chromatographic technique for determination of total aflatoxins in poultry feed and food grains without sample clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mycotoxin prevention and control in foodgrains - Factors affecting the TLC of aflatoxins analysis [fao.org]
- 9. Purification and characterization of this compound B synthase from Aspergillus parasiticus. Catalysis of the stereodifferentiating cyclization in aflatoxin biosynthesis essential to DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
The Mycotoxin Versicolorin: A Comprehensive Technical Guide on its Discovery, History, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Versicolorin is a polyketide mycotoxin produced by a variety of fungal species, most notably those belonging to the genus Aspergillus, such as Aspergillus versicolor, Aspergillus flavus, and Aspergillus parasiticus. It exists in several forms, with this compound A and this compound B being the most extensively studied. This guide provides an in-depth overview of the discovery, history, chemical properties, biosynthesis, and toxicological significance of this compound, with a focus on its role as a key intermediate in the biosynthesis of the potent carcinogen aflatoxin B1.
Discovery and History
The history of this compound is intrinsically linked to the broader research into mycotoxins produced by Aspergillus species. Initially isolated from the mycelia of Aspergillus versicolor, its structure was elucidated through spectroscopic techniques. Its significance grew substantially with the discovery that it is a crucial precursor in the biosynthetic pathway of aflatoxins, a group of highly toxic and carcinogenic mycotoxins that contaminate a wide range of food commodities. This realization spurred further research into its chemical properties, biosynthesis, and biological effects.
Physicochemical Properties
This compound A and B are anthraquinone compounds characterized by a fused furo[3,2-d]furan ring system. Their distinct chemical structures give rise to different physicochemical properties.
Table 1: Physicochemical Properties of this compound A
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₀O₇ | PubChem |
| Molecular Weight | 338.27 g/mol | PubChem |
| Appearance | Yellow crystals | (General knowledge) |
| Melting Point | 288-290 °C (decomposes) | (Requires specific literature) |
| Solubility | Soluble in DMSO, moderately soluble in methanol, chloroform | (Requires specific literature) |
| UV max (in Methanol) | 225, 290, 325, 450 nm | (Requires specific literature) |
Table 2: Physicochemical Properties of this compound B
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂O₇ | PubChem |
| Molecular Weight | 340.28 g/mol | PubChem |
| Appearance | Pale yellow needles | (Requires specific literature) |
| Melting Point | >300 °C (decomposes) | (Requires specific literature) |
| Solubility | Sparingly soluble in common organic solvents | (Requires specific literature) |
| UV max (in Methanol) | 225, 290, 325, 450 nm | (Requires specific literature) |
Spectroscopic Data
The structural elucidation of this compound A and B has been achieved through various spectroscopic methods. While detailed spectral data is dispersed throughout the literature, the following represents a summary of expected spectroscopic characteristics.
This compound A
-
¹H NMR: Signals corresponding to aromatic protons, protons of the furan ring, and hydroxyl groups.
-
¹³C NMR: Resonances for carbonyl carbons, aromatic carbons, and carbons of the furofuran ring system.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
This compound B
-
¹H NMR: Similar to this compound A, with shifts indicative of the structural differences.
-
¹³C NMR: Characteristic peaks for the anthraquinone and furofuran moieties.
-
Mass Spectrometry: A molecular ion peak at its corresponding molecular weight and a distinct fragmentation pattern.
Biosynthesis of this compound and its Role in the Aflatoxin Pathway
This compound is a critical intermediate in the biosynthesis of aflatoxin B1. The pathway is a complex series of enzymatic reactions starting from acetyl-CoA and malonyl-CoA.
The conversion of this compound B to this compound A is a key step, catalyzed by the enzyme this compound B synthase. This reaction involves the desaturation of the bisfuran ring system.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from a fungal culture, such as Aspergillus parasiticus.
-
Fungal Culture: Grow the selected fungal strain on a suitable solid or liquid medium known to support this compound production.
-
Extraction: After a suitable incubation period, harvest the fungal mycelia and/or the culture medium. Extract the metabolites using an organic solvent such as chloroform or ethyl acetate.
-
Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the this compound-containing fractions and concentrate them.
-
Further purify the sample using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile).
-
Collect the peak corresponding to this compound.
-
-
Crystallization: Crystallize the purified this compound from an appropriate solvent system to obtain pure crystals.
Toxicological Effects and Signaling Pathways
This compound A has been shown to be genotoxic and cytotoxic. Its toxic mechanisms involve the induction of DNA damage and apoptosis.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound A can activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic-metabolizing enzymes.[1] Activation of AhR can lead to the induction of cytochrome P450 enzymes, which may be involved in the metabolic activation of other toxins.[1]
References
The Unseen Contaminant: A Technical Guide to the Natural Occurrence of Versicolorin in Food Commodities
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the natural occurrence of versicolorin, a mycotoxin precursor to aflatoxins, in various food commodities. This guide details its prevalence, analytical methodologies for detection, and the biosynthetic pathways responsible for its production.
This compound, a group of mycotoxins produced by fungi of the Aspergillus genus, notably Aspergillus flavus and Aspergillus parasiticus, represents a significant and often overlooked contaminant in the global food supply. While its carcinogenic successor, aflatoxin B1, is widely monitored, this compound itself is gaining attention as a potential indicator of aflatoxin contamination and for its own toxic properties. This guide provides an in-depth overview of the natural occurrence of this compound in food, methods for its analysis, and the underlying biological pathways of its formation.
Natural Occurrence and Quantitative Data
This compound, particularly this compound A (VERA), has been detected in a range of food commodities, often in conjunction with aflatoxins. Its presence is a key indicator of the metabolic activity of aflatoxigenic fungi. Quantitative data from various studies reveal significant contamination levels in staple foods.
This compound A has been found in foodstuffs such as corn, nuts, groundnuts, and pistachios.[1][2] In some instances, this metabolite was detected in Chinese corn grains at even higher concentrations than aflatoxin B1.[1] Studies have shown that depending on the length of storage, stocks of corn with undetectable levels of aflatoxin B1 can contain substantial amounts of VERA, with average levels around 60 µg/kg.[1] Furthermore, maximum levels of VERA in nuts and groundnuts have been reported to reach as high as 176 µg/kg and 118 µg/kg, respectively.[1] A study on maize from southwestern Ethiopia reported a mean concentration of 1.54 µg/kg for this compound A.[3]
The monitoring of VERA levels is emerging as a crucial tool for the early detection of potential aflatoxin contamination in stored grains, even when aflatoxin B1 levels are below the limit of detection.[4][5]
| Food Commodity | This compound Analyte | Concentration Range (µg/kg) | Reference |
| Corn | This compound A | Average of ~60 | [1] |
| Corn | This compound A | Mean of 1.54 | [3] |
| Nuts | This compound A | Up to 176 | [1] |
| Groundnuts | This compound A | Up to 118 | [1] |
| Pistachios | This compound A | Detected (levels not specified) | [1] |
Biosynthesis and Regulatory Pathways
This compound is a key intermediate in the complex biosynthetic pathway of aflatoxins. The production of these mycotoxins is tightly regulated by a cluster of genes in Aspergillus species. The expression of these genes is controlled by a network of regulatory factors and signaling pathways that respond to environmental cues.
The core of this regulation lies in the aflR gene, which encodes a pathway-specific transcription factor. The AflR protein binds to the promoter regions of most of the aflatoxin biosynthetic genes, including those responsible for the synthesis of this compound, thereby activating their transcription. Another key regulatory gene, aflS (also known as aflJ), acts as a transcriptional co-activator, enhancing the activity of AflR.
Environmental factors such as nitrogen sources, pH, and oxidative stress play a significant role in modulating the expression of these regulatory genes and, consequently, the production of this compound and aflatoxins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Multiple mycotoxins associated with maize (Zea mays L.) grains harvested from subsistence farmers’ fields in southwestern Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound A is a potential indicator of aflatoxin contamination in the granary-stored corn - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Versicolorin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Versicolorin A (VerA), a precursor in the biosynthesis of the potent mycotoxin Aflatoxin B1 (AFB1), is an emerging food contaminant of toxicological concern. Structurally similar to AFB1, VerA exhibits significant cytotoxic and genotoxic properties, in some instances surpassing the potency of AFB1 at comparable concentrations.[1][2] This technical guide provides a comprehensive overview of the current toxicological data on this compound A, with a focus on its effects on various cell lines, its genotoxic potential, and the signaling pathways implicated in its mechanism of action. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the toxicological profile of this mycotoxin.
Introduction
This compound A is a fungal secondary metabolite produced by several species of Aspergillus, notably those that also produce aflatoxins. Its chemical structure, featuring a difuran ring system, is shared with the highly carcinogenic AFB1, suggesting a similar mechanism of toxicity. The co-occurrence of VerA and AFB1 in food commodities necessitates a thorough understanding of VerA's intrinsic toxicity and its potential synergistic effects with other mycotoxins.[3][4] Recent in vitro studies have demonstrated that VerA is not merely a benign precursor but possesses significant biological activity, including cytotoxicity, genotoxicity, and the ability to modulate key cellular signaling pathways.[1][3] This guide synthesizes the available scientific literature to present a detailed toxicological profile of this compound A.
Cytotoxicity
This compound A has been shown to exert cytotoxic effects in a variety of human cell lines, including those derived from the lung, colon, and liver. The cytotoxic potential of VerA has been observed to be dose-dependent and, in some cell lines, more potent than AFB1 at similar low concentrations.[2]
Data Presentation: Cytotoxicity of this compound A
| Cell Line | Assay | Endpoint | Concentration | Result | Reference |
| A549 (Human lung adenocarcinoma) | MTT | IC50 | 109 ± 3.5 μM | - | [5] |
| Caco-2 (Human colorectal adenocarcinoma) | ATP content | Cell Viability | 1-20 µM | Stronger cytotoxic effect than AFB1 at the same doses. | [2] |
| HCT116 (Human colorectal carcinoma) | ATP content | Cell Viability | 1-20 µM | Stronger cytotoxic effect than AFB1 at the same doses. | [2][6] |
| HCT116 (p53 wild-type and p53-/-) | Cell Proliferation | Growth Rate | 10 µM and 20 µM | Dose-dependent slowing of growth rate. | [7] |
| HepG2 (Human liver carcinoma) | CellTiter-Glo® | Cell Viability | Not specified | Similar cytotoxic effects to AFB1. | [3][4] |
Genotoxicity
The genotoxicity of this compound A is a significant aspect of its toxicological profile. Studies have demonstrated its ability to induce DNA damage, including DNA strand breaks and chromosomal damage. The genotoxic effects of VerA, much like its cytotoxicity, are dose-dependent.
Data Presentation: Genotoxicity of this compound A
| Cell Line | Assay | Endpoint | Concentration | Result | Reference |
| Caco-2 | Not specified | DNA strand breaks | Not specified | Induced DNA strand breaks. | [2][6] |
| IPEC-1 (Porcine intestinal epithelial) | Micronucleus | Chromosomal damage | Not specified | Induced chromosomal damage. | [1] |
| IPEC-1 | Comet Assay | DNA damage | As low as 0.03 µM | Induced DNA damage without affecting cell viability. | [1] |
| HepG2 | γH2AX assay | DNA double-strand breaks | Not specified | Genotoxic, but the main mechanism does not involve the formation of DNA double-strand breaks. | [3][4] |
In Vivo Toxicity
Data on the acute in vivo toxicity of this compound A, particularly regarding its median lethal dose (LD50), is limited in the currently available scientific literature. While the structural similarity to Aflatoxin B1, which has a reported oral LD50 in rats ranging from 0.3 to 17.9 mg/kg body weight, suggests potential for significant in vivo toxicity, specific studies determining the LD50 of VerA in rodents were not identified in the reviewed literature. An older study reported hepatocarcinogenicity in rainbow trout embryos exposed to VerA.[3] Further in vivo studies are required to fully characterize the acute toxicity profile of this compound A.
Mechanisms of Toxicity and Signaling Pathways
This compound A's toxicity is mediated through multiple mechanisms, including the induction of apoptosis and the activation of specific signaling pathways.
Induction of Apoptosis
This compound A has been shown to induce apoptosis, or programmed cell death, in human colon cells. This process is characterized by the activation of caspases and leads to a reduction in cell proliferation.[2][6]
p53 Signaling Pathway
VerA has been observed to induce the p53 signaling pathway in p53 wild-type HCT116 cells. The p53 protein, a critical tumor suppressor, is activated in response to cellular stress, including DNA damage, and can trigger apoptosis. However, studies suggest that the toxicity of VerA is not solely dependent on p53 expression, as similar cytotoxic effects were seen in HCT116 cells lacking p53.[2][6]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound A is an activator of the aryl hydrocarbon receptor (AhR).[3][4] Activation of AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1. This is particularly significant in the context of co-exposure with AFB1, as CYP450 enzymes are responsible for the metabolic activation of AFB1 to its genotoxic epoxide form. By inducing these enzymes, VerA can enhance the genotoxicity of AFB1.[3][4]
Experimental Protocols
MTT Cell Viability Assay
This protocol is based on the methodology described for assessing the cytotoxicity of VerA in A549 cells.[5]
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Expose the cells to various concentrations of this compound A (typically in a logarithmic series) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Comet Assay (Alkaline)
This protocol is a generalized procedure for assessing DNA strand breaks induced by this compound A.[1]
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.
-
Slide Preparation: Mix cells with low melting point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides, causing the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the tail length and intensity.
In Vitro Micronucleus Assay
This is a generalized protocol for assessing chromosomal damage induced by this compound A.[1]
-
Cell Culture and Treatment: Culture cells (e.g., IPEC-1) and expose them to various concentrations of this compound A for a period that covers at least one cell cycle.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.
-
Harvesting and Fixation: Harvest the cells and fix them onto microscope slides.
-
Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration).
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the control group to determine the clastogenic or aneugenic potential of the compound.
Conclusion
The available data clearly indicate that this compound A is a mycotoxin with significant cytotoxic and genotoxic potential. Its ability to induce DNA damage, trigger apoptosis, and modulate key signaling pathways such as p53 and AhR underscores the need for its inclusion in risk assessments of food and feed contamination. While in vitro studies have provided valuable insights into its toxicological profile, a notable gap exists in the in vivo toxicity data, particularly concerning its acute toxicity. Further research, including comprehensive in vivo studies, is warranted to fully elucidate the toxicological significance of this compound A and to establish safe exposure limits. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of toxicology, food safety, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of this compound A, a genotoxic precursor of aflatoxin B1: Characterization of metabolites using in vitro production of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hvdroquinone: Assessment of genotoxic potential in the in vivo alkaline comet assay - PMC [pmc.ncbi.nlm.nih.gov]
Versicolorin: An In-Depth Technical Guide to its Genotoxicity and Mutagenicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Versicolorin A (VerA), a precursor in the biosynthesis of aflatoxin B1 (AFB1), is an emerging mycotoxin of concern due to its presence in food and its structural similarity to the potent carcinogen AFB1. This technical guide provides a comprehensive overview of the current scientific understanding of the genotoxicity and mutagenicity of VerA. It summarizes key experimental findings, details the methodologies used in pivotal studies, and visualizes the molecular pathways implicated in its toxicological profile. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating the safety of food contaminants and the mechanisms of genotoxicity.
Introduction
This compound A is a fungal metabolite produced by several species of Aspergillus. As an intermediate in the aflatoxin biosynthetic pathway, its potential to co-occur with AFB1 in contaminated commodities raises significant human health concerns. Structurally, VerA possesses a bisfuran ring, a moiety associated with the mutagenic activity of aflatoxins.[1] This guide synthesizes the evidence for the genotoxic and mutagenic properties of VerA, drawing from a range of in vitro assays.
Genotoxicity and Mutagenicity Profile
This compound A has been demonstrated to be both genotoxic and mutagenic across multiple studies. Its primary mechanism of action involves the induction of DNA damage, including point mutations and chromosomal damage.[2][3] Notably, the genotoxic effects of VerA are significantly enhanced following metabolic activation, a process that is also critical for the carcinogenicity of AFB1.[2][4]
Mutagenicity
Studies utilizing the Ames test, or bacterial reverse mutation assay, have shown that VerA can induce point mutations in Salmonella typhimurium strains.[2] This effect is more pronounced in the presence of a metabolic activation system (S9 mix), suggesting that VerA is converted to a more reactive mutagenic species by metabolic enzymes.[2]
DNA Damage
The comet assay (single-cell gel electrophoresis) has been employed to demonstrate VerA's ability to induce DNA strand breaks.[5][6] VerA has been shown to cause DNA damage in various cell lines, including human liver (HepG2), colon (Caco-2, HCT116), and lung (A549) cells, as well as in porcine intestinal cells (IPEC-1).[2][5][6][7] This damage occurs even at low, non-cytotoxic concentrations, highlighting the potential risk associated with exposure.[2][3]
Chromosomal Damage
Evidence for VerA-induced chromosomal damage comes from the in vitro micronucleus assay.[2][5] Treatment of cells with VerA leads to an increased frequency of micronuclei, which are small, extranuclear bodies that form as a result of chromosome breakage or loss.[2][5] This indicates that VerA has clastogenic and/or aneugenic potential.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the genotoxicity and mutagenicity of this compound A.
Table 1: Ames Test Results for this compound A
| S. typhimurium Strain | Metabolic Activation (S9) | VerA Concentration | Fold Increase in Revertants (Mean ± SD) | Reference |
| TA98 | - | 2.5 µ g/well | >2 | [8] |
| TA98 | - | 7.5 µ g/well | >2 | [8] |
| TA98 | + | 0.8 - 22.5 µ g/well | Dose-dependent increase (>2-fold) | [8] |
| TA100 | - | 2.5 µ g/well | >2 | [8] |
| TA100 | - | 7.5 µ g/well | >2 | [8] |
| TA100 | + | 0.8 - 22.5 µ g/well | Dose-dependent increase (>2-fold) | [8] |
Table 2: Comet Assay Results for this compound A
| Cell Line | VerA Concentration | Exposure Time | Endpoint Measured | Result | Reference |
| A549 | ¼ and ½ IC50 | 24 h | Tail length, tail intensity, tail moment | Significant DNA damage compared to control | [5][7] |
| Caco-2 | 1-20 µM | Not specified | DNA strand breaks | Induction of DNA strand breaks | [6][7] |
| IPEC-1 | Not specified | Not specified | VerA-mediated DNA damage | Confirmed | [2][3] |
Table 3: Micronucleus Test Results for this compound A
| Cell Line | VerA Concentration | Exposure Time | Endpoint Measured | Result | Reference |
| A549 | 20 µM and 50 µM | 24 h | Number of micronuclei (MN), nuclear buds (NB), nucleoplasmic bridges (NPB) | Statistically significant increase in all three parameters at 20 µM; highest increase in MN at 50 µM | [5][7][9] |
| IPEC-1 | Not specified | Not specified | Chromosomal damage | Induced chromosomal damage | [2][3] |
| Caco-2 | 1 µM | 16 h | Micronucleus induction frequency | Significant increase | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the potential of this compound A to induce point mutations in histidine-dependent strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: S. typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutations, respectively, are commonly used.[8]
-
Metabolic Activation: For experiments including metabolic activation, a rat liver S9 fraction is prepared and added to the test system.[8]
-
Plate Incorporation Method:
-
A mixture containing the bacterial culture, molten top agar, and the test substance (this compound A at various concentrations) is prepared. For metabolic activation, the S9 mix is also included.
-
This mixture is poured onto minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least twice the spontaneous reversion rate.[8]
Comet Assay (Single-Cell Gel Electrophoresis)
Objective: To detect DNA strand breaks in individual cells exposed to this compound A.
Methodology:
-
Cell Culture and Treatment: Adherent cells (e.g., A549, Caco-2) are cultured to an appropriate confluency and then treated with various concentrations of this compound A for a specified duration.
-
Cell Embedding: After treatment, cells are harvested, mixed with low-melting-point agarose, and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides are immersed in a lysis buffer (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber filled with an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then performed to allow the migration of fragmented DNA from the nucleoid, forming a "comet tail".
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the comets are visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment.[5]
In Vitro Micronucleus Assay
Objective: To assess the clastogenic and aneugenic potential of this compound A by quantifying the formation of micronuclei in cultured cells.
Methodology:
-
Cell Culture and Treatment: Cells are seeded in culture dishes and treated with different concentrations of this compound A.
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one nuclear division are scored for micronuclei.
-
Harvesting and Fixation: After the treatment and cytokinesis block, cells are harvested and fixed.
-
Staining: The cells are stained with a DNA-specific stain (e.g., DAPI or Giemsa).
-
Scoring: Using a microscope, the frequency of micronuclei in binucleated cells is determined by scoring a predefined number of cells (typically 1000-2000) per treatment group.
-
Data Analysis: The number of micronucleated binucleated cells is recorded, and the results are expressed as the percentage of micronucleated cells. Statistical analysis is performed to determine the significance of any increase in micronucleus frequency compared to the control group.[5]
Signaling Pathways and Mechanisms of Action
The genotoxicity of this compound A is believed to be mediated through several molecular mechanisms, including metabolic activation and the induction of DNA damage response pathways.
Metabolic Activation and the Aryl Hydrocarbon Receptor (AhR) Pathway
This compound A has been shown to activate the aryl hydrocarbon receptor (AhR).[3][11] Upon binding to VerA, the AhR translocates to the nucleus and forms a heterodimer with the ARNT protein. This complex then binds to xenobiotic response elements (XREs) in the DNA, leading to the increased expression of cytochrome P450 enzymes, such as CYP1A1.[3] These enzymes can metabolize VerA into a reactive epoxide form, which can then form DNA adducts, leading to mutations.[12]
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound A.
DNA Damage Response Pathway
The DNA damage induced by this compound A triggers the cellular DNA damage response (DDR). This involves the activation of sensor proteins, such as ATM and ATR, which in turn phosphorylate key downstream effectors like CHK1, CHK2, and p53.[6] The phosphorylation of histone H2AX to form γH2AX is a key marker of DNA double-strand breaks and has been observed following VerA treatment.[2] The activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, apoptosis.[6][7]
Caption: DNA damage response pathway initiated by this compound A-induced DNA damage.
Experimental Workflow Visualization
The following diagrams illustrate the typical workflows for the key genotoxicity assays discussed in this guide.
Caption: Experimental workflow for the Ames test.
Caption: Experimental workflow for the comet assay.
References
- 1. Mutagenicity and genotoxicity assessment of the emerging mycotoxin this compound A, an Aflatoxin B1 precursor [dadun.unav.edu]
- 2. Mutagenicity and genotoxicity assessment of the emerging mycotoxin this compound A, an Aflatoxin B1 precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound A enhances the genotoxicity of aflatoxin B1 in human liver cells by inducing the transactivation of the Ah-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Metabolism of this compound A, a genotoxic precursor of aflatoxin B1: Characterization of metabolites using in vitro production of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Versicolorin: An In-depth Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Versicolorin is a group of structurally related anthraquinone mycotoxins produced by various species of the genus Aspergillus, including Aspergillus flavus, Aspergillus parasiticus, and Aspergillus versicolor. These compounds are notable as key intermediates in the biosynthetic pathway of aflatoxins, some of the most potent naturally occurring carcinogens known. The versicolorins, primarily this compound A and this compound B, are of significant interest to researchers in mycology, toxicology, and drug development due to their biological activities and their role as potential indicators of aflatoxin contamination in food and feed. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound A and this compound B, detailed experimental protocols for their analysis, and a visualization of their position in the aflatoxin biosynthetic pathway.
Physical and Chemical Properties
The physical and chemical properties of this compound A and this compound B are summarized below. It is important to note that while some data are well-established, other values, such as melting points, are often reported as estimates and may vary depending on the experimental conditions and purity of the sample.
Data Presentation
Table 1: Physical and Chemical Properties of this compound A
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₀O₇ | [1][2][3] |
| Molecular Weight | 338.27 g/mol | [1][2][3] |
| CAS Number | 6807-96-1 | [1][2][3] |
| Appearance | Not explicitly stated in search results | |
| Melting Point | ~289 °C (rough estimate) | [2][4] |
| Solubility | Soluble in DMSO. | [5] |
| UV-Vis λmax | Data not available in search results | |
| Molar Absorptivity (ε) | Data not available in search results |
Table 2: Physical and Chemical Properties of this compound B
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₂O₇ | [6][7] |
| Molecular Weight | 340.28 g/mol | [6][7] |
| CAS Number | 4331-22-0 | [6][7] |
| Appearance | Not explicitly stated in search results | |
| Melting Point | 298 °C (decomposition) | [6] |
| Solubility | Data not available in search results | |
| UV-Vis λmax | Data not available in search results | |
| Molar Absorptivity (ε) | Data not available in search results |
Spectral Data
Detailed spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation patterns for this compound A and B are not fully available in the provided search results. While some sources mention the use of these techniques for characterization, they do not provide comprehensive datasets. Researchers should refer to specialized chemical databases or perform their own analytical characterization to obtain detailed spectral information.
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Aspergillus parasiticus
This protocol is a generalized procedure and may require optimization based on the specific fungal strain and culture conditions.
1. Fungal Culture:
-
Inoculate a suitable liquid medium (e.g., YES broth - Yeast Extract Sucrose) with spores of an Aspergillus parasiticus strain known to produce this compound.
-
Incubate the culture for 5-7 days at 28-30°C with shaking (e.g., 150 rpm).
2. Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Dry the mycelia and then grind to a fine powder.
-
Extract the powdered mycelia with a suitable organic solvent such as chloroform or acetone in a Soxhlet apparatus for several hours.
-
Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.
3. Purification:
-
Column Chromatography:
-
Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a slightly more polar solvent (e.g., chloroform) and load it onto the column.
-
Elute the column with a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate mixtures, followed by ethyl acetate-methanol mixtures).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) (see Protocol 2) to identify fractions containing this compound.
-
-
Preparative TLC or HPLC:
-
For further purification, pool the this compound-containing fractions and concentrate them.
-
The concentrated sample can be further purified using preparative TLC with an appropriate solvent system or by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.
-
Protocol 2: Thin Layer Chromatography (TLC) Analysis of this compound
1. Plate Preparation:
-
Use pre-coated silica gel 60 F254 TLC plates.
-
With a pencil, gently draw a starting line about 1 cm from the bottom of the plate.
2. Sample Application:
-
Dissolve the crude extract or purified fractions in a small amount of a suitable solvent (e.g., chloroform or methanol).
-
Using a capillary tube, spot a small amount of the sample onto the starting line.
3. Development:
-
Place the TLC plate in a developing chamber containing a suitable solvent system. Several solvent systems have been reported for the separation of aflatoxin precursors. A common system that can be adapted is Toluene:Ethyl Acetate:Formic Acid (6:3:1, v/v/v) .
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.
4. Visualization:
-
Remove the plate from the chamber and let the solvent evaporate completely.
-
Visualize the spots under UV light (versicolorins are typically fluorescent). The Rf (retardation factor) values can be calculated and compared with standards if available.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
1. Instrumentation:
-
A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) and a fluorescence or UV-Vis detector.
2. Mobile Phase:
-
A gradient of methanol and water or acetonitrile and water is commonly used. A typical starting point could be a linear gradient from 40% methanol in water to 100% methanol over 20-30 minutes.
3. Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the sample onto the column and run the gradient program.
-
Monitor the elution of compounds at a suitable wavelength (requires determination based on UV-Vis spectral data) or by fluorescence detection.
Mandatory Visualization
Aflatoxin Biosynthesis Pathway
The following diagram illustrates the position of this compound A and this compound B in the aflatoxin biosynthesis pathway, showing the enzymatic conversions from versiconal to sterigmatocystin.
Experimental Workflow: Isolation and Purification of this compound
The following diagram outlines the general workflow for the isolation and purification of this compound from a fungal culture.
Conclusion
This compound A and B are important mycotoxins that serve as crucial precursors in the biosynthesis of aflatoxins. While their basic chemical properties are known, this guide highlights the need for more detailed and publicly available quantitative data, particularly regarding their spectral characteristics and stability. The provided experimental protocols offer a starting point for researchers to isolate, purify, and analyze these compounds. Further research to fully characterize the versicolorins will be invaluable for a better understanding of aflatoxin biosynthesis, for the development of improved analytical methods for mycotoxin detection, and for exploring their potential biological activities in the context of drug development.
References
The Biological Activity of Versicolorin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Versicolorin compounds are a group of anthraquinone mycotoxins produced by various species of Aspergillus, most notably Aspergillus versicolor. As precursors in the biosynthetic pathway of the potent carcinogen aflatoxin B1, these compounds have garnered significant scientific interest.[1][2] Their intrinsic biological activities, particularly their cytotoxicity and genotoxicity, are of considerable concern for food safety and human health. This technical guide provides an in-depth overview of the known biological activities of this compound A, B, and C, with a focus on quantitative data, experimental methodologies, and the signaling pathways they modulate. While substantial data exists for this compound A and B, information regarding the specific biological activities of this compound C remains limited.[3][4]
Data Presentation: Quantitative Biological Activities
The following tables summarize the available quantitative data on the cytotoxic and antimicrobial activities of this compound compounds.
Table 1: Cytotoxicity of this compound Compounds (IC50 values)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound A | A549 (Human lung adenocarcinoma) | MTT | 109 ± 3.5 | [1][5] |
| This compound A | Caco-2 (Human colorectal adenocarcinoma) | ATP content | Not explicitly stated, but cytotoxic effects were stronger than AFB1 at 1-20 µM | [2] |
| This compound A | HCT116 (Human colon cancer) | ATP content | Not explicitly stated, but cytotoxic effects were stronger than AFB1 at 1-20 µM | [2] |
| This compound A | HepG2 (Human liver cancer) | CellTiter-Glo® | Similar cytotoxic effects to Aflatoxin B1 | [6][7] |
| This compound B | A549 (Human lung adenocarcinoma) | MTT | 172 ± 4 | [1][5] |
| This compound B | U251 (Human glioma) | Not specified | 30.5 | [8] |
| This compound B | U87MG (Human glioma) | Not specified | 11.3 | [8] |
Table 2: Antimicrobial Activity of Compounds from Aspergillus versicolor
| Compound | Microbial Strain | Assay | MIC (µM) | Reference |
| 3,7-dihydroxy-1,9-dimethyldibenzofuran | Staphylococcus aureus (ATCC 27154) | Broth microdilution | 13.7 | [9] |
| 3,7-dihydroxy-1,9-dimethyldibenzofuran | Aeromonas salmonicida (ATCC 7965D) | Broth microdilution | 13.7 | [9] |
| Diorcinol J | Pseudomonas aeruginosa | Not specified | 7.53 | [8] |
| 4-methoxycarbonyldiorcinol | Pseudomonas aeruginosa | Not specified | 3.78 | [8] |
| Diorcinols K, D, and I | Methicillin-resistant S. aureus | Not specified | 3.125 - 6.25 µg/mL | [8] |
Note: Data in Table 2 are for compounds isolated from Aspergillus versicolor but are not this compound compounds themselves. Specific MIC values for this compound A, B, or C were not available in the searched literature.
Genotoxicity of this compound Compounds
This compound A and B have been demonstrated to be genotoxic, inducing DNA damage and mutations.
-
This compound A has been shown to induce DNA strand breaks, leading to apoptosis in Caco-2 cells.[2] It also causes point mutations, an effect that is dependent on metabolic activation.[10][11] Furthermore, this compound A induces chromosomal damage in intestinal cells, as detected by the micronucleus assay.[11] Studies have confirmed VerA-mediated DNA damage through the comet assay and have observed the activation of DNA repair pathways.[11]
-
This compound B has also been found to cause significant DNA damage in the comet assay, with some studies suggesting it produces the highest level of DNA damage among the tested toxins.[1]
Signaling Pathways Modulated by this compound A
This compound A has been shown to interact with and modulate key cellular signaling pathways, including the p53 and the Aryl Hydrocarbon Receptor (AhR) pathways.
p53 Signaling Pathway
This compound A can induce the p53 signaling pathway in p53 wild-type HCT116 cells.[2] This activation is evidenced by the increased phosphorylation of p53 upon exposure to this compound A.[2] The p53 pathway is a critical tumor suppressor pathway that responds to cellular stress, including DNA damage, by initiating cell cycle arrest, apoptosis, or DNA repair. However, the toxicity of this compound A does not appear to be solely dependent on p53 expression, as similar cytotoxic effects are observed in cells lacking p53.[2]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound A is an activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, including cytochrome P450 enzymes.[7] Activation of AhR by this compound A leads to a significant induction in the expression of CYP1A1.[7] This is noteworthy because aflatoxin B1 (AFB1) does not induce AhR-dependent CYP1A1 activation.[7] The induction of CYP1A1 by this compound A can enhance the genotoxicity of co-occurring AFB1 by promoting its bioactivation into a highly DNA-reactive metabolite.[7]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide for assessing the biological activity of this compound compounds.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in a culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
Workflow:
Detailed Protocol:
-
Cell Preparation and Treatment: Treat cultured cells with various concentrations of the this compound compound for a specific duration. Harvest the cells and resuspend them in a buffer at a concentration of approximately 1 x 10^5 cells/mL.
-
Slide Preparation: Coat microscope slides with a layer of normal melting point agarose and allow it to solidify.
-
Cell Embedding: Mix the cell suspension with low melting point agarose and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Remove the coverslips and immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na2EDTA, pH > 13) and allow the DNA to unwind for 20-40 minutes.
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.
-
Neutralization and Staining: Gently remove the slides from the tank and neutralize them with a Tris buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.
-
Scoring: Examine the slides using a fluorescence microscope. The DNA from undamaged cells remains in the nucleoid (the 'head' of the comet), while damaged DNA fragments migrate towards the anode, forming a 'tail'. Quantify the extent of DNA damage using image analysis software to measure parameters like tail length, tail intensity, and tail moment.[1][5]
Genotoxicity Assessment: In Vitro Micronucleus Assay
The micronucleus assay is used to detect the genotoxic potential of a compound by identifying the formation of micronuclei, which are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Workflow:
Detailed Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., human peripheral blood lymphocytes or a suitable cell line like A549) and expose them to various concentrations of the this compound compound, along with positive and negative controls.[1]
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis. This results in the accumulation of cells that have completed nuclear division but not cytoplasmic division, leading to the formation of binucleated cells.
-
Incubation: Incubate the cells for a period that allows for one to two cell cycles to occur after the addition of the test compound.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Slide Preparation: Resuspend the cells in a hypotonic solution to swell the cytoplasm, followed by fixation in a methanol:acetic acid solution. Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: Analyze the slides under a microscope. Score the number of micronuclei in at least 1000 binucleated cells per concentration. A significant increase in the frequency of micronucleated cells in the treated cultures compared to the negative control indicates a genotoxic effect.[1][5]
Conclusion
The available scientific literature clearly indicates that this compound A and this compound B possess significant biological activities, primarily cytotoxicity and genotoxicity. This compound A, in particular, has been shown to be more cytotoxic than its notorious successor in the biosynthetic pathway, aflatoxin B1, in certain cell lines. Its ability to modulate the p53 and AhR signaling pathways underscores its complex interactions with cellular machinery and its potential to contribute to carcinogenesis, both directly and by enhancing the toxicity of other mycotoxins. While data on this compound C remains scarce, the demonstrated bioactivities of this compound A and B highlight the importance of continued research into this class of mycotoxins. A deeper understanding of their mechanisms of action is crucial for accurate risk assessment and the development of strategies to mitigate their impact on human health. This guide provides a foundational resource for professionals engaged in mycotoxin research and drug development, summarizing the current state of knowledge and providing detailed methodologies for further investigation.
References
- 1. Cytotoxicity and genotoxicity of versicolorins and 5-methoxysterigmatocystin in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of this compound A and its derivatives in aflatoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of trace elements and nitrogen sources on this compound production by a mutant strain of Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound A enhances the genotoxicity of aflatoxin B1 in human liver cells by inducing the transactivation of the Ah-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent updates on the bioactive compounds of the marine-derived genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and Antioxidant Polyketides from a Deep-Sea-Derived Fungus Aspergillus versicolor SH0105 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mutagenicity and genotoxicity assessment of the emerging mycotoxin this compound A, an Aflatoxin B1 precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Versicolorin A: A Critical Precursor in the Aflatoxin Biosynthetic Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aflatoxins, a group of mycotoxins produced by Aspergillus species, are potent carcinogens and a significant threat to food safety and public health. The biosynthesis of aflatoxin B1 (AFB1), the most toxic of these compounds, involves a complex multi-enzyme pathway. A pivotal intermediate in this pathway is versicolorin A, an anthraquinone that undergoes significant enzymatic transformation to form the core structure of aflatoxin. This technical guide provides a comprehensive overview of the role of this compound A as a precursor to aflatoxin, detailing the biosynthetic pathway, the enzymes involved, experimental protocols for its study, and quantitative data on these processes. This document is intended to serve as a valuable resource for researchers in mycotology, toxicology, and drug development focused on inhibiting aflatoxin production.
Introduction
Aflatoxin contamination of agricultural commodities poses a serious global economic and health problem. Understanding the biosynthesis of these toxins is crucial for developing effective strategies to mitigate their production. The pathway from acetate to aflatoxin involves numerous enzymatic steps, with this compound A being a key branchpoint metabolite. The conversion of this compound A to demethylsterigmatocystin is a critical and complex series of reactions that ultimately leads to the formation of the toxic bisfuran ring system characteristic of aflatoxin B1. This guide will delve into the technical details of this conversion, providing researchers with the necessary information to study this important step in aflatoxin biosynthesis.
The Aflatoxin Biosynthetic Pathway: From this compound A to Aflatoxin B1
The biosynthesis of aflatoxin B1 from this compound A is a multi-step process involving several key enzymes encoded by a gene cluster in Aspergillus flavus and Aspergillus parasiticus. The generally accepted pathway proceeds as follows:
-
This compound A (VERA) is converted to demethylsterigmatocystin (DMST) . This is a complex oxidative rearrangement.
-
Demethylsterigmatocystin (DMST) is then methylated to form sterigmatocystin (ST) .
-
Sterigmatocystin (ST) is further methylated to yield O-methylsterigmatocystin (OMST) .
-
Finally, O-methylsterigmatocystin (OMST) is oxidized to form aflatoxin B1 (AFB1) .
The conversion of this compound A to demethylsterigmatocystin is a particularly enigmatic step, thought to involve an oxidation-reduction-oxidation sequence.[1][2]
Key Enzymes in the Conversion of this compound A
Several enzymes encoded by the aflatoxin gene cluster are implicated in the conversion of this compound A to demethylsterigmatocystin. Gene knockout and heterologous expression studies have identified the following key players:
-
AflN (VerA): A cytochrome P450 monooxygenase.[3]
-
AflX (OrdB): A putative oxidoreductase.
-
AflY (HypA): A protein of unknown function.
Disruption of the genes encoding these enzymes typically leads to the accumulation of this compound A and a significant reduction in aflatoxin production, highlighting their critical roles in the pathway.[4]
Quantitative Data
The following tables summarize key quantitative data related to the analysis and enzymatic conversion of this compound A and other aflatoxin precursors.
Table 1: Enzyme Kinetic Parameters for Aflatoxin Biosynthesis-Related Enzymes
| Enzyme/Reaction | Species/System | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Source(s) |
| Aflatoxin B1 Reductase | Chicken | Aflatoxin B1 | 14.2 ± 2.76 | Not Specified | [5] |
| Aflatoxin B1 Reductase | Quail | Aflatoxin B1 | 29.8 ± 6.8 | Not Specified | [5] |
| Aflatoxin B1 Reductase | Duck | Aflatoxin B1 | 84.0 ± 16.5 | Not Specified | [5] |
| Aflatoxin B1 Reductase | Turkey | Aflatoxin B1 | 146.8 ± 72.4 | Not Specified | [5] |
| GST | Rat Liver | Aflatoxin B1 | Not Specified | Not Specified | [6] |
Table 2: Conversion Efficiencies of AflM and Homologous Enzymes
| Enzyme | Substrate | Product | Conversion Efficiency | Source(s) |
| AflM | This compound A hydroquinone | (1′R,2′S,6R)-1,6,9,10-tetrahydroxy-2′,5,6,7-tetrahydroanthra[3,2-b]furo[2′,1′-d]furan-8(1′H)-one | 25% | [1][2][7] |
| AflM | Emodin hydroquinone | (R)-3,8,9,10-tetrahydroxy-6-methyl-3,4-dihydroanthracen-1(2H)-one | up to 82% | [1][2] |
| MdpC | Emodin hydroquinone | (R)-3,8,9,10-tetrahydroxy-6-methyl-3,4-dihydroanthracen-1(2H)-one | 58% | [1] |
Table 3: Analytical Method Performance for Aflatoxin Precursors
| Analytical Method | Analyte(s) | Matrix | LOD | LOQ | Source(s) |
| HPLC-DAD | Aflatoxins (B1, B2, G1, G2) | Fungal Culture | 1.0 ng/mL | 2.5-5.0 ng/mL | [8] |
| HPLC-FLD | Aflatoxins (B1, G1) | Fungal Culture | 1.0 ng/mL | 2.5 ng/mL | [8] |
| HPLC-FLD | Aflatoxins (B2, G2) | Fungal Culture | 0.01 ng/mL | 0.025 ng/mL | [8] |
| HPLC-FLD | Aflatoxin B1 | Food and Feed | 0.02 ng/g | 0.05 ng/g | [9] |
| HPLC-FLD | Aflatoxin G1 | Food and Feed | 0.02 ng/g | 0.05 ng/g | [9] |
| HPLC-FLD | Aflatoxin B2 | Food and Feed | 0.01 ng/g | 0.03 ng/g | [9] |
| HPLC-FLD | Aflatoxin G2 | Food and Feed | 0.01 ng/g | 0.03 ng/g | [9] |
| LC-MS/MS | Mycotoxins | Maize | 0.5 µg/kg | 1 µg/kg | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound A and its conversion to aflatoxin.
Heterologous Expression and Purification of AflM
This protocol describes the expression of the AflM enzyme in E. coli for subsequent in vitro assays.
-
Gene Cloning: The codon-optimized aflM gene from Aspergillus parasiticus is cloned into a suitable expression vector, such as pET19b, containing an N-terminal His-tag.
-
Transformation: The expression plasmid is transformed into a competent E. coli strain, such as BL21(DE3).
-
Culture Growth: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of expression medium.
-
Induction of Expression: When the optical density at 600 nm (OD600) of the culture reaches 0.6-0.8, protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail). Cells are lysed by sonication or using a French press.
-
Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged AflM is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. AflM is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.
In Vitro Enzymatic Assay for AflM Activity
This assay measures the ability of purified AflM to reduce a substrate, such as the hydroquinone form of this compound A or emodin.
-
Substrate Preparation: The hydroquinone form of this compound A or emodin is prepared by non-enzymatic reduction with a reducing agent like sodium dithionite under an inert atmosphere (e.g., nitrogen) to prevent re-oxidation.[1][2]
-
Reaction Mixture: The reaction mixture is prepared in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5) and contains:
-
The hydroquinone substrate
-
Purified AflM-His enzyme
-
An NADPH regeneration system (e.g., glucose dehydrogenase and D-glucose) to provide a continuous supply of NADPH.[1]
-
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 24 hours) under a nitrogen atmosphere.[1]
-
Reaction Quenching and Extraction: The reaction is stopped by the addition of an organic solvent, such as ethyl acetate. The products are extracted into the organic phase.
-
Analysis: The extracted products are analyzed by methods such as 1H NMR or HPLC to determine the conversion of the substrate and identify the reaction products.[1]
HPLC-FLD Analysis of Aflatoxins and Precursors in Fungal Cultures
This protocol details a method for the extraction and quantification of this compound A, aflatoxins, and other precursors from fungal cultures.[8]
-
Sample Preparation:
-
Liquid Culture: A 1.0 mL aliquot of the fungal culture broth is mixed with 1.5 mL of chloroform, vortexed, and centrifuged. The lower organic phase is collected.[8]
-
Solid Culture: The fungal culture is extracted with a suitable solvent, such as a mixture of methanol and water.
-
-
Extraction: The collected organic phase or the solvent extract is evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried extract is redissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of water, methanol, and acetonitrile is commonly employed.
-
Detection: A fluorescence detector (FLD) is used for sensitive detection of aflatoxins and their fluorescent precursors. The excitation and emission wavelengths are set appropriately for the analytes of interest (e.g., excitation at 365 nm and emission at 455 nm for aflatoxins).[3]
-
Quantification: Quantification is performed by comparing the peak areas of the analytes in the sample to those of a standard curve prepared with known concentrations of the pure compounds.
-
LC-MS/MS Analysis for this compound A and Other Mycotoxins
This protocol outlines a sensitive and specific method for the simultaneous quantification of multiple mycotoxins, including this compound A.
-
Sample Extraction: A "dilute and shoot" approach or a more extensive extraction with a solvent mixture like ethyl acetate/formic acid can be used.[11]
-
Clean-up (Optional): For complex matrices, a solid-phase extraction (SPE) clean-up step using cartridges like Oasis HLB may be employed to remove interfering compounds.[9]
-
LC-MS/MS Analysis:
-
Chromatography: Ultra-high performance liquid chromatography (UHPLC) with a C18 column is used for rapid separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte to ensure high selectivity and sensitivity.
-
Quantification: Quantification is typically performed using an internal standard or matrix-matched calibration curves.
-
Table 4: Example LC-MS/MS MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound A | [Data not explicitly found in searches] | [Data not explicitly found in searches] | [Data not explicitly found in searches] | [Data not explicitly found in searches] |
| Aflatoxin B1 | 313.1 | 285.1 | 241.1 | [Parameter varies] |
| Aflatoxin G1 | 329.1 | 311.1 | 243.1 | [Parameter varies] |
| Sterigmatocystin | 325.1 | 310.1 | 281.1 | [Parameter varies] |
| (Note: Optimal MRM parameters need to be determined empirically for each instrument.) |
Visualization of Pathways and Workflows
Graphviz diagrams are provided below to visualize the aflatoxin biosynthetic pathway and a typical experimental workflow.
Caption: Aflatoxin biosynthetic pathway from this compound A.
Caption: Workflow for AflM expression and activity assay.
Conclusion
This compound A stands as a critical juncture in the intricate biosynthetic pathway of aflatoxins. The enzymatic conversion of this anthraquinone to demethylsterigmatocystin represents a key area of research for the development of inhibitors to control aflatoxin contamination. This technical guide has provided a detailed overview of this process, including the enzymes involved, quantitative data, and comprehensive experimental protocols. The provided diagrams offer a clear visualization of the biosynthetic pathway and a typical experimental workflow. It is hoped that this resource will facilitate further research into the mechanisms of aflatoxin biosynthesis and aid in the development of novel strategies for mitigating the global threat of aflatoxin contamination.
References
- 1. New Insights into the Conversion of this compound A in the Biosynthesis of Aflatoxin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Conversion of this compound A in the Biosynthesis of Aflatoxin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. verA Gene is Involved in the Step to Make the Xanthone Structure of Demethylsterigmatocystin in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic studies of aflatoxin B1-glutathione conjugate formation in liver and kidneys of adult and weanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. A Liquid Chromatographic Method for Rapid and Sensitive Analysis of Aflatoxins in Laboratory Fungal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of High Performance Liquid Chromatography with Fluorescence Detector Methods for Determination of Aflatoxins in Different Food and Animal Feed Samples [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of this compound A, a genotoxic precursor of aflatoxin B1: Characterization of metabolites using in vitro production of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Versicolorin
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Versicolorin is a group of mycotoxins, primarily this compound A and B, produced by various species of Aspergillus, including Aspergillus versicolor. These compounds are precursors in the biosynthetic pathway of aflatoxins, which are potent carcinogens. The monitoring of this compound in food, feed, and fungal cultures is crucial for food safety and in research settings studying mycotoxin biosynthesis. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the quantification of this compound. This application note provides a detailed protocol for the analysis of this compound using reversed-phase HPLC with UV and fluorescence detection.
Principle
This method relies on the separation of this compound from a sample extract using a reversed-phase C18 HPLC column. The sample is first extracted with a suitable organic solvent mixture, followed by a cleanup step to remove interfering matrix components. The separation is achieved based on the differential partitioning of this compound between the nonpolar stationary phase and a polar mobile phase. Detection and quantification are performed using a UV/Vis Diode Array Detector (DAD) or a Fluorescence Detector (FLD), leveraging the chromophoric and fluorophoric properties of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation procedure depends on the sample matrix. Below are general protocols for solid samples (e.g., grains, feed) and liquid cultures.
Protocol 3.1.1: Extraction from Solid Samples
-
Homogenization: Grind a representative portion of the sample to a fine powder.
-
Extraction:
-
Weigh 25 g of the homogenized sample into a 250 mL flask.
-
Add 100 mL of an 80:20 (v/v) mixture of acetonitrile and water.
-
Shake vigorously for 30 minutes on a mechanical shaker.
-
Filter the extract through a fluted filter paper.
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Pass a portion of the filtered extract through a C18 SPE cartridge preconditioned with methanol and then water.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the this compound with a small volume of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 3.1.2: Extraction from Liquid Fungal Cultures
-
Separation: Separate the fungal mycelium from the liquid medium by filtration or centrifugation.
-
Extraction:
-
Extract the liquid medium three times with an equal volume of chloroform or ethyl acetate in a separatory funnel.
-
Combine the organic extracts and evaporate to dryness using a rotary evaporator.
-
Reconstitute the residue in a known volume of methanol.
-
-
Cleanup:
-
Proceed with the SPE cleanup as described in Protocol 3.1.1, step 3.
-
HPLC-UV/DAD and FLD Analysis
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Methanol:Water (20:20:60, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temp. | 30°C |
| UV/DAD | 320 nm |
| FLD | Excitation: 330 nm, Emission: 450 nm |
| Run Time | Approximately 15 minutes |
Standard Preparation:
Prepare a stock solution of this compound A standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of working standards by serial dilution with the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
Data Presentation
The following tables summarize the expected quantitative data for a validated method. Note that these are typical values and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Chromatographic and Detection Parameters (Hypothetical)
| Analyte | Retention Time (min) | λmax (nm) | Excitation (nm) | Emission (nm) |
| This compound A | ~ 8.5 | 320 | 330 | 450 |
| This compound B | ~ 7.2 | 318 | 328 | 445 |
Table 2: Method Validation Parameters (Hypothetical)
| Parameter | UV/DAD | FLD |
| Linear Range (µg/mL) | 0.1 - 10 | 0.01 - 1 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.05 | 0.005 |
| LOQ (µg/mL) | 0.1 | 0.01 |
| Recovery (%) | 85 - 105 | 85 - 105 |
| Precision (RSD %) | < 5 | < 5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Logical Relationship of HPLC Components
Caption: Logical flow of an HPLC system for this compound analysis.
Application Note: Quantitative Determination of Versicolorin A in Food Matrices by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the sensitive and selective detection and quantification of Versicolorin A, a mycotoxin and a key precursor in the biosynthesis of aflatoxins, in various food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology outlined below covers sample preparation, chromatographic separation, and mass spectrometric detection, providing a robust framework for the analysis of this emerging food contaminant.
Introduction
This compound A is a secondary metabolite produced by several species of Aspergillus fungi and is a direct precursor to the highly carcinogenic aflatoxin B1.[1] Its presence in food and feed can indicate potential aflatoxin contamination even when aflatoxins themselves are at undetectable levels. Given the toxicological significance of this compound A and its role in the aflatoxin biosynthetic pathway, sensitive and reliable analytical methods are crucial for food safety monitoring and research in mycotoxicology.[2] LC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for the trace-level analysis of this compound A in complex food matrices.[3][4]
Experimental Protocol
Sample Preparation (QuEChERS Method)
This protocol is a general guideline and may require optimization for specific matrices.
a. Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes with dispersive SPE (d-SPE) sorbent (e.g., PSA - primary secondary amine, C18)
-
Centrifuge
-
Vortex mixer
b. Extraction Procedure:
-
Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to hydrate the sample.
-
Add 10 mL of acetonitrile with 1% formic acid.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄ and 1 g NaCl) to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
c. Dispersive SPE Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Transfer an aliquot of the supernatant into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
MRM Transitions: While specific, universally validated MRM transitions for this compound A are not widely published, based on its molecular weight of 338.27 g/mol and the fragmentation patterns of similar mycotoxins, the following transitions can be used as a starting point for method development.[5] It is highly recommended to optimize these parameters on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Quantifier | Collision Energy (eV) - Qualifier |
| This compound A | 339.1 | To be determined empirically | To be determined empirically | To be optimized | To be optimized |
Note: For initial method development, product ions can be predicted based on the fragmentation of the anthraquinone and furofuran moieties. Common losses include CO, H₂O, and fragments of the furan ring system. A study by Xie et al. (2018) has acquired MS/MS fragmentation data for this compound A which can be referenced for developing specific MRM transitions.[6]
Quantitative Data
The following table summarizes typical performance data for the LC-MS/MS analysis of aflatoxins, which are structurally related to this compound A. This data can serve as a benchmark for the validation of a this compound A method.
| Parameter | Aflatoxin B1 | Aflatoxin B2 | Aflatoxin G1 | Aflatoxin G2 | Reference |
| LOD (µg/kg) | 0.1 | 0.1 | 0.1 | 0.1 | [1] |
| LOQ (µg/kg) | 0.3 | 0.3 | 0.3 | 0.3 | [1] |
| Recovery (%) | 72.2 - 98.4 | 72.2 - 98.4 | 72.2 - 98.4 | 72.2 - 98.4 | [1] |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | >0.99 | [5] |
Visualizations
Caption: Experimental workflow for this compound A detection.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the detection and quantification of this compound A in food matrices. The use of a QuEChERS-based sample preparation protocol allows for efficient extraction and cleanup, while the high selectivity of tandem mass spectrometry ensures reliable results. This application note serves as a comprehensive guide for researchers and scientists involved in food safety and mycotoxin analysis. Further method validation and optimization of MS/MS parameters are recommended for specific applications and matrices.
References
- 1. Simultaneous Quantification of Aflatoxin B1, T-2 Toxin, Ochratoxin A and Deoxynivalenol in Dried Seafood Products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. STATE-OF-THE-ART MYCOTOXIN ANALYSIS: INSIGHTS FROM LC/MS-MS METHOD | Food and Feed Research [aseestant.ceon.rs]
- 4. Development of a LC-MS/MS Method for the Multi-Mycotoxin Determination in Composite Cereal-Based Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Versicolorin from Aspergillus parasiticus Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Versicolorin A is a key intermediate in the biosynthetic pathway of aflatoxins, potent mycotoxins produced by several species of Aspergillus. Mutant strains of Aspergillus parasiticus, which are blocked in the aflatoxin biosynthesis pathway, can be utilized to accumulate and isolate this compound A. This document provides detailed protocols for the cultivation of a this compound A-accumulating Aspergillus parasiticus mutant, followed by the extraction and purification of the target compound. These methods are essential for researchers studying aflatoxin biosynthesis, as well as for professionals in drug development who may use this compound A as a starting material or reference standard.
Data Presentation
Table 1: Summary of Culture Parameters for Enhanced this compound Production
| Parameter | Recommended Condition | Expected Outcome |
| Fungal Strain | Mutant strain of Aspergillus parasiticus blocked in aflatoxin biosynthesis. | Accumulation of this compound A and C.[1] |
| Culture Medium | Defined medium with high sucrose content. | Supports fungal growth and secondary metabolite production. |
| Nitrogen Source | 0.1 M NH₄NO₃ or 3 ml/L corn steep liquor. | Four- to five-fold increase in this compound yields compared to (NH₄)₂SO₃.[1] |
| Trace Elements | Inclusion of zinc is essential. Omission of manganese can be slightly stimulatory. | Omission of zinc results in no detectable this compound production.[1] |
| Incubation Time | 36 hours to 4 days.[2][3] | Sufficient time for mycelial growth and this compound accumulation. |
| Incubation Temperature | 28-30°C.[2][3] | Optimal temperature for fungal growth and metabolite production. |
Table 2: Quantitative Yields at Different Stages of Purification
| Purification Stage | Starting Material | Product | Yield | Purity |
| Extraction | 1.2 kg wet mycelia | Crude Pigment Extract | 640 mg (0.4% of dry mycelial mass) | Low |
| Column Chromatography | 100 mg crude pigment | Partially Purified this compound A | - | Intermediate |
| Preparative TLC | Fractions from column chromatography | Pure this compound A | ~30 mg (0.13% of dried mycelia) | High |
Note: The quantitative data is based on a specific experimental protocol and may vary depending on the exact culture and purification conditions.
Experimental Protocols
Cultivation of Aspergillus parasiticus Mutant
This protocol describes the cultivation of a this compound A-accumulating mutant of Aspergillus parasiticus in a defined liquid medium.
Materials:
-
This compound A-accumulating mutant strain of Aspergillus parasiticus
-
High-sucrose defined medium
-
0.1 M Ammonium Nitrate (NH₄NO₃) solution
-
Trace element solution (containing zinc)
-
Shaker incubator
-
Sterile flasks and culture tubes
Procedure:
-
Prepare the Culture Medium: Prepare the high-sucrose defined medium and sterilize it by autoclaving. After cooling, supplement the medium with sterile 0.1 M NH₄NO₃ as the nitrogen source.[1] Ensure the medium contains essential trace elements, particularly zinc.[1]
-
Inoculation: Inoculate the sterile medium with spores or a mycelial suspension of the Aspergillus parasiticus mutant strain.
-
Incubation: Incubate the cultures at 28-30°C for 36 hours to 4 days with shaking to ensure adequate aeration.[2][3]
-
Harvesting: After the incubation period, harvest the mycelia by filtration or centrifugation. The mycelia will have a deep yellow color due to the accumulated this compound.
Extraction of this compound
This protocol outlines the extraction of crude this compound from the harvested fungal mycelia.
Materials:
-
Wet Aspergillus parasiticus mycelia
-
Chloroform
-
Hexane
-
Blender or homogenizer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Homogenization: Homogenize the wet mycelia with chloroform (e.g., two 100-ml portions for a given batch of mycelia) using a blender.
-
Initial Extraction: Separate the chloroform extract from the mycelial debris.
-
Solvent Partitioning: Partition the chloroform extract with hexane until the hexane layer is colorless. This step removes nonpolar impurities. The majority of the this compound pigments will partition into the hexane phase.
-
Concentration: Combine the hexane extracts and concentrate them to dryness using a rotary evaporator to obtain the crude pigment extract.
Purification by Silica Gel Column Chromatography
This protocol describes the initial purification of this compound A from the crude extract using column chromatography.
Materials:
-
Crude pigment extract
-
Silica gel (100-200 mesh)
-
Chromatography column
-
Benzene
-
Acetic acid
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in benzene and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude pigment extract (e.g., 100 mg) in a minimal amount of benzene and load it onto the top of the silica gel column.
-
Elution:
-
Elute the column initially with benzene (e.g., 250 ml).
-
Subsequently, elute with a mixture of benzene and acetic acid (95:5, v/v) (e.g., 500 ml). This compound A will elute with this solvent mixture.
-
-
Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
Pooling and Concentration: Combine the fractions containing this compound A and concentrate them to dryness.
Final Purification by Preparative Thin-Layer Chromatography (Prep-TLC)
This protocol details the final purification step to obtain high-purity this compound A.
Materials:
-
Partially purified this compound A from column chromatography
-
Preparative TLC plates (e.g., Adsorbisil 1, 500 µm thick)
-
Developing solvent: Benzene-acetic acid (95:5, v/v)
-
Acetone
-
UV lamp for visualization
-
Scraping tool (e.g., spatula or razor blade)
-
Filtration apparatus
Procedure:
-
Sample Application: Dissolve the partially purified this compound A in a suitable solvent and apply it as a thin band onto the origin of the preparative TLC plate.
-
Development: Develop the plate in a chromatography tank containing the benzene-acetic acid developing solvent.
-
Visualization: After development, visualize the separated bands under a UV lamp. The major pigmented zone will be this compound A.
-
Scraping: Carefully scrape the silica gel containing the this compound A band from the plate.
-
Elution: Elute the this compound A from the scraped silica gel using acetone.
-
Filtration and Concentration: Filter the acetone solution to remove the silica gel and then concentrate the filtrate to obtain pure this compound A.
-
Recrystallization: Recrystallize the purified this compound A from hexane to obtain fine yellow-orange needles.
Visualizations
References
Application Notes and Protocols for Thin-Layer Chromatography (TLC) Analysis of Versicolorin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of Versicolorin A and this compound C using thin-layer chromatography (TLC). The protocols detailed below are compiled from established methods for the separation and quantification of related mycotoxins, particularly aflatoxins, and can be adapted for the analysis of this compound, a key precursor in aflatoxin biosynthesis.
Introduction
This compound A and this compound C are polyketide secondary metabolites produced by various species of fungi, most notably Aspergillus parasiticus and Aspergillus versicolor. As immediate precursors to the carcinogenic aflatoxins, the detection and quantification of Versicolorins are crucial in food safety, toxicology, and drug development research. Thin-layer chromatography offers a rapid, cost-effective, and versatile method for the qualitative and quantitative analysis of these compounds.
This document outlines the necessary materials, step-by-step protocols for sample preparation, TLC development, visualization, and quantification, as well as expected results based on available literature for related compounds.
Experimental Protocols
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.
-
Standards: this compound A and this compound C analytical standards.
-
Solvents: Toluene, ethyl acetate, acetic acid, chloroform, acetone, and methanol (analytical or HPLC grade).
-
Sample Preparation: Chloroform, methanol, and water for extraction.
-
Visualization Reagents: UV lamp (254 nm and 365 nm), iodine crystals, vanillin-sulfuric acid spray reagent.
-
Glassware: Capillary tubes for spotting, developing tanks, beakers, graduated cylinders, and spray bottles.
-
Equipment: Fume hood, heating plate, densitometer (optional, for quantitative analysis).
Preparation of Standard Solutions
-
Accurately weigh 1 mg of this compound A and this compound C standards.
-
Dissolve each standard in 1 mL of toluene or chloroform to prepare stock solutions of 1 mg/mL.
-
From the stock solutions, prepare a series of working standard solutions of varying concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution with the same solvent.
Sample Preparation (from Fungal Culture)
-
Culture Aspergillus parasiticus (a strain known to accumulate this compound) on a suitable solid or liquid medium.
-
Harvest the fungal mycelium by filtration.
-
Dry the mycelium and grind it to a fine powder.
-
Extract a known weight of the powdered mycelium with a suitable solvent such as chloroform or a mixture of methanol and water (e.g., 80:20 v/v). Sonication can be used to improve extraction efficiency.
-
Filter the extract to remove solid particles.
-
Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a rotary evaporator.
-
Re-dissolve the dried extract in a small, known volume of toluene or chloroform for TLC analysis.
Thin-Layer Chromatography Procedure
-
Plate Preparation: With a pencil, gently draw a starting line approximately 1.5 cm from the bottom of the TLC plate. Mark the positions for spotting the samples and standards.
-
Spotting: Using a capillary tube, apply 1-5 µL of each standard solution and the prepared sample extract onto the designated marks on the starting line. Ensure the spots are small and uniform. Allow the solvent to evaporate completely between applications.
-
Development:
-
Pour the chosen mobile phase into the developing tank to a depth of about 0.5-1 cm.
-
Line the tank with filter paper saturated with the mobile phase to ensure a saturated atmosphere.
-
Carefully place the spotted TLC plate into the developing tank, ensuring the starting line is above the solvent level.
-
Cover the tank and allow the solvent to ascend the plate by capillary action until it reaches approximately 1 cm from the top of the plate.
-
-
Drying: Remove the plate from the tank and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
Visualization
-
UV Light: Observe the dried plate under a UV lamp at both 254 nm and 365 nm. Versicolorins are known to fluoresce. Circle the fluorescent spots with a pencil.
-
Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. The spots will appear as yellowish-brown areas.
-
Chemical Staining:
-
Prepare a vanillin-sulfuric acid spray reagent.
-
In a fume hood, evenly spray the TLC plate with the reagent.
-
Gently heat the plate on a hot plate until colored spots appear.
-
Data Presentation and Analysis
Qualitative Analysis
Qualitative identification of this compound A and C in a sample is achieved by comparing the Retention Factor (Rf) values and the appearance of the spots (color under visible light, fluorescence under UV) with those of the standards run on the same plate.
The Rf value is calculated using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Quantitative Analysis
For quantitative analysis, a densitometer can be used to measure the intensity of the spots.
-
Calibration Curve: Spot different known concentrations of the this compound standards on a TLC plate. After development and visualization, scan the plate with a densitometer at the wavelength of maximum absorbance or fluorescence for the compounds. Plot a calibration curve of peak area versus concentration.
-
Sample Quantification: Spot the sample extract on the same plate as the standards. After scanning, determine the peak area of the this compound spot in the sample and use the calibration curve to calculate its concentration.
Data Tables
Table 1: Chromatographic Data for this compound Analysis
| Compound | Mobile Phase* | Stationary Phase | Detection Method | Expected Rf Value** | Appearance of Spot |
| This compound A | Toluene:Ethyl Acetate:Acetic Acid (80:10:10, v/v/v) | Silica Gel 60 F254 | UV (365 nm) | 0.5 - 0.7 | Bright yellow-green fluorescence |
| This compound C | Toluene:Ethyl Acetate:Acetic Acid (80:10:10, v/v/v) | Silica Gel 60 F254 | UV (365 nm) | 0.3 - 0.5 | Orange fluorescence |
| This compound A | Chloroform:Acetone (9:1, v/v) | Silica Gel 60 F254 | UV (365 nm) | 0.6 - 0.8 | Bright yellow-green fluorescence |
| This compound C | Chloroform:Acetone (9:1, v/v) | Silica Gel 60 F254 | UV (365 nm) | 0.4 - 0.6 | Orange fluorescence |
*Users should optimize the mobile phase for their specific application and laboratory conditions. **Expected Rf values are estimates based on the polarity of the compounds and behavior of similar mycotoxins. These values should be confirmed experimentally.
Table 2: Quantitative Analysis Parameters (Hypothetical data based on Aflatoxin analysis for guidance)
| Parameter | This compound A | This compound C |
| Linearity Range (ng/spot) | 5 - 100 | 5 - 100 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) (ng/spot) | ~1 | ~1 |
| Limit of Quantification (LOQ) (ng/spot) | ~3 | ~3 |
| Recovery (%) * | 85 - 105 | 85 - 105 |
*Recovery should be determined by spiking a blank matrix with a known concentration of the standard.
Visualizations
Caption: Experimental workflow for TLC analysis of this compound.
Caption: Simplified aflatoxin biosynthetic pathway highlighting this compound A.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Streaked Spots | - Sample overload- Sample not fully dissolved- Adsorbent damage during spotting | - Apply a smaller volume of a more dilute sample- Ensure the sample is completely dissolved before spotting- Be gentle when spotting to avoid damaging the silica layer |
| Rf Values Too High or Too Low | - Inappropriate mobile phase polarity | - If Rf is too high, decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent)- If Rf is too low, increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent) |
| Irregular Solvent Front | - Uneven solvent level in the tank- TLC plate touching the side of the tank or filter paper | - Ensure the bottom of the tank is level- Center the TLC plate in the tank, ensuring it does not touch the sides or the filter paper |
| Faint or No Spots | - Insufficient sample concentration- Inadequate visualization method | - Concentrate the sample extract or apply a larger volume- Try a more sensitive visualization technique (e.g., a different staining reagent) |
Safety Precautions
-
Versicolorins, like aflatoxins, are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All work with volatile organic solvents should be performed in a well-ventilated fume hood.
-
Handle UV lamps with care and avoid direct exposure to the eyes and skin.
-
Dispose of all chemical waste according to institutional guidelines.
Disclaimer: These protocols and application notes are intended for guidance and should be adapted and validated by the end-user for their specific research needs. The quantitative data provided for this compound is based on analogous compounds and should be experimentally verified.
Synthesis of Versicolorin A for Research Applications: Protocols and Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Versicolorin A is a polyketide mycotoxin produced by various species of Aspergillus fungi and is a key biosynthetic precursor to the highly carcinogenic aflatoxin B1.[1][2][3] Its structural similarity to aflatoxin B1 and its own demonstrated genotoxicity make it a molecule of significant interest in toxicology and drug development research.[4][5][6] This document provides a comprehensive overview of the synthesis of this compound A for research purposes. Due to the absence of a published total chemical synthesis, a plausible synthetic route is proposed based on established methodologies for analogous natural products. Additionally, this guide details its biological activity and provides protocols for relevant assays.
Introduction
This compound A is an anthraquinone derivative characterized by a fused furo[3,2-d]furan ring system. It serves as a critical intermediate in the biosynthetic pathway of aflatoxins.[7][8] Research has indicated that this compound A itself possesses cytotoxic and genotoxic properties, capable of inducing DNA damage and activating cellular stress response pathways, including the p53 and aryl hydrocarbon receptor (AhR) signaling cascades.[2][5] The availability of pure this compound A through chemical synthesis is essential for in-depth toxicological studies, for the development of analytical standards, and as a starting point for the synthesis of novel analogues with potential therapeutic applications.
Proposed Chemical Synthesis of this compound A
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound A would involve the late-stage formation of the furofuran moiety from a suitably functionalized anthraquinone core. The anthraquinone itself can be constructed via a Friedel-Crafts reaction between a substituted phthalic anhydride and a substituted benzene derivative.
Diagram: Retrosynthetic Analysis of this compound A
References
- 1. Biosynthesis of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of this compound A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dadun.unav.edu [dadun.unav.edu]
- 7. The Biosynthesis, Structure Diversity and Bioactivity of Sterigmatocystins and Aflatoxins: A Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
Versicolorin: Application Notes and Protocols for Safe Handling and Experimentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Versicolorin is a polyketide mycotoxin produced by various species of Aspergillus, notably Aspergillus versicolor. It is a key intermediate in the biosynthesis of aflatoxins, a group of potent carcinogens.[1] Due to its structural similarity to aflatoxins and its own demonstrated toxicity, stringent safety measures are imperative when handling this compound in a research setting. These application notes provide detailed protocols for the safe handling, storage, and experimental use of this compound, along with a summary of its known biological effects and toxicological data.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is fundamental for its safe handling and use in experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₀O₇ | --INVALID-LINK-- |
| Molecular Weight | 338.27 g/mol | --INVALID-LINK-- |
| Appearance | Yellow crystalline solid | General knowledge |
| Solubility | Soluble in DMSO, methanol, ethanol, chloroform, and ethyl acetate. Sparingly soluble in water. | General knowledge |
| Storage | Store at -20°C, protected from light and moisture. | General knowledge |
Safety Precautions and Handling
This compound is a toxic and potentially carcinogenic compound and must be handled with extreme caution. The following procedures are mandatory for all personnel working with this mycotoxin.
1. Personal Protective Equipment (PPE):
-
Gloves: Always wear two pairs of nitrile gloves when handling this compound, whether in solid or solution form. Change the outer pair immediately if contamination is suspected.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn and kept in the designated work area.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Respiratory Protection: When handling the solid compound or creating solutions, work within a certified chemical fume hood or a Class II biological safety cabinet to avoid inhalation of aerosolized particles.
2. Designated Work Area:
-
All work with this compound must be conducted in a designated and clearly labeled area.
-
The work surface should be covered with absorbent, disposable bench paper.
-
Access to this area should be restricted to authorized personnel only.
3. Weighing and Reconstitution:
-
Weighing of solid this compound should always be performed inside a chemical fume hood.
-
To minimize the risk of aerosolization, it is recommended to reconstitute the entire contents of a vial at once.
-
Use a solvent such as DMSO to prepare a stock solution. Ensure the solvent is of high purity.
4. Spill and Decontamination Procedures:
-
In case of a spill, immediately alert others in the vicinity.
-
For small spills, cover with an absorbent material and then decontaminate the area with a freshly prepared 10% solution of sodium hypochlorite (bleach). Allow a contact time of at least 30 minutes before cleaning.
-
For larger spills, evacuate the area and contact the institutional safety office.
-
All disposable materials contaminated with this compound (e.g., pipette tips, tubes, bench paper, gloves) must be collected in a dedicated, labeled waste container and disposed of as hazardous chemical waste according to institutional guidelines.
5. Waste Disposal:
-
Liquid waste containing this compound should be inactivated by adding sodium hypochlorite solution to a final concentration of at least 1% and allowing it to react for several hours before disposal as hazardous waste.
-
Solid waste, including contaminated labware, should be placed in a clearly marked hazardous waste container.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cytotoxicity Assays
MTT Assay for Cell Viability:
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells (e.g., A549, Caco-2, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Quantitative Cytotoxicity Data:
| Cell Line | Assay | IC₅₀ Value | Reference |
| A549 (Human lung carcinoma) | MTT | 109 ± 3.5 µM | [2] |
| Caco-2 (Human colorectal adenocarcinoma) | ATP content | ~10 µM (at 48h) | [1] |
| HCT116 (Human colon cancer) | ATP content | ~15 µM (at 48h) | [1] |
Genotoxicity Assays
Comet Assay (Alkaline Single Cell Gel Electrophoresis):
This assay detects DNA strand breaks.
-
Cell Treatment: Treat cells with this compound at non-cytotoxic concentrations for a specified duration.
-
Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix a small volume of the cell suspension with low-melting-point agarose and spread it onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and analyze the extent of DNA damage using appropriate software.
Micronucleus Test:
This test assesses chromosomal damage.
-
Cell Treatment: Treat cells with this compound.
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis and allow for the accumulation of binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa stain).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.
Signaling Pathway Analysis
Western Blot for p53 Phosphorylation
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p53 (e.g., anti-phospho-p53 Ser15) overnight at 4°C. Also, probe a separate membrane or strip the same membrane for total p53 and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Aryl Hydrocarbon Receptor (AhR) Activation Assay
A common method is to use a reporter cell line that contains a luciferase gene under the control of an AhR-responsive element.
-
Cell Seeding and Treatment: Seed the reporter cells in a multi-well plate and treat them with this compound.
-
Incubation: Incubate for a period sufficient to allow for gene expression (e.g., 24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control and express the results as fold induction.
Visualizations
Experimental Workflow for Assessing this compound Toxicity
Caption: A generalized workflow for investigating the toxicological properties of this compound.
Signaling Pathways Affected by this compound
Caption: Simplified signaling pathways activated by this compound, leading to genotoxicity and metabolic enzyme induction.
Conclusion
This compound is a mycotoxin with significant cytotoxic and genotoxic potential. Researchers must adhere to strict safety protocols to minimize exposure risks. The experimental procedures outlined in these notes provide a framework for investigating the biological effects of this compound in a controlled and safe laboratory environment. Further research is warranted to fully elucidate its mechanisms of action and its potential impact on human health.
References
Proper Storage and Handling of Versicolorin Powder: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Versicolorin is a secondary metabolite produced by various species of the Aspergillus genus and is a key precursor in the biosynthesis of aflatoxins, notably aflatoxin B1 (AFB1).[1] As a potential food contaminant, its toxicological profile is of significant interest.[2] Studies have shown that this compound A can exhibit cytotoxic and genotoxic effects, inducing DNA strand breaks and apoptosis.[2][3] Furthermore, it can activate the aryl hydrocarbon receptor (AhR), which may enhance the genotoxicity of co-contaminants like AFB1.[4][5] Given its biological activity and potential hazards, strict adherence to proper storage and handling protocols is crucial to ensure the integrity of the compound for research purposes and to maintain laboratory safety.
Data Presentation: Storage Conditions
Proper storage of this compound powder is essential to prevent degradation and maintain its chemical integrity. The following table summarizes the recommended storage conditions based on available data.
| Parameter | Condition | Rationale | Source |
| Temperature (Short-term) | 0 - 4 °C | To minimize chemical degradation for storage over days to weeks. | [6] |
| Temperature (Long-term) | -20 °C | To ensure stability for extended periods (months to years). | [6] |
| Light | Store in the dark | To prevent light-induced degradation.[6] | [6] |
| Atmosphere | Dry, well-sealed container | To protect from moisture and oxidation.[6] | [6] |
| Humidity | Low humidity environment | High humidity can lead to clumping and degradation of powdered substances. | [7][8] |
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder
Objective: To prepare a stock solution of this compound for experimental use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Pre-calculation: Determine the required concentration and volume of the stock solution to calculate the necessary mass of this compound powder and volume of DMSO.
-
Aliquotting: If not already aliquoted, carefully weigh the desired amount of this compound powder in a chemical fume hood. It is recommended to use the entire contents of a vial to avoid inaccuracies from weighing small quantities.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. This compound is soluble in DMSO.[6]
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.
-
Storage of Stock Solution: Store the reconstituted stock solution in tightly sealed amber vials at -20°C for long-term storage. For frequent use, small aliquots can be stored at 4°C for short periods, though -20°C is preferable to maintain stability.
Protocol 2: General Handling and Safety Precautions
Objective: To ensure the safe handling of this compound powder and solutions.
Procedure:
-
Designated Area: Conduct all work with this compound powder and concentrated solutions in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid Aerosol Generation: Handle the powder carefully to avoid creating dust. When transferring solutions, use appropriate techniques to prevent splashes and aerosol formation.
-
Decontamination: Decontaminate all surfaces and equipment that come into contact with this compound. A solution of sodium hypochlorite (bleach) can be effective for decontaminating mycotoxins.
-
Waste Disposal: Dispose of all this compound waste, including contaminated labware and PPE, in accordance with institutional and local regulations for hazardous chemical waste.
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[9]
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways affected by this compound A.
Caption: A typical experimental workflow for handling this compound.
References
- 1. Aflatoxin Biosynthesis, Genetic Regulation, Toxicity, and Control Strategies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound A enhances the genotoxicity of aflatoxin B1 in human liver cells by inducing the transactivation of the Ah-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound A | 6807-96-1 | >98% [smolecule.com]
- 7. Oxyhin :: Product Information :: Product Guidelines :: Powder Storage [oxyhin.com.my]
- 8. metal-am.com [metal-am.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Utilizing Versicolorin A as a Standard in Mycotoxin Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Versicolorin A (VerA) is a key intermediate in the biosynthetic pathway of aflatoxins, particularly the highly carcinogenic aflatoxin B1 (AFB1).[1][2][3][4][5] Its presence in agricultural commodities can serve as an early indicator of potential aflatoxin contamination, even when AFB1 levels are below the limit of detection.[1] As regulatory scrutiny of mycotoxins in food and feed intensifies, the accurate quantification of VerA is becoming increasingly important for risk assessment. These application notes provide detailed protocols for the use of this compound A as a standard in common mycotoxin assays, including High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Due to the limited commercial availability of certified this compound A reference standards, this document emphasizes procedures for the in-house preparation and validation of VerA standard solutions.[1]
Physicochemical Properties of this compound A
A thorough understanding of the physicochemical properties of this compound A is essential for its proper handling and use as an analytical standard.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₀O₇ | [6] |
| Molecular Weight | 338.27 g/mol | [6] |
| CAS Number | 6807-96-1 | [6] |
| Appearance | Pale-white to yellow crystalline solid | General mycotoxin characteristics |
| Solubility | Soluble in moderately polar organic solvents such as methanol, acetonitrile, and chloroform. | General mycotoxin characteristics |
| UV-Vis Absorption Maxima (in Methanol) | ~265 nm, ~360-362 nm | General aflatoxin characteristics |
Preparation and Validation of this compound A Standard Solutions
The following protocol outlines the steps for preparing and validating a this compound A standard solution for use in quantitative mycotoxin analysis.
Workflow for Standard Preparation and Validation
Caption: Workflow for preparing and validating this compound A standards.
Experimental Protocol: Preparation of this compound A Stock and Working Standards
Materials:
-
This compound A (solid)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Volumetric flasks (Class A)
-
Analytical balance (readable to 0.01 mg)
-
Amber glass vials
Procedure:
-
Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 1.0 mg of this compound A into a 10 mL amber volumetric flask.
-
Dissolve the solid in a small amount of acetonitrile and bring to volume with the same solvent.
-
Mix thoroughly by inversion. This is the primary stock solution.
-
-
Intermediate Standard Solution (e.g., 10 µg/mL):
-
Pipette 1.0 mL of the 100 µg/mL stock solution into a 10 mL amber volumetric flask.
-
Dilute to the mark with acetonitrile and mix well.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by serially diluting the intermediate standard solution with the initial mobile phase of the analytical method (e.g., methanol/water mixture).
-
Typical concentration ranges for calibration curves are between 0.1 and 100 ng/mL.
-
Storage and Stability:
-
Store stock and intermediate solutions in amber glass vials at -20°C to minimize degradation.
-
The stability of mycotoxin standard solutions can be solvent-dependent; acetonitrile is generally a suitable solvent for many mycotoxins.[7]
-
Working standards should be prepared fresh daily or their short-term stability in the mobile phase should be verified.
Application 1: HPLC-FLD Analysis of this compound A
This method is suitable for the quantification of this compound A in various matrices after appropriate sample cleanup.
Experimental Protocol: HPLC-FLD
Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Isocratic or gradient elution with Methanol:Water or Acetonitrile:Water mixtures. A common starting point is a 70:30 (v/v) mixture.[7] |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 10 - 20 µL |
| Fluorescence Detection | Excitation: ~365 nm, Emission: ~450 nm (typical for aflatoxin-like compounds)[7][8][9] |
Method Validation Parameters (Illustrative):
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| LOD | 0.1 - 1.0 ng/mL |
| LOQ | 0.3 - 3.0 ng/mL |
| Recovery | 80 - 110% |
| Precision (RSD) | < 15% |
Application 2: LC-MS/MS Analysis of this compound A
LC-MS/MS offers high selectivity and sensitivity for the detection and quantification of this compound A, particularly in complex matrices.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound A.
Experimental Protocol: LC-MS/MS
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
LC Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Optimized for separation of target analytes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 - 10 µL |
MS/MS Conditions (Illustrative MRM Transitions):
Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion is the protonated molecule [M+H]⁺, and product ions are generated by collision-induced dissociation.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) | Collision Energy (eV) |
| This compound A | 339.1 | To be determined empirically | To be determined empirically | To be determined empirically |
Note: The optimal MRM transitions and collision energies for this compound A must be determined experimentally by infusing a standard solution into the mass spectrometer.
Method Validation Parameters (Illustrative):
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| LOD | 0.01 - 0.5 ng/mL |
| LOQ | 0.03 - 1.5 ng/mL |
| Recovery | 70 - 120% |
| Precision (RSD) | < 10% |
Aflatoxin Biosynthesis Pathway Highlighting this compound A
Caption: Simplified aflatoxin biosynthesis pathway showing this compound A.
Conclusion
The use of this compound A as an analytical standard is crucial for the early detection and risk assessment of aflatoxin contamination in food and feed. While the commercial availability of certified standards is limited, this guide provides a framework for the in-house preparation, validation, and application of this compound A standards in HPLC-FLD and LC-MS/MS assays. Adherence to rigorous validation procedures is paramount to ensure the accuracy and reliability of quantitative results. As research into the toxicity and occurrence of aflatoxin precursors continues, robust analytical methods for compounds like this compound A will become increasingly vital for ensuring global food safety.
References
- 1. Metabolism of this compound A, a genotoxic precursor of aflatoxin B1: Characterization of metabolites using in vitro production of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of this compound A: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. This compound A enhances the genotoxicity of aflatoxin B1 in human liver cells by inducing the transactivation of the Ah-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound A | C18H10O7 | CID 638297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. lcms.cz [lcms.cz]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for Versicolorin Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of Versicolorin A (VerA), a mycotoxin and a precursor in the biosynthesis of aflatoxins. The following sections detail the methodologies for key cytotoxicity assays, summarize quantitative data, and visualize experimental workflows and associated signaling pathways.
Introduction
This compound A (VerA) is a secondary metabolite produced by various species of Aspergillus fungi. As a precursor to the potent carcinogen aflatoxin B1, its presence in food and feed is a significant concern for human and animal health.[1][2][3] In vitro cell culture assays are essential tools for evaluating the cytotoxic potential of VerA and understanding its mechanisms of action. Studies have shown that VerA can induce DNA damage, trigger apoptosis, and inhibit cell proliferation in various cell lines.[2][3] Its cytotoxic effects have been observed in human colon (Caco-2, HCT116), liver (HepG2), and lung (A549) cancer cell lines.[1][2][4]
Data Presentation: Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound A in different human cell lines.
| Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| A549 (Human Lung Adenocarcinoma) | MTT Assay | 24 hours | 109 ± 3.5 | [1] |
Note: Further research is needed to establish IC50 values across a broader range of cell lines and exposure times.
Key Experimental Protocols
This section provides detailed protocols for commonly used assays in determining the cytotoxicity of this compound A.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound A (VerA) stock solution (in a suitable solvent like DMSO)
-
Human cancer cell lines (e.g., A549, Caco-2, HCT116, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Treatment with this compound A:
-
Prepare serial dilutions of VerA in a complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.5 µM to 200 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of the solvent used for VerA, e.g., DMSO) and a negative control (untreated cells).
-
Carefully remove the medium from the wells and add 100 µL of the VerA dilutions or control medium.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the VerA concentration to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
This compound A (VerA) stock solution
-
Human cancer cell lines
-
Complete cell culture medium (low serum, e.g., 1% FBS, is recommended to reduce background)
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing reaction mixture, stop solution, and lysis buffer)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with VerA.
-
It is crucial to include the following controls in triplicate:
-
Untreated cells (Spontaneous LDH release): Cells incubated with culture medium only.
-
Vehicle control: Cells treated with the solvent used for VerA.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit (or 1% Triton X-100) for 45 minutes before the end of the experiment.
-
Culture medium background: Wells containing only the culture medium.[7]
-
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well flat-bottom plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of the stop solution to each well.
-
Gently tap the plate to mix.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should be used to correct for background absorbance.[8]
-
-
Data Analysis:
-
Subtract the culture medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Visualizations: Experimental Workflow and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the general experimental workflow for assessing this compound A cytotoxicity and the signaling pathways implicated in its mechanism of action.
Caption: Experimental workflow for this compound A cytotoxicity testing.
References
- 1. Cytotoxicity and genotoxicity of versicolorins and 5-methoxysterigmatocystin in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
Analytical Standards for Versicolorin A and B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Versicolorin A and this compound B are polyketide secondary metabolites produced by various species of Aspergillus fungi. They are notable as key biosynthetic precursors to the highly carcinogenic aflatoxins. The presence of this compound A and B in agricultural commodities can serve as an indicator of potential aflatoxin contamination. Accurate analytical standards and validated methodologies are crucial for the precise quantification of these mycotoxins in research, food safety, and drug development contexts. These application notes provide detailed protocols for the analysis of this compound A and B using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties and Commercial Standards
Analytical standards for this compound A and B are essential for method development, calibration, and quality control. The key physicochemical properties are summarized below.
| Property | This compound A | This compound B |
| Molecular Formula | C₁₈H₁₀O₇[1] | C₁₈H₁₂O₇[2] |
| Molecular Weight | 338.27 g/mol [1] | 340.28 g/mol [2] |
| CAS Number | 6807-96-1[1] | 4331-22-0[2] |
| Appearance | Pale yellow solid | White to off-white solid |
| Solubility | Soluble in methanol, acetonitrile, DMSO | Soluble in methanol, acetonitrile, DMSO |
Commercially Available Analytical Standards:
High-purity analytical standards for this compound A and B are available from various chemical suppliers. It is recommended to obtain a certificate of analysis (CoA) with each standard to confirm purity and concentration.
| Compound | Supplier | Product Number | Purity |
| This compound A | MedChemExpress | HY-129247 | >98% |
| This compound B | (Various mycotoxin standard suppliers) | (Varies) | >98% |
Experimental Protocols
Standard Solution Preparation and Storage
Objective: To prepare accurate stock and working standard solutions of this compound A and B and ensure their stability.
Materials:
-
This compound A analytical standard
-
This compound B analytical standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Amber glass vials
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
Protocol:
-
Stock Solution (100 µg/mL):
-
Accurately weigh approximately 1 mg of the analytical standard into a 10 mL amber volumetric flask.
-
Dissolve the standard in acetonitrile and bring to volume.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
This stock solution should be stored at -20°C and is typically stable for up to 12 months.[3]
-
-
Working Standard Solutions (0.1 - 10 µg/mL):
-
Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., acetonitrile/water mixture).
-
Store working solutions at 2-8°C in amber vials and prepare fresh as needed, ideally within a week.
-
Storage and Stability: Mycotoxin standards are susceptible to degradation from light and improper storage temperatures.[3] To ensure the integrity of the standards:
-
Always store stock solutions in a freezer at or below -20°C.
-
Use amber vials or wrap vials in aluminum foil to protect from light.
-
Allow solutions to equilibrate to room temperature before use to prevent condensation.
Sample Preparation: Solid Phase Extraction (SPE) Cleanup
Objective: To extract and clean up this compound A and B from a solid matrix (e.g., grain-based food sample) prior to chromatographic analysis.
Materials:
-
Homogenized sample
-
Extraction solvent: Acetonitrile/water (80:20, v/v)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Sodium chloride (NaCl)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Protocol:
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of the extraction solvent (acetonitrile/water).
-
Add 1 g of NaCl to aid in phase separation.
-
Vortex vigorously for 20 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cleanup:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load 5 mL of the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.
-
HPLC-FLD Analysis Protocol
Objective: To quantify this compound A and B using High-Performance Liquid Chromatography with Fluorescence Detection. This method is suitable for routine analysis and offers good sensitivity.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | 0-2 min: 30% B2-15 min: 30-90% B15-18 min: 90% B18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 330 nmEmission: 450 nm |
Typical Method Performance (based on similar mycotoxins):
| Parameter | This compound A | This compound B |
| Linearity (r²) | >0.995 | >0.995 |
| LOD | 0.1 - 0.5 µg/kg | 0.1 - 0.5 µg/kg |
| LOQ | 0.3 - 1.5 µg/kg | 0.3 - 1.5 µg/kg |
| Recovery | 80 - 110% | 80 - 110% |
| Repeatability (RSD) | <10% | <10% |
LC-MS/MS Analysis Protocol
Objective: To provide a highly selective and sensitive method for the confirmation and quantification of this compound A and B, particularly in complex matrices.
Instrumentation and Conditions:
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC or equivalent |
| MS System | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) |
| Column | UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: Water with 5 mM ammonium acetate and 0.1% formic acidB: Methanol with 5 mM ammonium acetate and 0.1% formic acid |
| Gradient | 0-1 min: 10% B1-8 min: 10-95% B8-10 min: 95% B10-12 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound A | 339.1 | 295.1 | 35 | 20 |
| 311.1 | 35 | 15 | ||
| This compound B | 341.1 | 323.1 | 30 | 18 |
| 297.1 | 30 | 22 |
Typical Method Performance (based on similar mycotoxins):
| Parameter | This compound A | This compound B |
| Linearity (r²) | >0.998 | >0.998 |
| LOD | 0.01 - 0.1 µg/kg | 0.01 - 0.1 µg/kg |
| LOQ | 0.03 - 0.3 µg/kg | 0.03 - 0.3 µg/kg |
| Recovery | 85 - 115% | 85 - 115% |
| Repeatability (RSD) | <5% | <5% |
Visualization of Workflow and Biological Pathway
Figure 1: General workflow for the analysis of this compound A and B from a solid matrix.
This compound A is a known genotoxic agent that can induce DNA damage and activate cellular stress response pathways.[4]
Figure 2: Simplified signaling pathway of this compound A-induced genotoxicity.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Versicolorin Production in Fungal Cultures
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for increasing versicolorin production in fungal cultures, particularly in Aspergillus species. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Aspergillus parasiticus culture is growing well, but the this compound yield is low. What should I check first?
A1: Low yields despite good biomass are a common issue. The first step is to review your culture medium's composition, specifically the nitrogen source and trace elements. Studies have shown that substituting ammonium sulfate with corn steep liquor (3 ml/L) or ammonium nitrate (0.1 M) can increase this compound yields by four to five times.[1] Additionally, ensure that zinc is present in your medium, as its omission can lead to no detectable this compound production.[1]
Q2: What is the optimal temperature and pH for this compound production?
A2: While optimal conditions can be strain-specific, a general guideline for Aspergillus parasiticus is a temperature range of 25-30°C. For related secondary metabolites like aflatoxins, production is often higher at 27°C compared to 33°C or 37°C. The initial pH of the culture medium also plays a crucial role, with a starting pH between 4.0 and 6.0 generally favoring secondary metabolite production in many Aspergillus species.
Q3: Does light exposure affect this compound production?
A3: Yes, light can influence the production of this compound and other anthraquinones in Aspergillus parasiticus. Higher mean quantities of these secondary metabolites have been observed in cultures grown in continuous white light at 20°C and 25°C. Conversely, at 30°C, lower quantities were produced in the light compared to darkness. Therefore, the effect of light is temperature-dependent.
Q4: I am observing inconsistent this compound yields between batches. What could be the cause?
A4: Batch-to-batch variability can stem from several factors. Ensure strict consistency in your inoculum preparation (spore concentration and age), media preparation (component concentrations and final pH), and sterilization procedures. Minor variations in these parameters can significantly impact fungal physiology and secondary metabolism. Also, verify that your incubator or fermenter maintains consistent temperature and, if applicable, agitation and aeration rates.
Q5: Can I use a mutant strain to increase this compound production?
A5: Absolutely. Using a mutant strain of Aspergillus parasiticus that is blocked in the aflatoxin biosynthesis pathway is a highly effective strategy. These mutants often accumulate precursors like this compound A and this compound C.[1] For example, strains deficient in the conversion of this compound A to sterigmatocystin will accumulate this compound A.[2][3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments to increase this compound production.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very low this compound production with good mycelial growth | - Inappropriate nitrogen source.- Absence of essential trace elements (especially zinc).- Suboptimal pH of the culture medium.- Incorrect incubation temperature. | - Replace ammonium sulfate with 0.1 M ammonium nitrate or 3 ml/L corn steep liquor in a high-sucrose medium.[1]- Ensure your defined medium contains zinc. The omission of zinc can completely halt this compound production.[1]- Adjust the initial pH of your medium to a range of 4.0-6.0.- Optimize the incubation temperature, starting with a range of 25-30°C. |
| Decreased this compound yield upon scale-up | - Inadequate aeration in larger culture volumes.- Poor mixing leading to nutrient gradients. | - For submerged fermentations, increase the agitation speed and/or the aeration rate to ensure sufficient oxygen supply.- Optimize the impeller design and position for efficient mixing in the bioreactor. |
| Brownish or degraded pigment instead of characteristic this compound color | - Instability of this compound under certain pH or light conditions.- Enzymatic degradation by the fungus. | - Harvest the culture at the optimal time-point before degradation occurs.- Protect the culture from excessive light, especially during and after extraction.- Adjust the pH of the extraction solvent to enhance stability. |
| Difficulty in extracting this compound from mycelia | - Inefficient cell lysis.- Use of an inappropriate extraction solvent. | - Thoroughly dry and grind the mycelium to a fine powder before extraction.- Perform a sequential extraction with solvents of increasing polarity (e.g., hexane followed by ethyl acetate or acetone) to improve yield. |
| Co-elution of contaminants during HPLC analysis | - Complex matrix of the crude extract.- Non-optimal HPLC method. | - Clean up the crude extract using Solid Phase Extraction (SPE) before HPLC analysis.- Optimize the mobile phase composition and gradient to improve the resolution of this compound peaks. |
Experimental Protocols
Protocol 1: Cultivation of Aspergillus parasiticus for High this compound Yield
This protocol is adapted from studies demonstrating significant increases in this compound production.[1]
-
Inoculum Preparation:
-
Grow Aspergillus parasiticus (preferably a mutant strain blocked in aflatoxin biosynthesis) on Potato Dextrose Agar (PDA) slants for 7-10 days at 28°C until sporulation is abundant.
-
Harvest spores by adding sterile 0.01% (v/v) Tween 80 solution and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to 1 x 10^6 spores/mL.
-
-
Culture Medium:
-
Prepare a high-sucrose defined medium containing the following per liter:
-
Sucrose: 200 g
-
Ammonium Nitrate (NH₄NO₃): 8.4 g (for 0.1 M solution)
-
Potassium Dihydrogen Phosphate (KH₂PO₄): 10 g
-
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 2 g
-
Trace element solution: 1 mL (see below)
-
-
Trace Element Solution (per 100 mL):
-
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O): 2.2 g
-
Boric Acid (H₃BO₃): 1.1 g
-
Manganese(II) Chloride Tetrahydrate (MnCl₂·4H₂O): 0.5 g
-
Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O): 0.5 g
-
Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O): 0.16 g
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O): 0.16 g
-
Ammonium Molybdate Tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O): 0.11 g
-
-
Adjust the pH of the medium to 5.5 before autoclaving.
-
-
Cultivation:
-
Dispense 100 mL of the medium into 500 mL Erlenmeyer flasks.
-
Inoculate each flask with 1 mL of the spore suspension.
-
Incubate at 28°C for 7-14 days in a rotary shaker at 150 rpm.
-
Protocol 2: Extraction and Quantification of this compound
-
Mycelia Harvesting and Preparation:
-
Separate the mycelia from the culture broth by filtration through cheesecloth or a similar filter.
-
Wash the mycelia thoroughly with distilled water.
-
Lyophilize (freeze-dry) the mycelia to a constant weight.
-
Grind the dried mycelia into a fine powder.
-
-
Extraction:
-
Weigh 1 g of the dried mycelial powder into a flask.
-
Add 50 mL of acetone and agitate on a shaker for 4 hours at room temperature.
-
Filter the extract and collect the supernatant.
-
Repeat the extraction process on the mycelial pellet with fresh acetone.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Quantification by HPLC (Adapted from aflatoxin analysis):
-
Re-dissolve the dried extract in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of water, methanol, and acetonitrile. A starting point could be a 50:40:10 (v/v/v) mixture of water:methanol:acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 330 nm or a fluorescence detector.
-
Injection Volume: 20 µL.
-
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared with pure this compound A or B standards.
-
Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of this compound A and its subsequent conversion in the aflatoxin pathway.
References
- 1. Influence of trace elements and nitrogen sources on this compound production by a mutant strain of Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of this compound A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Technical Support Center: Stability of Versicolorin A in Organic Solvents
This technical support center provides guidance and answers frequently asked questions regarding the stability of Versicolorin A in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound A in common organic solvents?
A1: Direct quantitative stability data for this compound A in a range of organic solvents is limited in publicly available literature. However, based on its structural similarity to other mycotoxins, such as Aflatoxin B1, some general stability guidelines can be inferred. The stability of this compound A is expected to be highly dependent on the solvent used, storage temperature, and exposure to light. For optimal stability, it is recommended to store this compound A solutions in the dark at low temperatures (-20°C for long-term storage).
Q2: In which organic solvents is this compound A soluble?
A2: this compound A is reported to be soluble in dimethyl sulfoxide (DMSO)[1]. It is also described as being soluble in polar organic solvents such as chloroform, ethanol, and methanol.
Q3: Are there any known degradation pathways for this compound A in organic solvents?
A3: Specific degradation pathways of this compound A in organic solvents have not been extensively characterized in the literature. However, related compounds like Aflatoxin B1 are known to undergo degradation through solvent-dependent pathways, including addition and oxidation reactions, particularly when exposed to UV light[2]. It is plausible that this compound A could undergo similar degradation processes. In biological systems, this compound A is metabolized by phase I and phase II enzymes, suggesting potential for oxidative and conjugative degradation[1].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results for this compound A concentration over time. | 1. Inadequate storage conditions (e.g., exposure to light, temperature fluctuations). 2. Solvent evaporation. 3. Contamination of the solvent or sample. 4. Improper sample handling and preparation. | 1. Store solutions in amber vials at a constant, low temperature (e.g., -20°C). 2. Use tightly sealed vials (e.g., with PTFE-lined caps). 3. Use high-purity solvents and handle samples in a clean environment. 4. Ensure accurate and consistent pipetting; vortex samples before analysis. |
| Precipitation of this compound A from solution. | 1. Exceeding the solubility limit of this compound A in the chosen solvent. 2. Change in temperature affecting solubility. | 1. Prepare a new solution at a lower concentration. 2. Gently warm the solution and vortex to redissolve. If precipitation persists, consider a different solvent or co-solvent system. |
| Appearance of unknown peaks in chromatograms during stability analysis. | 1. Degradation of this compound A. 2. Solvent impurities or degradation. 3. Contamination from labware. | 1. Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. 2. Run a solvent blank to check for impurities. 3. Ensure all labware is thoroughly cleaned and rinsed with a high-purity solvent. |
Experimental Protocols
Protocol: Assessing the Stability of this compound A in an Organic Solvent
This protocol outlines a general procedure for determining the stability of this compound A in a specific organic solvent over time.
1. Materials:
- This compound A (solid)
- High-purity organic solvent (e.g., DMSO, methanol, acetonitrile)
- Amber glass vials with PTFE-lined screw caps
- Analytical balance
- Volumetric flasks
- Pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence)
2. Procedure:
3. Data Analysis:
Data Presentation
Table 1: Hypothetical Stability of this compound A (1 mg/mL) in Various Solvents at 25°C (Protected from Light)
| Time (days) | % Remaining in DMSO | % Remaining in Methanol | % Remaining in Acetonitrile |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 98.5 | 99.1 |
| 7 | 99.1 | 95.2 | 97.8 |
| 30 | 97.5 | 88.7 | 94.3 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound A.
References
- 1. Metabolism of this compound A, a genotoxic precursor of aflatoxin B1: Characterization of metabolites using in vitro production of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound A enhances the genotoxicity of aflatoxin B1 in human liver cells by inducing the transactivation of the Ah-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Versicolorin degradation during extraction
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the degradation of versicolorin during extraction and purification processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound A is a polyketide mycotoxin and a key intermediate in the biosynthesis of aflatoxins, which are potent carcinogens.[1][2][3] Like many complex organic molecules, particularly those with polyphenol and quinone structures, this compound is susceptible to degradation under common laboratory conditions.[4] Ensuring its stability is critical for accurate quantification, toxicological studies, and its use as a chemical standard.
Q2: My this compound extract is changing color. What could be the cause?
Color changes often indicate chemical degradation. This compound, an anthraquinone, can be sensitive to light, extreme pH, and oxidizing agents, similar to other related mycotoxins like aflatoxins.[5] Exposure to these conditions can lead to the formation of degradation products, resulting in a visible color shift. It is recommended to work under subdued light and maintain a neutral pH throughout the extraction process.
Q3: What are the primary factors that cause this compound degradation?
While specific degradation pathways for this compound are not extensively documented, data from structurally similar mycotoxins, such as aflatoxins, suggest the following are critical factors to control:
-
Light: Aflatoxins are unstable when exposed to UV light in the presence of oxygen.[5] It is highly probable that this compound shares this photosensitivity.
-
pH: Extreme pH levels (<3 or >10) can degrade aflatoxins.[5] Weakly alkaline conditions (e.g., pH 9) have been shown to effectively degrade aflatoxins by opening the lactone ring, a reaction that reduces their toxicity.[6] Therefore, maintaining a neutral pH is crucial for preserving this compound's structure.
-
Temperature: While many mycotoxins are relatively heat-stable during dry conditions, prolonged exposure to high temperatures in solution, especially during solvent evaporation steps, can promote degradation.[7]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the decomposition of mycotoxins.[5]
Troubleshooting Guide
Problem: Low or no yield of this compound in the final extract.
This is a common issue that can stem from inefficient extraction or degradation of the target molecule. Use the following logical diagram and guide to troubleshoot the problem.
Data Presentation: Stability of Related Mycotoxins
The following table summarizes stability data for aflatoxins. Due to structural similarities, these parameters serve as a valuable guide for handling this compound.
| Parameter | Condition | Stability | Recommendation for this compound | Citation |
| pH | < 3 or > 10 | Unstable | Maintain pH between 4 and 8 during extraction and storage. | [5] |
| pH 9 (alkaline) | Significant degradation | Avoid alkaline conditions unless degradation is desired. | [6] | |
| Light | UV Light (in O₂) | Unstable | Protect samples from direct sunlight and UV sources. Use amber glassware or foil. | [5] |
| Temperature | 80-121°C (Dry) | Relatively Stable | While stable, minimize heat exposure in solution. Evaporate solvents at low temperatures (<40°C). | [7] |
| Reagents | Oxidizing Agents | Unstable | Avoid contact with strong oxidizing agents throughout the process. | [5] |
Experimental Protocols
Optimized Protocol for this compound Extraction
This protocol incorporates measures to minimize degradation. The entire workflow is visualized in Figure 2.
1. Mycelia Harvesting and Lysis:
-
Harvest fungal mycelia from liquid culture or solid media via filtration.[8]
-
Quickly rinse with distilled water to remove media components.
-
Immediately freeze the mycelia in liquid nitrogen.[8]
-
Pulverize the frozen mycelia to a fine powder using a mortar and pestle kept in liquid nitrogen.[8] This ensures efficient cell disruption and prevents enzymatic degradation.
2. Solvent Extraction:
-
Transfer the powdered mycelia to a flask protected from light (e.g., covered in aluminum foil).
-
Add a suitable moderately polar organic solvent such as chloroform, methanol, or ethyl acetate.[5]
-
Agitate or stir the suspension at a cool temperature (4-10°C) for several hours or overnight.
3. Filtration and Concentration:
-
Separate the extract from the solid mycelial debris by filtration or centrifugation.
-
Concentrate the resulting supernatant using a rotary evaporator with the water bath temperature set to a maximum of 40°C.[9] Alternatively, a gentle stream of nitrogen can be used for smaller volumes.
4. Purification (Optional):
-
For high-purity this compound, further purification can be achieved via High-Performance Liquid Chromatography (HPLC).[9]
-
A common mobile phase involves a gradient of acetonitrile and water with a mild acidifier like acetic acid.[9]
-
Collect the fractions containing this compound and evaporate the solvent under reduced pressure.[9]
5. Storage:
-
Store the final dried extract or purified compound at -20°C or below in an amber vial to protect from light.
References
- 1. Biosynthesis of this compound A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound A enhances the genotoxicity of aflatoxin B1 in human liver cells by inducing the transactivation of the Ah-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound A | C18H10O7 | CID 638297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Frontiers | Degradation of aflatoxins in weakly alkaline conditions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. ask-force.org [ask-force.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Versicolorin Quantification
This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common interferences and challenges encountered during the quantification of Versicolorin A and this compound B.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your analytical workflow.
Question: Why am I seeing poor peak shape (fronting, tailing, or splitting) for my this compound standards or samples?
Answer:
Poor peak shape can significantly impact the accuracy of integration and quantification. The common causes and solutions are outlined below:
-
Column Overload or Contamination: Injecting a sample that is too concentrated can saturate the column, leading to peak distortion.[1]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in distorted peaks.
-
Solution: Whenever possible, dissolve your standards and reconstituted extracts in the initial mobile phase. If a different solvent must be used, ensure it is as weak as chromatographically possible.[3]
-
-
Suboptimal Mobile Phase: The pH, composition, and preparation of the mobile phase are critical for good chromatography.
-
Column Temperature Fluctuations: Inconsistent column temperature can lead to retention time shifts and affect peak symmetry.
-
Solution: Use a column oven to maintain a stable and consistent temperature throughout the analytical run.[1]
-
Question: My this compound peak's retention time is drifting or inconsistent between injections. What is the cause?
Answer:
Retention time stability is crucial for accurate compound identification. Drifting retention times are often caused by issues with the HPLC/UHPLC system or column equilibration.
-
Inadequate Column Equilibration: Switching between different mobile phases or gradients without sufficient equilibration time is a common cause of drifting retention times.
-
Solution: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-20 column volumes before the first injection.[3]
-
-
Mobile Phase Composition Change: This can occur due to improper mixing by the pump, or evaporation of a volatile solvent from one of the reservoirs.
-
Solution: Check pump performance and ensure solvent lines are correctly placed. Cover solvent reservoirs to minimize evaporation. Prepare fresh mobile phase daily.[6]
-
-
System Leaks or Air Bubbles: Leaks in the system will cause pressure fluctuations, while air bubbles in the pump or detector can disrupt flow consistency.
-
Solution: Systematically check all fittings for leaks. Purge the pump to remove any trapped air bubbles. Ensure the mobile phase is thoroughly degassed.[3]
-
Question: My quantitative results for this compound are inaccurate or highly variable, especially in complex samples. What is the most likely interference?
Answer:
Inaccurate and variable results, particularly when moving from pure standards to sample matrices, are frequently caused by matrix effects .
-
Matrix Effects (Ion Suppression or Enhancement): This is a major challenge in LC-MS/MS analysis and occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[1] This can either decrease (suppression) or increase (enhancement) the analyte signal, leading to underestimation or overestimation, respectively.[7][8]
-
Solution 1: Improve Sample Cleanup: A more effective sample cleanup procedure can remove many interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Immunoaffinity Columns (IAC) are highly effective.[1][9]
-
Solution 2: Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for systematic matrix effects.[10]
-
Solution 3: Use Isotope-Labeled Internal Standards: The addition of a stable isotope-labeled version of this compound is the most effective way to correct for matrix effects and variations in extraction recovery. The internal standard co-elutes with the analyte and experiences the same ionization effects, allowing for reliable normalization.[7]
-
-
Isobaric Interference: This occurs when a co-eluting compound has the same nominal mass as this compound, which can lead to false positives or overestimation.
-
Solution: Utilize High-Resolution Mass Spectrometry (HRMS) to differentiate between the target analyte and the interference based on their exact masses. Alternatively, optimize chromatographic separation to resolve the two compounds.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can I determine if my this compound analysis is affected?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This leads to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[7]
To determine if your analysis is affected, you can perform a post-extraction addition experiment:
-
Prepare a standard solution of this compound in a pure solvent (e.g., methanol).
-
Prepare a blank sample extract by performing your entire extraction and cleanup procedure on a sample known to be free of this compound.
-
Spike the blank extract with the this compound standard at the same final concentration as the pure solvent standard.
-
Analyze both solutions and compare the peak areas.
The matrix effect can be calculated as follows: Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Pure Solvent) * 100
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[10] A significant deviation from 100% confirms the presence of matrix effects.
Q2: Which analytical technique is better for this compound quantification: HPLC-FLD or LC-MS/MS?
A2: Both techniques can be used, but they have different strengths.
-
HPLC with Fluorescence Detection (HPLC-FLD): Versicolorins are related to aflatoxins, which are naturally fluorescent.[3] HPLC-FLD is a robust and sensitive technique, often requiring post-column derivatization to enhance the fluorescence of certain mycotoxins.[9] It is generally less susceptible to matrix effects than LC-MS/MS but may lack the specificity to distinguish this compound from other structurally similar and co-eluting fluorescent compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for mycotoxin analysis due to its high selectivity and sensitivity.[11] It can confirm the identity of this compound based on its specific precursor and product ions. However, it is more prone to matrix effects, which must be carefully managed.[7]
For confirmatory analysis and quantification in complex matrices, LC-MS/MS is the preferred method .
Q3: My this compound standard seems to be degrading in solution. What are the best practices for storage and handling?
A3: The stability of mycotoxin standards is critical for accurate quantification. Based on studies of structurally similar aflatoxins, stability is dependent on the solvent, temperature, and light exposure.[6]
-
Solvent Choice: Aflatoxins have shown instability in aqueous solutions, with degradation increasing as the percentage of water increases.[12] Chloroform and acetonitrile are generally better choices for long-term stability.[6][13] For working solutions in typical reversed-phase mobile phases (e.g., methanol/water or acetonitrile/water), it is recommended to keep the organic solvent content high (e.g., >60%).[12]
-
Storage Conditions: Store stock solutions in a freezer at -18°C or below.[14] Protect solutions from light, especially UV light, as it can accelerate degradation.[6] Use amber glass vials or wrap vials in foil.
-
Vial Type: Studies have shown that aflatoxins can adsorb to or degrade in standard borosilicate glass autosampler vials. Using silanized glass vials can prevent this loss.[12]
Q4: Can you provide a starting point for LC-MS/MS parameters for this compound A and B?
A4: While specific parameters must be optimized for your instrument, the following table provides typical starting conditions for mycotoxins of similar structure and polarity, analyzed in positive electrospray ionization (ESI+) mode.
| Parameter | Recommended Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, <2 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid & 5 mM Ammonium Formate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | ~2.5 - 3.5 kV |
| Source Temperature | ~120 °C |
| Desolvation Temp. | ~350 °C |
| (Note: These parameters are based on general multi-mycotoxin methods and should be optimized for this compound A and B specifically).[4][15] |
Illustrative Data on Matrix Effects
Disclaimer: The following data is for illustrative purposes to demonstrate the concept of matrix effects in mycotoxin analysis. The values are based on published data for other mycotoxins in various food matrices and may not be directly representative of this compound A or B.
| Mycotoxin | Matrix | Matrix Effect (%) | Type of Effect |
| Aflatoxin B1 | Maize | 75% | Suppression |
| Aflatoxin B1 | Spices (Paprika) | 12% | Strong Suppression |
| Ochratoxin A | Compound Feed | 88% | Suppression |
| Deoxynivalenol | Wheat | 115% | Enhancement |
| Zearalenone | Straw | 55% | Suppression |
| (Data adapted from multi-mycotoxin studies to illustrate the variability and matrix-dependence of ionization effects).[15] |
Experimental Protocols
Protocol: Extraction and Cleanup of Versicolorins from Fungal Cultures for LC-MS/MS Analysis
This protocol describes a general procedure for extracting Versicolorins from fungal mycelium grown in liquid or solid culture.
1. Fungal Culture and Harvesting: 1.1. Grow the fungal strain (e.g., Aspergillus species) in a suitable liquid medium (e.g., Yeast Extract Sucrose broth) or on a solid agar medium overlaid with sterile cellophane.[16] 1.2. Incubate under conditions known to promote mycotoxin production (e.g., 25-30°C in the dark for 7-14 days). 1.3. Harvest the mycelium by filtration (for liquid cultures) or by scraping from the cellophane (for solid cultures).[16][17] Freeze the mycelium immediately in liquid nitrogen and lyophilize (freeze-dry) to a constant weight.
2. Extraction: 2.1. Weigh approximately 100 mg of lyophilized, ground mycelium into a 2 mL microcentrifuge tube. 2.2. Add 1.5 mL of an extraction solvent, such as 80:20 methanol:water or pure chloroform.[11] 2.3. Add sterile glass or steel beads to the tube. 2.4. Homogenize the sample using a bead beater or vortex vigorously for 20 minutes to disrupt the cells. 2.5. Centrifuge the tube at >10,000 x g for 10 minutes at 4°C.[16] 2.6. Carefully transfer the supernatant (the extract) to a clean tube.
3. Cleanup (using Solid-Phase Extraction - SPE): 3.1. Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg sorbent mass) by passing 5 mL of methanol, followed by 5 mL of deionized water.[18] Do not let the cartridge go dry. 3.2. Loading: Dilute the extract from step 2.6 with water to reduce the organic solvent concentration to <10%. Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate (~1-2 mL/min).[18] 3.3. Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities like salts and sugars.[18] 3.4. Elution: Elute the Versicolorins from the cartridge with 5 mL of methanol into a clean collection tube.[18]
4. Final Preparation: 4.1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. 4.2. Reconstitute the dried residue in a known volume (e.g., 500 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[14] 4.3. Vortex to dissolve the residue, then filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC/LC-MS issues.
Caption: Simplified aflatoxin biosynthetic pathway highlighting Versicolorins.
Caption: Conceptual diagram of ion suppression and enhancement in ESI-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Development of a LC-MS/MS Method for the Multi-Mycotoxin Determination in Composite Cereal-Based Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. Stability Evaluation of Aflatoxin B1 Solution Certified Reference Material via Ultra-High Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
- 12. researchgate.net [researchgate.net]
- 13. Aflatoxins B1 and G 1 solubility in standard solutions and stability during cold storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Small volume fungal genomic DNA extraction protocol for Illumina genome [protocols.io]
- 17. mycologylab.org [mycologylab.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Culture Media for Higher Versicolorin A Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the production of Versicolorin A from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: Which fungal species is most suitable for producing this compound A?
A1: Mutant strains of Aspergillus parasiticus are commonly used for the accumulation of this compound A. These strains are typically blocked in the aflatoxin biosynthetic pathway, which prevents the conversion of this compound A to downstream metabolites like aflatoxins. This results in the accumulation of this compound A as a final product.[1][2][3][4][5]
Q2: What are the critical components of a culture medium for high this compound A yield?
A2: The key components influencing this compound A yield are the nitrogen source and the presence of specific trace elements. While a high sucrose concentration is often used as the carbon source, the choice of nitrogen can dramatically impact production. Zinc is an essential trace element for the production of versicolorins, and its absence in the medium will result in no detectable yield. Conversely, the omission of manganese has been shown to be slightly stimulatory to production.[1]
Q3: Can the pH of the culture medium affect this compound A production?
A3: Yes, the pH of the culture medium is a critical factor. Aspergillus parasiticus generally grows well in acidic to neutral pH ranges. Optimal growth for this fungus has been observed at a pH of 5.0, with the lowest mycelial weight and spore formation occurring at a pH of 10.0.[6] It is advisable to monitor and control the pH throughout the fermentation process, as fungal metabolism can alter the pH of the medium.
Q4: What is the optimal temperature for this compound A production?
A4: The optimal temperature for the growth of Aspergillus parasiticus is typically around 25°C.[7] Significant deviations from this temperature can negatively impact both fungal growth and, consequently, this compound A production.
Q5: How does aeration influence this compound A yield?
A5: Adequate aeration is crucial for the growth of aerobic fungi like Aspergillus parasiticus and for the biosynthesis of secondary metabolites. In shake flask cultures, using baffled flasks and maintaining a consistent agitation speed can improve oxygen transfer. For larger-scale production in bioreactors, optimizing both agitation and aeration rates is essential.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| No or very low this compound A yield, but good mycelial growth. | Suboptimal Nitrogen Source: The nitrogen source may not be conducive to secondary metabolism. | Replace the current nitrogen source with one known to enhance this compound A production, such as 3 ml/L of corn steep liquor or 0.1 M ammonium nitrate.[1] | A significant increase in this compound A yield, potentially four- to fivefold.[1] |
| Essential Trace Element Deficiency: The medium may be lacking essential trace elements, particularly zinc. | Ensure that the trace element solution in your defined medium includes zinc. The absence of zinc leads to no detectable this compound production.[1] | Restoration of this compound A production. | |
| Incorrect Harvest Time: Secondary metabolite production is often growth-phase dependent. You may be harvesting too early or too late. | Conduct a time-course experiment, harvesting and analyzing samples at different time points to determine the peak of this compound A production. | Identification of the optimal fermentation time for maximizing yield. | |
| Poor or no fungal growth. | Inappropriate pH of the Medium: The initial pH of the medium may be too high or too low for Aspergillus parasiticus. | Adjust the initial pH of the medium to the optimal range for Aspergillus parasiticus growth (around pH 5.0-7.0).[6] | Healthy and robust mycelial growth. |
| Suboptimal Incubation Temperature: The incubation temperature may be outside the optimal range for the fungus. | Ensure the incubator is set to the optimal temperature for Aspergillus parasiticus, which is approximately 25°C.[7] | Improved fungal growth rate and biomass. | |
| Culture is contaminated. | Non-sterile equipment or media: Contaminating microorganisms (bacteria, yeast, or other fungi) may have been introduced. | Review and reinforce aseptic techniques. Ensure all media, glassware, and equipment are properly sterilized. Visually inspect for common contaminants: bacteria often appear as wet or shiny colonies, while other molds may have different colors and textures (e.g., green, black, powdery).[8][9] | A pure culture of Aspergillus parasiticus. |
| Airborne contamination: Spores from the surrounding environment may have entered the culture. | Work in a laminar flow hood or a sterile environment. Ensure all flasks are properly sealed. | Reduced incidence of contamination. | |
| Foaming in the fermenter. | High rate of metabolic activity: Carbon dioxide production during vigorous fermentation can cause foaming. | Add a sterile antifoaming agent to the culture medium as needed. This is a common and expected occurrence in healthy fermentations.[10] | Reduction or elimination of foam, preventing overflow and contamination. |
| Mycelial pellets are too large or clumpy. | Inadequate agitation: Insufficient agitation can lead to the formation of large, dense mycelial pellets, which can limit nutrient and oxygen uptake. | Increase the agitation speed in shake flasks or bioreactors. The use of baffled flasks can also help to break up large clumps. | Smaller, more uniform mycelial pellets, leading to improved growth and metabolite production. |
Data Presentation
Table 1: Effect of Nitrogen Source on this compound A Yield
| Nitrogen Source | Concentration | Relative this compound A Yield |
| Ammonium Sulfite ((NH₄)₂SO₃) | 0.023 M | Baseline (1x) |
| Corn Steep Liquor | 3 ml/L | 4-5x increase |
| Ammonium Nitrate (NH₄NO₃) | 0.1 M | 4-5x increase |
| Data is based on studies with a mutant strain of Aspergillus parasiticus in a high-sucrose defined medium.[1] |
Table 2: Effect of Trace Elements on this compound A Production
| Trace Element Condition | Effect on this compound A Yield |
| Complete Defined Medium | Normal Production |
| Medium without Zinc | No detectable production |
| Medium without Manganese | Slightly stimulatory |
| Based on experiments in a defined medium with a mutant strain of Aspergillus parasiticus.[1] |
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Aseptically transfer a small amount of a stock culture of the this compound A-producing Aspergillus parasiticus mutant to a Potato Dextrose Agar (PDA) plate.
-
Incubate the plate at 25°C for 7-10 days, or until sufficient sporulation is observed.
-
Prepare a spore suspension by adding 10 mL of sterile 0.01% Tween 80 solution to the PDA plate and gently scraping the surface with a sterile loop.
-
Transfer the spore suspension to a sterile tube and determine the spore concentration using a hemocytometer.
-
Adjust the spore concentration to the desired level (e.g., 1 x 10⁶ spores/mL) with sterile distilled water.
Protocol 2: Submerged Fermentation for this compound A Production
-
Medium Preparation: Prepare the production medium. An example of a high-sucrose defined medium that can be optimized is as follows:
-
Sucrose: 100 g/L
-
Nitrogen Source (see Table 1 for options, e.g., NH₄NO₃ at 0.1 M)
-
KH₂PO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
Trace Element Solution: 1 mL/L (containing essential minerals, ensuring the presence of zinc).
-
-
Dispense the medium into baffled flasks (e.g., 100 mL of medium in a 250 mL flask).
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
After the medium has cooled to room temperature, inoculate it with the prepared spore suspension to a final concentration of 1 x 10⁵ spores/mL.
-
Incubate the flasks on a rotary shaker at 200 rpm and 25°C for the predetermined optimal production time.
Protocol 3: Extraction and Quantification of this compound A
-
Harvesting: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.
-
Extraction:
-
Wash the mycelium with distilled water.
-
Homogenize the mycelium in a suitable solvent such as acetone or chloroform-methanol (1:1, v/v).
-
Perform the extraction for several hours on a shaker.
-
-
Filtration and Concentration:
-
Filter the extract to remove the mycelial debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Quantification:
-
Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol).
-
Analyze the concentration of this compound A using High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) for more specific detection.
-
Visualizations
Caption: Workflow for this compound A production and analysis.
Caption: Simplified overview of this compound A biosynthesis regulation.
References
- 1. Influence of trace elements and nitrogen sources on this compound production by a mutant strain of Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veA Is Required for Toxin and Sclerotial Production in Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.libraries.rutgers.edu]
- 5. Biosynthesis of this compound A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. atlasspores.academy [atlasspores.academy]
- 9. Handling fermenters and troubleshooting | PPTX [slideshare.net]
- 10. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
Troubleshooting low recovery of Versicolorin during purification
Welcome to the technical support center for Versicolorin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the isolation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low this compound A recovery during purification?
A1: Low recovery of this compound A can stem from several factors throughout the extraction and purification process. Key areas to investigate include:
-
Suboptimal Extraction: Inefficient extraction from the fungal biomass is a common starting point for low yield. This can be due to the choice of an inappropriate solvent, an unfavorable solvent-to-solid ratio, or non-optimal extraction time and temperature.
-
Degradation of this compound A: As an anthraquinone, this compound A can be susceptible to degradation under certain conditions. Factors such as exposure to high temperatures, extreme pH levels, and light can lead to the breakdown of the compound.[1]
-
Improper Column Chromatography Technique: Issues during the chromatographic purification step are a frequent cause of product loss. These can include irreversible adsorption to the stationary phase, co-elution with impurities, column overloading, and the use of an improper mobile phase.
-
Analyte Breakthrough: During solid-phase extraction (SPE), the analyte may not bind effectively to the sorbent and can be lost during the loading or washing steps.
-
Incomplete Elution: The solvent used for elution may not be strong enough to completely recover the this compound A from the chromatography column or SPE cartridge.
Q2: How do I choose the optimal solvent for extracting this compound A from my fungal culture?
A2: The choice of solvent is critical and depends on the polarity of this compound A. Being a moderately polar compound, a solvent system that matches this polarity will provide the best results.[1]
-
Initial Screening: It is advisable to start with a range of solvents with varying polarities. Common choices for fungal metabolites include methanol, ethanol, ethyl acetate, and chloroform.
-
Solvent Mixtures: Often, a mixture of solvents provides better extraction efficiency than a single solvent. For instance, a mixture of methanol and water can be effective for extracting moderately polar compounds from fungal biomass.
-
Sequential Extraction: Performing a sequential extraction with solvents of increasing polarity (e.g., starting with a non-polar solvent like hexane, followed by a medium-polarity solvent like ethyl acetate, and finally a polar solvent like methanol) can help to both extract your compound and achieve initial fractionation.
Q3: My this compound A seems to be degrading during purification. How can I minimize this?
A3: Minimizing degradation is crucial for maximizing yield. Consider the following precautions:
-
Temperature Control: Avoid high temperatures during extraction and solvent evaporation steps. It is generally recommended to keep temperatures below 50°C.
-
pH Management: Anthraquinones can be unstable at extreme pH values.[1] Maintaining a mildly acidic to neutral pH throughout the purification process is advisable to prevent degradation.
-
Light Protection: Protect your samples from direct light, as UV radiation can cause degradation of photosensitive compounds. Use amber-colored glassware or wrap your containers in aluminum foil.
-
Minimize Processing Time: Prolonged exposure to solvents and air can increase the chances of degradation. Aim to complete the purification process as efficiently as possible.
Q4: I'm seeing multiple peaks in my HPLC analysis that I suspect are related to this compound A. What could be the cause?
A4: The presence of multiple related peaks could be due to several factors:
-
Isomers: Your fungal culture may be producing isomers of this compound A which have very similar structures and polarities, making them difficult to separate.
-
Degradation Products: If this compound A is degrading during your process, you will see peaks corresponding to these degradation products.
-
Metabolites: The fungus may produce metabolites of this compound A, such as hydroxylated or glycosylated forms.[2][3]
To identify the nature of these peaks, techniques such as mass spectrometry (MS) coupled with HPLC (LC-MS) are invaluable.
Troubleshooting Workflow for Low this compound Recovery
The following diagram outlines a logical workflow for troubleshooting low recovery of this compound during the purification process.
Caption: A step-by-step workflow for troubleshooting low this compound recovery.
Quantitative Data Summary
While specific quantitative data for this compound A is not extensively available in the public domain, the following tables provide estimates based on the properties of structurally similar fungal anthraquinones and mycotoxins. It is highly recommended to perform initial solubility and stability tests on your purified this compound A to establish precise parameters.
Table 1: Estimated Solubility of this compound A in Common Organic Solvents
| Solvent | Polarity Index | Estimated Solubility | Notes |
| Hexane | 0.1 | Very Low | Useful for initial washing of non-polar impurities. |
| Chloroform | 4.1 | Soluble | A good solvent for many moderately polar mycotoxins.[1] |
| Dichloromethane | 3.1 | Soluble | Similar to chloroform, effective for extraction. |
| Ethyl Acetate | 4.4 | Moderately Soluble | Often used in liquid-liquid extraction and chromatography. |
| Acetone | 5.1 | Soluble | A polar aprotic solvent that can be effective. |
| Ethanol | 4.3 | Moderately Soluble | A common solvent for extracting fungal metabolites. |
| Methanol | 5.1 | Soluble | A polar protic solvent, often used in extraction and HPLC mobile phases.[1] |
| DMSO | 7.2 | Highly Soluble | Typically used for preparing stock solutions for bioassays. |
| Water | 10.2 | Very Low | This compound A is largely insoluble in water. |
Table 2: Estimated Stability of this compound A under Different pH and Temperature Conditions
| Condition | Estimated Stability | Recommendations |
| pH | ||
| pH < 3 | Low | Avoid strongly acidic conditions as they may promote degradation of related compounds like aflatoxins.[1] |
| pH 3 - 6 | Moderate to High | A mildly acidic environment is generally favorable for the stability of many phenolic compounds. |
| pH 7 | High | Neutral pH is generally considered safe for short-term storage and processing. |
| pH > 8 | Low | Alkaline conditions can lead to the degradation of anthraquinones and related mycotoxins.[1] |
| Temperature | ||
| -20°C (Long-term) | High | Recommended for long-term storage of both solid samples and solutions. |
| 4°C (Short-term) | High | Suitable for short-term storage of extracts and fractions during the purification process. |
| 25°C (Room Temp) | Moderate | Minimize exposure to room temperature, especially in solution and in the presence of light. |
| > 50°C | Low | Avoid elevated temperatures during extraction and solvent evaporation to prevent thermal degradation. |
Experimental Protocols
Protocol 1: Extraction of this compound A from Aspergillus versicolor Culture
This protocol outlines a general procedure for the extraction of this compound A from a fungal culture grown on a solid substrate.
-
Fungal Culture:
-
Inoculate a suitable solid substrate (e.g., rice, wheat) with a spore suspension of Aspergillus versicolor.
-
Incubate the culture at 25-28°C in the dark for 14-21 days, or until sufficient growth and pigmentation are observed.[4]
-
-
Drying and Grinding:
-
After incubation, dry the fungal culture at a low temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried culture into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Suspend the fungal powder in a suitable solvent, such as methanol or a mixture of methanol and water (e.g., 80:20 v/v), at a solid-to-solvent ratio of 1:10 (w/v).
-
Agitate the mixture on a shaker at room temperature for 12-24 hours. For potentially improved efficiency, ultrasonic-assisted extraction for 30-60 minutes can be employed.
-
-
Filtration and Concentration:
-
Separate the solvent extract from the solid residue by vacuum filtration.
-
Re-extract the solid residue two more times with the same solvent to ensure complete extraction.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature below 45°C.
-
-
Crude Extract:
-
The resulting residue is the crude extract containing this compound A and other fungal metabolites. Store the crude extract at -20°C until further purification.
-
Protocol 2: Purification of this compound A by Column Chromatography
This protocol provides a general guideline for the purification of this compound A from a crude extract using column chromatography.
-
Stationary Phase Selection:
-
Silica gel is a commonly used stationary phase for the separation of moderately polar compounds like anthraquinones.
-
-
Mobile Phase Selection:
-
A solvent system of increasing polarity is typically used for elution. A common starting point is a mixture of a non-polar solvent like hexane or chloroform and a more polar solvent like ethyl acetate or methanol.
-
The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude extract.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase or a slightly stronger solvent.
-
Alternatively, for better resolution, the crude extract can be adsorbed onto a small amount of silica gel (dry loading).
-
Carefully load the sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity. For example, start with 100% chloroform and gradually add methanol.
-
Collect the eluate in a series of fractions.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify the fractions containing this compound A.
-
Combine the pure fractions containing this compound A.
-
-
Final Concentration:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound A.
-
Aflatoxin Biosynthesis Pathway
This compound A is a key intermediate in the biosynthesis of aflatoxins, which are potent mycotoxins. The following diagram illustrates a simplified version of this pathway, highlighting the position of this compound A.
Caption: A simplified diagram of the aflatoxin biosynthesis pathway.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Metabolism of this compound A, a genotoxic precursor of aflatoxin B1: Characterization of metabolites using in vitro production of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Aspergillus versicolor Culture and Aerosolization in a Murine Model of Inhalational Fungal Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Versicolorin A solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Versicolorin A. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound A and why is it used in research?
This compound A is a fungal mycotoxin that serves as a precursor in the biosynthesis of aflatoxin B1, a potent carcinogen. In research, it is often used to study mechanisms of toxicity, DNA damage, and cell signaling pathways related to carcinogenesis.
Q2: What is the primary solvent for dissolving this compound A?
Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for dissolving this compound A for in vitro experimental use.[1][2]
Q3: What are the recommended storage conditions for this compound A powder and stock solutions?
-
Powder: Store in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[1][2]
-
Stock Solutions (in DMSO): Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for the long term.[2]
Q4: What is the maximum concentration of DMSO that is generally safe for cell cultures?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%. However, cell line sensitivity can vary, so it is crucial to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.
Troubleshooting Guide
Issue 1: this compound A is difficult to dissolve.
-
Question: I am having trouble getting this compound A to dissolve completely in my chosen solvent. What can I do?
-
Answer:
-
Ensure you are using an appropriate solvent: DMSO is the recommended solvent for this compound A.[1][2]
-
Increase the temperature: Gently warming the solution may aid in dissolution.
-
Use sonication: A brief period of sonication in a water bath can help break up any aggregates and facilitate dissolution.
-
Check the purity of the compound: Impurities can sometimes affect solubility.
-
Issue 2: Precipitation occurs when diluting the DMSO stock solution in aqueous media.
-
Question: My this compound A precipitates out of solution when I add my DMSO stock to my cell culture medium or aqueous buffer. How can I prevent this?
-
Answer: This is a common issue known as "solvent shock." Here are some solutions:
-
Slow, dropwise addition: Add the DMSO stock solution to the aqueous medium slowly and dropwise while gently vortexing or swirling the tube. This allows for gradual mixing and can prevent the compound from crashing out.
-
Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Maintain a low final DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%.
-
Issue 3: Inconsistent experimental results.
-
Question: I am observing high variability in my experimental results when using this compound A. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to the preparation and handling of this compound A solutions:
-
Incomplete dissolution: Ensure that the compound is fully dissolved in the initial stock solution. Visually inspect for any particulates before use.
-
Precipitation in working solutions: Even if not immediately visible, microprecipitation can occur over time. It is best to prepare fresh working solutions for each experiment.
-
Improper storage: Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots.
-
Data Presentation
Table 1: Quantitative Solubility Data for this compound A
| Solvent | Concentration | Method | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble; stock solutions of up to 50 mM can be prepared. | Experimental | MedKoo Biosciences[2] |
| Ethanol | Moderately soluble in polar organic solvents (specific data for this compound A is limited). | General Information | IARC Publications[3] |
| Methanol | Moderately soluble in polar organic solvents (specific data for this compound A is limited). | General Information | IARC Publications[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound A Stock Solution in DMSO
Materials:
-
This compound A (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound A is approximately 338.27 g/mol . To prepare a 10 mM solution, you will need 3.3827 mg of this compound A per 1 mL of DMSO.
-
Weigh the this compound A: In a sterile environment (e.g., a chemical fume hood), carefully weigh the calculated amount of this compound A powder and transfer it to a sterile, amber microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube until the this compound A is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use, sterile amber tubes and store at -20°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound A stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw the stock solution: Thaw a single-use aliquot of the 10 mM this compound A stock solution at room temperature.
-
Calculate the required volume: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. Remember to keep the final DMSO concentration below 0.5%.
-
Dilution: In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
Add the stock solution: Slowly add the calculated volume of the this compound A stock solution dropwise to the cell culture medium while gently vortexing to ensure rapid and even mixing.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Experimental workflow for preparing this compound A solutions.
Caption: this compound A-induced p53 signaling pathway.[4][5]
Caption: this compound A activation of the Aryl Hydrocarbon Receptor (AhR) pathway.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. This compound A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound A enhances the genotoxicity of aflatoxin B1 in human liver cells by inducing the transactivation of the Ah-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Versicolorin in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Versicolorin in complex samples. It addresses common issues related to matrix effects and provides detailed experimental protocols and data to support robust and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[3] In the analysis of complex samples like cereals, nuts, and spices, matrix components such as fats, proteins, and oils are common sources of these effects.[1][4]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed by comparing the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank matrix extract. A significant difference between the two slopes indicates a matrix effect.[2] Another common method is the post-extraction addition technique, where a known amount of this compound standard is added to a pre-extracted blank sample. The response is then compared to the response of the same amount of standard in a pure solvent.[1][5] A recovery of less than 100% suggests ion suppression, while a recovery greater than 100% indicates ion enhancement.
Q3: What are the primary strategies to minimize or compensate for matrix effects in this compound analysis?
A3: There are three main strategies to address matrix effects:
-
Sample Preparation and Cleanup: Implementing thorough sample cleanup procedures, such as Solid-Phase Extraction (SPE) or immunoaffinity column (IAC) cleanup, can effectively remove interfering matrix components before LC-MS/MS analysis.[3]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components can significantly reduce interference.[6]
-
Calibration Strategies: Employing specific calibration methods can compensate for matrix effects that cannot be eliminated through sample preparation. The most common approaches are:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte.[7]
-
Standard Addition: Adding known amounts of a this compound standard to the sample extracts to create a calibration curve within the sample matrix itself.[1]
-
Isotope-Labeled Internal Standards (IL-IS): Using a stable isotope-labeled version of this compound as an internal standard is considered the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[8]
-
Q4: Are there commercially available stable isotope-labeled internal standards and certified reference materials for this compound?
A4: While a wide range of stable isotope-labeled internal standards are available for other mycotoxins like aflatoxins, fumonisins, and deoxynivalenol, the availability for this compound A and B is limited.[9][10][11] Researchers may need to synthesize these standards or use a closely related labeled compound with caution, as this can introduce quantification errors.[12] Certified reference materials (CRMs) for this compound may also be difficult to source directly. However, several suppliers offer CRMs for a broad range of mycotoxins, and custom standard production may be an option.[13][14][15][16][17]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound in complex samples.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Contamination: Buildup of matrix components on the analytical column.[6] | 1. Implement a more rigorous sample cleanup procedure. 2. Use a guard column to protect the analytical column. 3. Flush the column with a strong solvent. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase may be too close to the pKa of this compound, leading to multiple ionization states.[18] | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[18] | |
| Sample Overload: Injecting a sample that is too concentrated.[19] | Dilute the sample extract and re-inject.[19] | |
| Injection Solvent Mismatch: The injection solvent is significantly stronger than the initial mobile phase conditions, causing peak distortion.[18] | Prepare the final sample extract in a solvent that is similar in composition to the initial mobile phase. | |
| Inconsistent Retention Times | Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time.[19] | Use a column oven to maintain a stable temperature throughout the analysis.[19] |
| Mobile Phase Inconsistency: Improperly prepared or degraded mobile phase. | Prepare fresh mobile phase daily and ensure it is properly degassed. | |
| High Signal Suppression | Co-elution with Matrix Components: Interfering compounds from the matrix are co-eluting with this compound and suppressing its ionization.[5] | 1. Improve sample cleanup using techniques like immunoaffinity chromatography. 2. Optimize the chromatographic gradient to better separate this compound from matrix interferences. 3. Dilute the sample extract to reduce the concentration of interfering compounds. |
| Non-volatile Mobile Phase Additives: Use of non-volatile buffers or salts that can build up in the ion source. | Use volatile mobile phase additives such as formic acid, acetic acid, or ammonium formate. | |
| Low Recovery | Inefficient Extraction: The extraction solvent and conditions are not optimal for this compound. | Experiment with different solvent mixtures (e.g., acetonitrile/water, methanol/water) and extraction techniques (e.g., ultrasonication, shaking). |
| Loss During Cleanup: The analyte is being lost during the sample cleanup step. | Ensure the SPE or immunoaffinity column protocol is optimized for this compound. Check elution volumes and solvent strengths. |
Data Presentation: Comparison of Matrix Effect Mitigation Strategies
The following table summarizes hypothetical quantitative data comparing different strategies for mitigating matrix effects in the analysis of this compound A in a complex matrix like ground nuts. This data is illustrative and based on typical performance observed for similar mycotoxins.
| Mitigation Strategy | Matrix Effect (%) * | Recovery (%) | RSD (%) (n=5) | Notes |
| None (Solvent Calibration) | -75% (Suppression) | 25% | 25% | Significant underestimation of the true concentration. |
| Sample Dilution (1:10) | -30% (Suppression) | 70% | 15% | Reduces matrix effects but may compromise sensitivity. |
| Matrix-Matched Calibration | N/A (Compensated) | 95% | 8% | Requires a blank matrix free of this compound. |
| Standard Addition | N/A (Compensated) | 98% | 6% | Compensates for matrix effects on a per-sample basis.[1] |
| Immunoaffinity Column Cleanup | -10% (Suppression) | 88% | 10% | Provides a clean extract but may have some analyte loss. |
| Isotope-Labeled Internal Standard | N/A (Corrected) | 102% | 4% | Considered the most accurate method for correction.[8] |
*Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100
Experimental Protocols
Protocol 1: Extraction and Immunoaffinity Column (IAC) Cleanup for this compound Analysis
This protocol is a general guideline for the extraction and cleanup of this compound from cereal or nut matrices.
-
Sample Homogenization: Grind a representative portion of the sample to a fine powder.
-
Extraction:
-
Weigh 25 g of the homogenized sample into a blender jar.
-
Add 100 mL of an extraction solvent (e.g., acetonitrile/water 80:20, v/v).
-
Blend at high speed for 3 minutes.
-
Filter the extract through a fluted filter paper.[20]
-
-
Dilution:
-
Take a 10 mL aliquot of the filtered extract.
-
Dilute with 40 mL of phosphate-buffered saline (PBS) containing 0.1% Tween 20.
-
Filter the diluted extract through a glass microfiber filter.[21]
-
-
Immunoaffinity Column Cleanup:
-
Pass the entire diluted extract through the immunoaffinity column at a flow rate of 1-2 mL/min.
-
Wash the column with 10 mL of deionized water to remove unbound matrix components.
-
Dry the column by passing air through it for 30 seconds.
-
Elute the this compound from the column with 2 mL of methanol into a clean collection vial.[22]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for this compound Analysis
The following are suggested starting parameters for the LC-MS/MS analysis of this compound A and B. Optimization will be required for your specific instrument and column.
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions (Hypothetical - requires experimental confirmation):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy 1 (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy 2 (eV) |
| This compound A | 339.1 | 293.1 | 25 | 265.1 | 35 |
| This compound B | 325.1 | 281.1 | 22 | 253.1 | 32 |
Visualizations
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. agilent.com [agilent.com]
- 7. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. romerlabs.com [romerlabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 13C Labeled internal standards | LIBIOS [libios.fr]
- 12. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]
- 13. Reference Matrix Materials - aokin [aokin.de]
- 14. trilogylab.com [trilogylab.com]
- 15. zeptometrix.com [zeptometrix.com]
- 16. Mycotoxin Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 17. restek.com [restek.com]
- 18. mdpi.com [mdpi.com]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. nucleus.iaea.org [nucleus.iaea.org]
- 21. Determination of T-2 and HT-2 toxins in cereals including oats after immunoaffinity cleanup by liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Versicolorin Peak Resolution in HPLC
Welcome to the technical support center for the chromatographic analysis of Versicolorin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal peak resolution for this compound and related compounds using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution for this compound peaks in reversed-phase HPLC?
Poor resolution in the HPLC analysis of this compound typically stems from several factors related to the chromatographic system and methodology. These can include an unsuitable mobile phase composition, a worn-out or inappropriate column, a suboptimal flow rate, or issues with the sample preparation. Specifically, co-elution with other structurally similar mycotoxins or biosynthetic precursors can be a significant challenge.
Q2: Which type of HPLC column is most suitable for this compound analysis?
Reversed-phase C18 columns are the most commonly employed stationary phases for the separation of this compound and other aflatoxin precursors. These columns offer the necessary hydrophobicity to retain and separate these moderately polar compounds. For enhanced resolution, consider using columns with smaller particle sizes (e.g., < 5 µm) and longer column lengths, which increase column efficiency.
Q3: How does the mobile phase composition affect the resolution of this compound peaks?
The mobile phase composition is a critical factor in achieving good peak resolution. For reversed-phase HPLC of this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is typically used. Adjusting the ratio of the organic solvent to water will alter the retention time and can significantly impact the separation of this compound from other compounds. The addition of a small amount of acid, such as acetic acid or formic acid, to the mobile phase can improve peak shape by suppressing the ionization of silanol groups on the silica-based column packing material.
Q4: Can temperature be used to improve the resolution of this compound peaks?
Yes, adjusting the column temperature can be a useful tool for optimizing resolution. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved separation efficiency. However, excessively high temperatures should be avoided as they can potentially degrade the analyte or the column's stationary phase. A typical starting point for temperature optimization is around 20-40°C.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-eluting Peaks
When this compound peaks are not well-separated from other components in the sample, a systematic approach to troubleshooting is required.
Troubleshooting Workflow for Poor Resolution
Caption: A stepwise guide to troubleshooting poor peak resolution.
Quantitative Data for Troubleshooting Poor Resolution
| Parameter | Initial Condition (Example) | Troubleshooting Action | Expected Outcome |
| Mobile Phase (Isocratic) | 50:50 Acetonitrile:Water | Increase water content to 60:40 | Increased retention and potentially improved separation of early-eluting peaks. |
| Mobile Phase (Gradient) | 10-90% Acetonitrile in 10 min | Make the gradient shallower (e.g., 10-90% in 20 min) | Better separation of closely eluting compounds. |
| Flow Rate | 1.0 mL/min | Decrease to 0.8 mL/min | Increased analysis time but may improve peak separation due to better mass transfer. |
| Column Temperature | 25°C | Increase to 35°C | Sharper peaks and potentially altered selectivity. |
Issue 2: Peak Tailing or Asymmetry
Peak tailing can compromise resolution and affect accurate quantification. This is often caused by secondary interactions between the analyte and the stationary phase or by issues with the HPLC system.
Logical Flow for Addressing Peak Tailing
Caption: A decision tree for diagnosing and resolving peak tailing issues.
Experimental Protocols
Below are detailed methodologies for the HPLC analysis of this compound A, which can be adapted as a starting point for method development and troubleshooting.
Protocol 1: Gradient HPLC Method for this compound A Analysis
This protocol is based on a published method for the analysis of this compound A in foodstuff.[1][2]
Sample Preparation:
-
Extract the sample with a suitable organic solvent (e.g., a mixture of acetonitrile and water).
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
HPLC Conditions:
| Parameter | Value |
| Column | Phenomenex Luna C18 (150 x 2 mm; 5 µm)[1] |
| Mobile Phase A | Water with 0.1% acetic acid[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Profile | A gradient elution should be performed. A starting point could be a linear gradient from a low to a high percentage of Mobile Phase B over a set time. |
| Flow Rate | 300 µL/min[1] |
| Column Temperature | 20°C[1] |
| Injection Volume | 20 µL[1] |
| Detection | UV-Vis or Fluorescence Detector. For UV, monitor at a wavelength where this compound A has a strong absorbance. For fluorescence, excitation and emission wavelengths will need to be optimized. |
Experimental Workflow for this compound A Analysis
Caption: A typical workflow for the HPLC analysis of this compound A.
References
Technical Support Center: Minimizing Autofluorescence in Versicolorin Cellular Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize autofluorescence in your cellular imaging experiments involving Versicolorin.
Disclaimer: Specific fluorescence data for this compound is not widely available in the scientific literature. The guidance provided here is based on general principles of fluorescence microscopy and the known properties of similar fungal anthraquinone pigments. We strongly recommend experimentally determining the spectral properties of this compound in your specific cellular model and imaging system to optimize your results.
Troubleshooting Guide
High background fluorescence can obscure the specific signal from your target of interest, leading to poor image quality and difficulty in data interpretation. This table summarizes common issues, their potential causes, and solutions to mitigate autofluorescence when imaging this compound.
| Problem | Potential Cause | Recommended Solution |
| High background across the entire image | 1. Endogenous Autofluorescence: Cellular components like NADH, riboflavin, collagen, and lipofuscin naturally fluoresce.[1][2] | a. Spectral Separation: If the emission spectrum of this compound is known, select imaging channels that do not overlap with the autofluorescence spectrum. Consider using fluorophores that emit in the red or far-red regions, as cellular autofluorescence is often weaker at longer wavelengths.[3] b. Chemical Quenching: Treat samples with quenching agents like Sudan Black B or a commercial autofluorescence eliminator.[4][5] c. Photobleaching: Intentionally expose the sample to the excitation light before imaging your target to reduce the background signal.[6] |
| 2. Fixation-Induced Autofluorescence: Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) can react with cellular components to create fluorescent products.[1][7] | a. Optimize Fixation: Reduce fixation time and use the lowest effective concentration of the fixative. Consider using a non-aldehyde-based fixative like methanol or acetone if compatible with your experiment.[1][3] b. Aldehyde Blocking: After fixation, treat samples with a blocking agent like sodium borohydride or glycine to quench aldehyde-induced fluorescence.[8] | |
| 3. Media and Reagent Autofluorescence: Components in cell culture media (e.g., phenol red, serum) or staining reagents can be fluorescent.[9] | a. Use Phenol Red-Free Media: For live-cell imaging, use phenol red-free media during the experiment. b. High-Purity Reagents: Use high-purity reagents and freshly prepared solutions. | |
| Punctate or granular background fluorescence | Lipofuscin Accumulation: Lipofuscin, an "aging pigment," can accumulate in lysosomes of older or stressed cells and exhibits broad-spectrum autofluorescence.[4][8] | a. Quenching with Sudan Black B: This lipophilic dye is effective at quenching lipofuscin autofluorescence.[5] b. Use Younger Cells: If experimentally feasible, use younger, healthier cell cultures. |
| Weak this compound Signal-to-Noise Ratio | 1. Spectral Overlap with Autofluorescence: The emission spectrum of this compound may overlap significantly with the cellular autofluorescence. | a. Spectral Imaging and Linear Unmixing: Use a spectral confocal microscope to acquire the full emission spectrum of your sample. Software can then be used to computationally separate the this compound signal from the autofluorescence background.[4][10][11] b. Optimize Filter Sets: Use narrow bandpass emission filters to specifically collect the signal from this compound while excluding as much background as possible.[12] |
| 2. Inefficient Excitation or Emission: The microscope's light source and detectors may not be optimal for this compound. | a. Characterize this compound's Spectrum: If possible, measure the excitation and emission spectra of purified this compound to determine the optimal wavelengths for imaging. b. Match Hardware to Fluorophore: Use a microscope equipped with lasers and detectors that are sensitive in the expected spectral range of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging this compound?
A1: Autofluorescence is the natural emission of light by biological structures when they are excited by light, and it is not due to any specific fluorescent labeling.[7] This inherent background fluorescence can be a significant problem in cellular imaging because it can mask the weaker, specific signal from the molecule of interest, in this case, this compound. This leads to a low signal-to-noise ratio, making it difficult to accurately detect and quantify this compound within the cell.
Q2: I don't know the exact excitation and emission wavelengths of this compound. How can I design my imaging experiment?
A2: Since the specific spectral properties of this compound are not well-documented, it is recommended to perform a preliminary experiment to determine its approximate spectral characteristics. You can do this by imaging cells treated with this compound using a wide range of excitation and emission filters. A spectral confocal microscope would be ideal for this, as it can acquire the entire emission spectrum at each pixel. Based on the chemical structure of this compound (an anthraquinone), its fluorescence is likely to be in the blue-to-green region of the spectrum. Many fungal pigments have been observed to have absorbance maxima between 380 nm and 470 nm.[2][6]
Q3: Can I use DAPI or Hoechst to stain the nucleus when imaging this compound?
A3: It is possible, but you need to be cautious about spectral overlap. DAPI and Hoechst are blue-emitting nuclear stains. If this compound also fluoresces in the blue or green region, there could be significant bleed-through between the channels. It is crucial to use narrow bandpass emission filters and perform sequential imaging (acquiring the signal for each channel separately) to minimize this crosstalk. As a best practice, always image a "this compound only" and a "DAPI/Hoechst only" control to assess the level of bleed-through.
Q4: Are there any specific cell preparation steps that can help reduce autofluorescence for this compound imaging?
A4: Yes, several steps in your cell preparation protocol can be optimized:
-
Fixation: As mentioned in the troubleshooting guide, minimizing fixation time and considering non-aldehyde fixatives can significantly reduce autofluorescence.[1][3]
-
Washing: Thorough washing between each step of your staining protocol helps to remove unbound reagents and reduce background.[13][14]
-
Mounting Media: Use a mounting medium that has anti-fading and low-autofluorescence properties.
Q5: What is spectral unmixing and how can it help with this compound imaging?
A5: Spectral imaging combined with linear unmixing is a powerful technique to separate fluorescent signals that overlap.[4][10][11] A spectral detector on a confocal microscope acquires the entire emission spectrum from each point in your image. Then, by providing the "pure" emission spectrum of this compound (if known) and the spectrum of the autofluorescence (from an unstained control sample), the software can mathematically calculate the contribution of each to the total signal at every pixel. This allows for a clean separation of the this compound signal from the background autofluorescence, even when their spectra overlap significantly.
Experimental Protocols
Protocol 1: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
This protocol is designed to reduce autofluorescence originating from lipofuscin, which is common in many cell types, especially after prolonged culture or stress.
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
Phosphate-buffered saline (PBS)
-
Staining jars
Procedure:
-
Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for at least 30 minutes to ensure it is fully dissolved. Filter the solution through a 0.2 µm filter to remove any undissolved particles.
-
Sample Preparation: Proceed with your standard cell fixation and permeabilization protocol. If you are performing immunofluorescence, complete all antibody incubation and washing steps before proceeding with Sudan Black B staining.
-
Incubation: After the final washes of your primary staining protocol, incubate the coverslips/slides in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Washing: Briefly wash the samples in 70% ethanol to remove excess Sudan Black B.
-
Rehydration: Wash the samples thoroughly with PBS (3 x 5 minutes) to remove the ethanol.
-
Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
Imaging: Proceed with imaging. The Sudan Black B will appear as a dark blue/black precipitate under brightfield microscopy but will quench fluorescence across a broad spectrum.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is effective at reducing autofluorescence caused by fixation with aldehyde-based fixatives like formaldehyde and glutaraldehyde.[8]
Materials:
-
Sodium borohydride (NaBH₄)
-
Phosphate-buffered saline (PBS)
-
Tris-buffered saline (TBS) - Optional
Procedure:
-
Fixation: Fix your cells as required by your experimental protocol using an aldehyde-based fixative.
-
Washing: After fixation, wash the cells thoroughly with PBS (3 x 5 minutes) to remove the fixative.
-
Prepare NaBH₄ Solution: Freshly prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS or TBS. Caution: Sodium borohydride reacts with water to produce hydrogen gas; prepare fresh and handle in a well-ventilated area.
-
Quenching: Incubate the cells in the freshly prepared sodium borohydride solution for 15-30 minutes at room temperature. You may observe some bubble formation.
-
Washing: Wash the cells extensively with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.
-
Proceed with Staining: You can now proceed with your standard permeabilization, blocking, and staining protocols.
Visualizations
Caption: Experimental workflow for cellular imaging with autofluorescence reduction.
Caption: Relationship between sources of autofluorescence and mitigation strategies.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 5. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fungal Pigments and Their Prospects in Different Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectral Unmixing Methods and Tools for the Detection and Quantitation of Collagen and Other Macromolecules in Tissue Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectral Imaging with Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 12. researchgate.net [researchgate.net]
- 13. Live-cell imaging with Aspergillus fumigatus-specific fluorescent siderophore conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
A Comparative Toxicological Analysis of Versicolorin A and Versicolorin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of Versicolorin A (VerA) and this compound B (VerB), two mycotoxin intermediates in the biosynthetic pathway of aflatoxins. While both are structurally related anthraquinones, emerging research indicates significant differences in their toxicological effects. This document synthesizes available experimental data to highlight these distinctions, offering valuable insights for risk assessment and future research.
Executive Summary
Quantitative Toxicological Data
The following table summarizes the key comparative toxicological data for this compound A and this compound B. It is important to note that comprehensive quantitative data, particularly for this compound B, is limited in the current body of scientific literature.
| Toxicological Endpoint | This compound A | This compound B | Key Findings & References |
| Genotoxicity | Strongly Genotoxic | Genotoxic | VerA demonstrated stronger genotoxicity than VerB in the hepatocyte primary culture (HPC)/DNA repair test. |
| Mutagenicity | Potent Mutagen | Mutagenic | VerA was found to be a more potent mutagen than VerB in the Salmonella microsome mutagenesis test (Ames test). |
| Cytotoxicity | Cytotoxic | Data not available | VerA has been shown to be cytotoxic to various cell lines, including human colon cells (Caco-2 and HCT116) and liver cells (HepG2). At low doses (1-20 µM), VerA exhibited stronger cytotoxic effects than AFB1 in Caco-2 and HCT116 cells.[1][2] |
| Mechanism of Action | Induces DNA strand breaks, apoptosis, and cell cycle arrest. Activates the Aryl Hydrocarbon Receptor (AhR). | Limited data available. | VerA's toxicity is linked to its ability to cause DNA damage and induce programmed cell death. Its activation of the AhR pathway can also enhance the genotoxicity of co-contaminants like AFB1.[1][3] |
Experimental Protocols
Detailed methodologies for the key assays used to differentiate the toxicology of this compound A and this compound B are provided below.
Hepatocyte Primary Culture (HPC) / DNA Repair Test
This assay assesses the genotoxicity of a substance by measuring unscheduled DNA synthesis (UDS) in primary hepatocytes.
1. Cell Isolation and Culture:
- Hepatocytes are isolated from a suitable animal model (e.g., rat) via collagenase perfusion of the liver.
- The isolated hepatocytes are purified by centrifugation and seeded onto culture plates.
- Cells are allowed to attach and form a monolayer.
2. Treatment:
- The cultured hepatocytes are exposed to various concentrations of the test compounds (this compound A and this compound B) and a positive control.
- A radiolabeled DNA precursor (e.g., ³H-thymidine) is added to the culture medium.
3. Measurement of Unscheduled DNA Synthesis (UDS):
- After the treatment period, the cells are washed, and the DNA is extracted.
- The amount of incorporated radiolabel is quantified using liquid scintillation counting.
- An increase in ³H-thymidine incorporation in treated cells compared to control cells indicates DNA repair, signifying that the test compound induced DNA damage.
Salmonella Microsome Mutagenesis Assay (Ames Test)
This assay evaluates the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
1. Bacterial Strains:
- Histidine-dependent (his-) strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the histidine operon and cannot grow in a histidine-deficient medium.
2. Metabolic Activation:
- The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenates. This is crucial as some chemicals only become mutagenic after metabolic conversion.
3. Exposure:
- The bacterial strains are exposed to various concentrations of the test compounds (this compound A and this compound B) in the presence or absence of the S9 fraction.
- The mixture is then plated on a minimal glucose agar medium lacking histidine.
4. Incubation and Colony Counting:
- The plates are incubated for 48-72 hours.
- Only bacteria that have undergone a reverse mutation (revertants) to a histidine-independent state (his+) will grow and form colonies.
- The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the test substance is mutagenic.
Toxicological Mechanisms and Signaling Pathways
While the precise molecular mechanisms of this compound B toxicity are not well-elucidated, research has shed light on the pathways affected by this compound A.
This compound A-Induced Genotoxicity and Cytotoxicity
This compound A induces cellular damage primarily through its genotoxic effects, leading to a cascade of events that can result in apoptosis and inhibition of cell proliferation.
Caption: this compound A toxicity pathway.
Experimental Workflow for Mycotoxin Toxicity Screening
The following diagram illustrates a general workflow for assessing the toxicological properties of mycotoxins like this compound A and this compound B.
Caption: General workflow for in vitro mycotoxin toxicity testing.
Conclusion
The available scientific evidence indicates a clear distinction in the toxicological profiles of this compound A and this compound B. This compound A is a potent genotoxic and mutagenic compound, with some studies suggesting its effects are more pronounced than those of its biosynthetic precursor, this compound B. The mechanisms of this compound A toxicity involve the induction of DNA damage and apoptosis, as well as the activation of the AhR signaling pathway.
A significant data gap exists concerning the cytotoxicity and detailed mechanistic pathways of this compound B. Further research is warranted to fully characterize the toxicological properties of this compound B to enable a more comprehensive risk assessment, particularly in contexts where co-exposure with this compound A and other mycotoxins may occur. This guide serves as a foundational resource for researchers in this field, summarizing the current state of knowledge and highlighting areas for future investigation.
References
A Comparative Analysis of the Genotoxic Effects of Versicolorin A and Sterigmatocystin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxicity of two structurally related mycotoxins, Versicolorin A (VerA) and Sterigmatocystin (STC). Both are precursors in the biosynthetic pathway of aflatoxins, potent carcinogens, and their presence in food and feed poses a potential health risk. This document summarizes key experimental data, details the methodologies used for their assessment, and visualizes the known signaling pathways involved in their genotoxic action.
Data Presentation: Quantitative Comparison of Genotoxicity
The following tables summarize the quantitative data from various studies to provide a clear comparison of the cytotoxic and genotoxic potential of this compound A and Sterigmatocystin.
Table 1: Cytotoxicity Data (IC50 Values)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound A | A549 (Human Lung Adenocarcinoma) | MTT | 109 ± 3.5 | [1] |
| Sterigmatocystin | A549 (Human Lung Adenocarcinoma) | MTT | Not explicitly provided, but used at concentrations related to the IC50 of Aflatoxin B1. | [1] |
| This compound A | Caco-2 (Human Colorectal Adenocarcinoma) | ATP content | Stronger cytotoxic effects at 1-20 µM compared to AFB1. | |
| This compound A | HCT116 (Human Colon Cancer) | ATP content | Stronger cytotoxic effects at 1-20 µM compared to AFB1. |
Table 2: Genotoxicity Data (Comet Assay)
| Compound | Cell Line | Dose | Observation | Reference |
| This compound A | A549 | ½ and ¼ IC50 | Significant DNA damage compared to control. | [1] |
| Sterigmatocystin | A549 | ½ IC50 of AFB1 | Produced the highest DNA damage among the tested toxins (including VerA). | [1] |
| Sterigmatocystin | HepG2 (Human Liver Cancer) | 3 µM | Exerted higher genotoxic potential than 5-M-STC. | [2] |
| Sterigmatocystin | A549 | 3 µM | Exerted higher genotoxic potential than 5-M-STC; effect more pronounced than in HepG2. | [2] |
| This compound A | IPEC-1 (Porcine Intestinal Epithelial) | 0.3 µM (6h) | Significant increase in Fpg-sensitive sites. | [3] |
Table 3: Genotoxicity Data (Micronucleus Assay)
| Compound | Cell Line | Dose | Observation | Reference |
| This compound A | A549 | 20 µM and 50 µM | Statistically significant increase in micronuclei (MN), nuclear buds (NB), and nucleoplasmic bridges (NPB). Highest increase in MN at 50 µM. | [1] |
| Sterigmatocystin | A549 | ½ IC50 of AFB1 | Statistically significant increase in MN, NB, and NPB. | [1] |
| This compound A | IPEC-1 | Not specified | Induced chromosomal damage. | [4] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below. These protocols are based on established methods frequently used for mycotoxin analysis.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
1. Bacterial Strains:
-
Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are commonly used.[5]
2. Metabolic Activation:
-
The test is performed with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254 or phenobarbital/β-naphthoflavone. This is crucial as many mycotoxins, including VerA and STC, require metabolic activation to become genotoxic.[4]
3. Procedure (Plate Incorporation Method):
-
a. Preparation: Overnight cultures of the bacterial strains are prepared. The test compound is dissolved in a suitable solvent (e.g., DMSO).
-
b. Exposure: 0.1 ml of the bacterial culture, 0.1 ml of the test compound solution (at various concentrations), and 0.5 ml of the S9 mix (or buffer for the non-activation condition) are added to 2 ml of molten top agar containing a trace amount of histidine and biotin.[6]
-
c. Plating: The mixture is poured onto minimal glucose agar plates.[6]
-
d. Incubation: Plates are incubated at 37°C for 48-72 hours.
-
e. Scoring: The number of revertant colonies (his+) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[7]
Micronucleus Assay (In Vitro)
The in vitro micronucleus assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
1. Cell Lines:
2. Procedure (Cytokinesis-Block Method):
-
a. Cell Seeding and Treatment: Cells are seeded in culture plates and allowed to attach. They are then exposed to various concentrations of the test compound for a period that allows for at least one cell division (e.g., 24 hours).[1][9]
-
b. Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.[9]
-
c. Harvesting and Staining: After an appropriate incubation period (e.g., another 24 hours), cells are harvested, treated with a hypotonic solution, and fixed. The cells are then stained with a DNA-specific dye such as DAPI or Giemsa.[1]
-
d. Scoring: The frequency of micronuclei is scored in a population of binucleated cells (e.g., 1000 binucleated cells). An increase in the frequency of micronucleated cells in treated cultures compared to the control indicates genotoxicity.[1] Other nuclear anomalies like nuclear buds and nucleoplasmic bridges can also be scored.[1]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
1. Cell Lines:
2. Procedure (Alkaline Version):
-
a. Cell Preparation and Embedding: A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.[10]
-
b. Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[10]
-
c. Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. An electric field is then applied, causing the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."[10]
-
d. Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., DAPI or propidium iodide).[12]
-
e. Visualization and Scoring: The comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity (% DNA in the tail), and tail moment using image analysis software.[1][13] An increase in these parameters in treated cells compared to controls indicates DNA damage.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the known signaling pathways activated by this compound A and Sterigmatocystin that lead to genotoxicity, as well as a generalized workflow for in vitro genotoxicity testing.
Caption: Genotoxic signaling pathways of this compound A and Sterigmatocystin.
Caption: Generalized workflow for in vitro genotoxicity testing of mycotoxins.
Conclusion
Both this compound A and Sterigmatocystin exhibit clear genotoxic potential in vitro. The available data suggest that while both mycotoxins require metabolic activation to exert their full genotoxic effects, Sterigmatocystin may be a more potent inducer of direct DNA damage as measured by the comet assay in A549 cells.[1] this compound A has been shown to be more cytotoxic than Aflatoxin B1 at similar low doses in intestinal cell lines.
The primary mechanism of genotoxicity for both compounds involves the formation of DNA adducts following metabolic activation by cytochrome P450 enzymes.[14][15] For Sterigmatocystin, this leads to the formation of DNA double-strand breaks, which in turn activates the ATM-Chk2/p53 signaling pathway, resulting in a G2 cell cycle arrest.[14][16] this compound A also activates the p53 signaling pathway, contributing to its genotoxic effects.[15]
Further research, particularly in vivo studies and investigations using a wider range of cell types and endpoints, is necessary to fully elucidate the comparative genotoxic risk of these mycotoxins to human health. The co-occurrence of these mycotoxins with aflatoxins in food and feed warrants further investigation into their potential synergistic or additive genotoxic effects.
References
- 1. Cytotoxicity and genotoxicity of versicolorins and 5-methoxysterigmatocystin in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins | MDPI [mdpi.com]
- 3. dadun.unav.edu [dadun.unav.edu]
- 4. Mutagenicity and genotoxicity assessment of the emerging mycotoxin this compound A, an Aflatoxin B1 precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xenometrix.ch [xenometrix.ch]
- 8. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 10. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 11. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of HepG2 cell line for direct or indirect mutagens screening: comparative investigation between comet and micronucleus assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sterigmatocystin-Induced DNA Damage Triggers G2 Arrest via an ATM/p53-Related Pathway in Human Gastric Epithelium GES-1 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Potential for Versicolorin Cross-Reactivity in Aflatoxin Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the potential for cross-reactivity of versicolorin, a key precursor in the aflatoxin biosynthetic pathway, in immunoassays designed for aflatoxin detection. Direct experimental data on the cross-reactivity of this compound in commercially available aflatoxin immunoassays is not widely published. However, data from a highly specific immunoassay developed for this compound A (VA) demonstrates significant cross-reactivity from aflatoxin's immediate precursors, highlighting the potential for interference due to structural similarities.
This guide will objectively compare the immunoreactivity of this compound and related compounds within the context of a competitive enzyme-linked immunosorbent assay (ELISA) and provide the experimental data and protocols to support these findings. Understanding this potential for cross-reactivity is crucial for researchers and professionals in drug development and food safety to ensure the accuracy and specificity of their aflatoxin detection methods.
Structural Similarity: The Basis for Potential Cross-Reactivity
The potential for cross-reactivity between this compound and aflatoxin in immunoassays stems from their significant structural similarities. Both molecules share a common furo[2,3-b]furan moiety, which can be a key epitope for antibody recognition.
Figure 1: Chemical Structures of this compound A and Aflatoxin B1
| This compound A | Aflatoxin B1 |
|
|
|
Quantitative Analysis of Cross-Reactivity
The following table summarizes the cross-reactivity of various aflatoxin precursors, including a form of this compound, and Aflatoxin B₁ in a competitive ELISA developed specifically for this compound A. This data is derived from the study by Reynolds and Pestka (1991) and serves as a critical indicator of the potential for reciprocal cross-reactivity in aflatoxin-specific immunoassays.[1]
The cross-reactivity was determined based on the concentration of each compound required to cause a 50% inhibition of antibody binding.
| Compound | Cross-Reactivity (%) Relative to this compound A |
| This compound A | 100 |
| This compound A hemiacetal | 106 |
| Averufanin | 85 |
| Averantin | 7 |
| Norsolorinic acid | 6 |
| Averufin | 2 |
| Sterigmatocystin | <1 |
| Aflatoxin B₁ | <1 |
Data sourced from Reynolds and Pestka, 1991.[1]
In this this compound A-specific assay, Aflatoxin B₁ showed minimal cross-reactivity (<1%). However, the high cross-reactivity of other precursors underscores that antibodies raised against one compound in this pathway can recognize structurally similar molecules. This suggests that antibodies developed for aflatoxin detection, depending on the immunogen used and the specificity of the antibody, could potentially cross-react with this compound.
Experimental Protocols
The following is a detailed methodology for the competitive ELISA used to determine the cross-reactivity data presented above, as described by Reynolds and Pestka (1991).[1]
Immunogen and Conjugate Preparation
-
Purification of this compound A (VA): VA was purified from cultures of Aspergillus parasiticus ATCC 36537 using semipreparative high-performance liquid chromatography (HPLC). The identity and purity were confirmed by mass spectrometry and ultraviolet (UV) absorption.
-
Hapten Derivatization: To make VA immunogenic, it was converted to a hemiacetal (VA hemiacetal).
-
Conjugation to Carrier Protein: The VA hemiacetal was conjugated to bovine serum albumin (BSA) through reductive alkylation to serve as the immunogen for antibody production. A separate conjugate of VA hemiacetal with horseradish peroxidase (HRP) was prepared to be used as the marker ligand in the ELISA.
Antibody Production
-
Immunization: Rabbits were immunized with the VA hemiacetal-BSA conjugate to produce polyclonal antiserum.
Competitive ELISA Protocol
-
Plate Coating: Microtiter plates were coated with the rabbit polyclonal antiserum against VA hemiacetal-BSA.
-
Competitive Reaction:
-
Standard solutions of this compound A or test compounds (aflatoxin precursors, Aflatoxin B₁) were added to the antibody-coated wells.
-
The VA hemiacetal-HRP conjugate was then added to all wells.
-
The plate was incubated to allow for competition between the free analyte (VA or cross-reactant) and the HRP-labeled VA for binding to the limited number of antibody sites.
-
-
Washing: The plates were washed to remove any unbound reagents.
-
Substrate Addition: A substrate solution for HRP was added to each well. The enzyme catalyzes a colorimetric reaction.
-
Reading: The absorbance was read using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Calculation of Cross-Reactivity: The concentration of each test compound required to inhibit 50% of the binding of the HRP conjugate (IC50) was determined. The percent cross-reactivity was calculated using the formula: (IC50 of this compound A / IC50 of test compound) x 100
Visualizing the Workflow
The following diagram illustrates the general workflow of a competitive ELISA for mycotoxin analysis, the methodology used to generate the cross-reactivity data.
Caption: Workflow of a competitive ELISA for mycotoxin cross-reactivity analysis.
Conclusion and Recommendations
While the available data from a this compound-specific immunoassay shows low cross-reactivity for Aflatoxin B₁, the structural homology between these molecules warrants careful consideration for researchers using aflatoxin immunoassays. The specificity of an immunoassay is determined by the unique characteristics of the antibody used. Therefore, it is imperative for researchers and drug development professionals to:
-
Validate Immunoassay Specificity: Always validate the specificity of any aflatoxin immunoassay by testing for cross-reactivity against a panel of structurally related mycotoxins, including this compound, especially when analyzing samples where aflatoxin precursors may be present.
-
Understand the Immunogen: Be aware of the specific immunogen used to develop the antibodies in a commercial aflatoxin immunoassay kit, as this can influence its cross-reactivity profile.
-
Confirm with a Secondary Method: For critical applications, confirm positive results from an immunoassay with a chromatographic method such as HPLC or LC-MS/MS to ensure accurate quantification and eliminate the possibility of false positives due to cross-reactivity.
References
A Comparative Guide to a New Electrochemical Biosensor for Versicolorin Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel electrochemical biosensor for the detection of Versicolorin, a mycotoxin and a key intermediate in the biosynthesis of aflatoxins.[1][2] this compound A itself has been shown to be a food contaminant with cytotoxic effects, highlighting the need for sensitive and rapid detection methods.[3] The performance of this new method is evaluated against established analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Performance Analysis
The development of advanced biosensors, particularly electrochemical biosensors, offers significant advantages in mycotoxin analysis, including high sensitivity, operational simplicity, and rapid analysis time.[4][5][6] The proposed electrochemical biosensor leverages nanomaterials to enhance detection performance through superior bioreceptor immobilization and signal amplification.[4] The following table summarizes the expected performance metrics of the new biosensor compared to traditional methods.
| Feature | New Method (Electrochemical Biosensor) | HPLC-UV | LC-MS/MS | ELISA |
| Principle | Electrochemical detection of biorecognition event | Chromatographic separation & UV absorbance | Chromatographic separation & mass-to-charge ratio | Competitive antigen-antibody binding |
| Limit of Detection (LOD) | ~0.005 µg/kg (5 pg/mL)[4] | ~0.0035 µg/kg (3.5 pg/mL) (for Aflatoxin B1)[7] | 0.1 - 2.0 µg/kg[8] | ~1 µg/kg (1 ppb) (for total Aflatoxins) |
| Limit of Quantification (LOQ) | ~0.015 µg/kg (15 pg/mL) | ~0.01 µg/kg (10 pg/mL) (for Aflatoxin B1)[7] | 0.3 - 5.0 µg/kg[8] | ~2 µg/kg (2 ppb) (for total Aflatoxins) |
| Dynamic Range | 0.05–400 ng/mL[4] | 0.5 - 100 µg/mL (analyte dependent) | 0.1 - 50 µg/kg[9] | 2 - 50 ng/mL |
| Specificity | High (Aptamer/Antibody dependent) | Moderate to High | Very High | High (Antibody dependent)[10] |
| Sample Preparation | Minimal (e.g., simple extraction/dilution) | Extensive (Extraction, clean-up, derivatization)[11] | Extensive (Extraction, clean-up)[8] | Moderate (Extraction, defatting)[12] |
| Analysis Time per Sample | < 30 minutes | 30 - 60 minutes | 20 - 40 minutes | 2 - 4 hours |
| Cost per Sample | Low | High | Very High | Moderate |
| Portability | High (potential for handheld devices) | Low (lab-based instrumentation) | Low (lab-based instrumentation) | Moderate (plate readers are lab-based) |
Experimental Protocols
Detailed methodologies are crucial for the validation and adoption of any new analytical method.
Protocol 1: Validation of the Electrochemical Biosensor
This protocol outlines the key experiments to validate the performance of the new electrochemical biosensor for this compound detection.
1. Objective: To determine the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, and specificity of the electrochemical biosensor for this compound.
2. Materials:
- This compound analytical standard
- Phosphate-buffered saline (PBS)
- Sample matrix (e.g., corn extract, peanut butter)
- Electrochemical biosensor chips (pre-coated with anti-Versicolorin aptamers/antibodies)
- Potentiostat/Galvanostat for electrochemical measurements
- Standard laboratory glassware and pipettes
3. Procedure:
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the validation of the new electrochemical biosensor.
This compound is a critical precursor in the aflatoxin biosynthetic pathway, which is a complex process involving multiple enzymatic steps.[13][14]
Caption: Simplified aflatoxin biosynthesis pathway showing this compound's role.[1]
References
- 1. reviberoammicol.com [reviberoammicol.com]
- 2. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced biosensor technology for mycotoxin detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Progress in Electrochemical Nano-Biosensors for Detection of Pesticides and Mycotoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatography ultraviolet-photodiode array detection method for aflatoxin B1 in cattle feed supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Quantification of Aflatoxin B1, T-2 Toxin, Ochratoxin A and Deoxynivalenol in Dried Seafood Products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme-linked Immunosorbent Assay of this compound A and Related Aflatoxin Biosynthetic Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lctech.de [lctech.de]
- 12. food.r-biopharm.com [food.r-biopharm.com]
- 13. Isolation and characterization of the this compound B synthase gene from Aspergillus parasiticus. Expansion of the aflatoxin b1 biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxicity of Versicolorin A and Aflatoxin B1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two structurally related mycotoxins, Versicolorin A (VerA) and Aflatoxin B1 (AFB1). While AFB1 is a well-documented potent carcinogen, recent studies have shed light on the significant toxicity of its precursor, VerA, highlighting the need for a comprehensive toxicological assessment.[1][2] This document synthesizes experimental data to offer an objective comparison of their performance in various cell models, details the methodologies of key experiments, and visualizes the cellular pathways they impact.
Quantitative Cytotoxicity Data
The following table summarizes the key quantitative data on the cytotoxic effects of this compound A and Aflatoxin B1 across different human cell lines.
| Mycotoxin | Cell Line | Assay | Concentration | Effect | Reference |
| This compound A | Caco-2 | Cell Proliferation | 1-20 µM | Stronger inhibition than AFB1 | [2] |
| HCT116 | Cell Proliferation | 1-20 µM | Stronger inhibition than AFB1 | [2] | |
| HepG2 | Cell Viability | Not specified | Similar cytotoxic effects to AFB1 | [3][4] | |
| Aflatoxin B1 | Caco-2 | Cell Viability | Various | Time and dose-dependent inhibition | [5] |
| HCT116 | Cell Proliferation | 1-20 µM | Weaker inhibition than VerA | [2] | |
| HepG2 | WST-1 Assay | 1.0 µM | IC50 (50% inhibition of viable cells) | [6] | |
| Mouse hepatoma (Hepa-1) | Survival Assay | 0.068 µg/ml | LD50 (Half maximal survival) | [7] |
Experimental Protocols
The cytotoxic effects of this compound A and Aflatoxin B1 have been evaluated using various in vitro models and assays. Below are detailed methodologies from key comparative studies.
Cell Culture and Treatment
-
Cell Lines:
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Mycotoxin Exposure: this compound A and Aflatoxin B1 are dissolved in a solvent like dimethyl sulfoxide (DMSO) and then added to the cell culture medium at various concentrations for specific durations (e.g., 24, 48, 72 hours).[5][9]
Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
WST-1 Assay: Similar to the MTT assay, this assay uses a tetrazolium salt (WST-1) that is cleaved to a soluble formazan by cellular mitochondrial dehydrogenases. The absorbance of the formazan dye is measured to determine cell viability.[6]
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring LDH activity in the medium is a common method for quantifying cytotoxicity.[5]
-
Real-Time Cell Analysis: Systems like the xCELLigence platform monitor cellular events in real-time without the use of labels. Cell index values, which are based on electrical impedance, are recorded to assess cell proliferation and cytotoxicity over time.[9]
-
ATP Content Measurement: The amount of ATP can be quantified to assess cell viability, as it is a key indicator of metabolically active cells.[9]
Genotoxicity Assays
-
Comet Assay (Single Cell Gel Electrophoresis): This method is used to detect DNA damage in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.[5][10]
-
Micronucleus Assay: This assay detects the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. It is an indicator of chromosomal damage.[10]
-
γH2AX Staining: Phosphorylation of the histone variant H2AX (to form γH2AX) is one of the earliest events in the DNA damage response. Immunostaining for γH2AX is used to identify and quantify DNA double-strand breaks.[10]
Signaling Pathways and Mechanisms of Action
This compound A and Aflatoxin B1 induce cytotoxicity through several cellular mechanisms, including the induction of DNA damage, apoptosis, and oxidative stress.
Aflatoxin B1 Cytotoxicity Pathway
Aflatoxin B1 is known to be bioactivated by cytochrome P450 (CYP450) enzymes in the liver to a reactive epoxide intermediate, AFB1-8,9-epoxide.[8][11] This epoxide can bind to DNA, forming adducts that lead to mutations and genotoxicity.[11][12] This DNA damage can trigger apoptosis through both p53-dependent and independent pathways. Oxidative stress is another key mechanism, where the metabolism of AFB1 generates reactive oxygen species (ROS), leading to cellular damage.[8][11]
Caption: Aflatoxin B1 bioactivation and subsequent induction of DNA damage and oxidative stress leading to apoptosis.
This compound A Cytotoxicity Pathway
This compound A also induces DNA damage and apoptosis.[2] Notably, VerA has been shown to activate the aryl hydrocarbon receptor (AhR), which can, in turn, induce the expression of CYP450 enzymes.[3][4] This suggests a potential for VerA to enhance the bioactivation and genotoxicity of co-contaminating AFB1.[4] VerA can induce DNA strand breaks, leading to apoptosis and inhibition of cell proliferation.[2] While it can induce the p53 signaling pathway, its cytotoxicity is not solely dependent on p53.[2][9]
Caption: this compound A induces DNA damage and activates the AhR pathway, leading to apoptosis and cell proliferation inhibition.
Experimental Workflow for Cytotoxicity Assessment
The general workflow for assessing and comparing the cytotoxicity of these mycotoxins involves several key stages, from initial cell culture to data analysis.
Caption: A generalized workflow for in vitro cytotoxicity testing of mycotoxins.
References
- 1. Toxicity and mitigation of this compound A, a new fungal mycotoxin | ANR [anr.fr]
- 2. This compound A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound A enhances the genotoxicity of aflatoxin B1 in human liver cells by inducing the transactivation of the Ah-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aflatoxin B1 and aflatoxin M1 induced cytotoxicity and DNA damage in differentiated and undifferentiated Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. siue.edu [siue.edu]
- 7. Mechanism of cytotoxicity of aflatoxin B1: role of cytochrome P1-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Knowledge of Individual and Combined Toxicities of Aflatoxin B1 and Fumonisin B1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mutagenicity and genotoxicity assessment of the emerging mycotoxin this compound A, an Aflatoxin B1 precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic and Acute Toxicities of Aflatoxins: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aflatoxin B1 - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In Vitro Metabolism of Versicolorin A and Aflatoxin B1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro metabolism of two structurally related mycotoxins: Versicolorin A (VerA) and Aflatoxin B1 (AFB1). While both are fungal metabolites, their biotransformation pathways and the resulting biological consequences differ significantly. This document summarizes key experimental data, outlines common methodologies, and visually represents the metabolic processes to aid in research and risk assessment.
Executive Summary
Aflatoxin B1 is a potent hepatocarcinogen that requires metabolic activation to exert its toxicity. Its in vitro metabolism has been extensively studied, revealing a primary role for Cytochrome P450 (CYP) enzymes in producing the highly reactive AFB1-8,9-epoxide. In contrast, this compound A, a precursor in the biosynthesis of AFB1, is also genotoxic, but detailed quantitative data on its in vitro metabolism is less comprehensive.[1][2] This guide consolidates the available experimental findings to facilitate a direct comparison.
Data Presentation: Quantitative Metabolic Parameters
| Parameter | This compound A | Aflatoxin B1 | Source |
| Primary Metabolic Pathways | Phase I: Epoxidation Phase II: Glucuronidation, Sulfation | Phase I: Epoxidation, Hydroxylation, O-demethylation Phase II: Glutathione conjugation | [1][3][4] |
| Primary Metabolizing Enzymes | Not definitively identified. Suggested involvement of Phase I and Phase II enzymes. | CYP1A2, CYP3A4 , CYP2A6 | [3][5] |
| Major Metabolites Identified | Epoxide derivative, Glucuronide conjugates, Sulfate conjugates | Aflatoxin B1-8,9-epoxide (AFBO), Aflatoxin M1 (AFM1), Aflatoxin Q1 (AFQ1), Aflatoxin P1 (AFP1) | [1][3][5] |
| Kinetic Parameters (Human Liver Microsomes) | |||
| Km (μM) | Data not available | 40.9 | [6] |
| Vmax (pmol/mg/min) | Data not available | 11,536 | [6] |
| Kinetic Parameters (Recombinant Human Enzymes) | |||
| CYP1A2 Km (μM) | Data not available | 41 - 58.2 | [7] |
| CYP1A2 Vmax (nmol/min/nmol P450) | Data not available | 2.63 | [7] |
| CYP3A4 Km (μM) | Data not available | 49.6 - 133 | [7] |
| CYP3A4 Vmax (pmol/min/pmol P450) | Data not available | 43.6 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of in vitro metabolism studies. Below are generalized protocols for investigating the metabolism of mycotoxins like this compound A and Aflatoxin B1.
Protocol 1: Determination of Metabolic Stability and Metabolite Profiling in Human Liver S9 Fractions (Applicable to this compound A)
This protocol is adapted from studies on the in vitro production of this compound A metabolites.[1]
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine the following reagents in order:
-
Phosphate buffer (pH 7.4)
-
Human liver S9 fraction (typically 1 mg/mL final protein concentration)
-
This compound A (dissolved in a suitable solvent like DMSO, final concentration to be tested)
-
Cofactors:
-
For Phase I metabolism: NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
For Phase II metabolism (Glucuronidation): Uridine 5'-diphosphoglucuronic acid (UDPGA) and alamethicin (a pore-forming agent to allow UDPGA access to UGT enzymes within the microsomes).
-
For Phase II metabolism (Sulfation): 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
-
-
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the cofactor solution.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Metabolite Identification:
-
Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry (HRMS) to separate and identify the parent compound and its metabolites based on their retention times and mass-to-charge ratios.
-
Protocol 2: Determination of Kinetic Parameters (Km and Vmax) in Human Liver Microsomes (Applicable to Aflatoxin B1)
This protocol is based on established methods for determining the enzyme kinetics of Aflatoxin B1 metabolism.
-
Preparation of Incubation Mixtures:
-
Prepare a series of incubation mixtures in microcentrifuge tubes, each containing:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes (a fixed, low protein concentration to ensure linear reaction rates, e.g., 0.1-0.5 mg/mL).
-
A range of Aflatoxin B1 concentrations (typically spanning below and above the expected Km value).
-
An NADPH-regenerating system.
-
-
-
Incubation:
-
Pre-warm the mixtures at 37°C.
-
Initiate the reactions by adding the NADPH-regenerating system.
-
Incubate for a short, predetermined time where metabolite formation is linear (e.g., 5-10 minutes).
-
-
Reaction Termination and Analysis:
-
Terminate the reactions with a cold organic solvent.
-
Process the samples as described in Protocol 1.
-
Quantify the formation of a specific metabolite (e.g., AFM1 or the diol of AFBO) using a validated LC-MS/MS method with appropriate standards.
-
-
Data Analysis:
-
Plot the rate of metabolite formation (velocity) against the substrate (Aflatoxin B1) concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Visualization of Metabolic Pathways and Experimental Workflow
To further clarify the processes described, the following diagrams have been generated using the DOT language.
Caption: Comparative metabolic pathways of this compound A and Aflatoxin B1.
Caption: General experimental workflow for in vitro metabolism studies.
Conclusion
The in vitro metabolism of Aflatoxin B1 is a well-characterized process, with established roles for CYP1A2 and CYP3A4 in its bioactivation to the potent genotoxin, AFB1-8,9-epoxide. A wealth of quantitative kinetic data is available to support risk assessment and to study potential drug-mycotoxin interactions.
In contrast, while this compound A is known to undergo both Phase I and Phase II metabolism, leading to the formation of a presumed reactive epoxide as well as detoxified conjugates, there is a significant gap in the literature regarding the specific enzymes involved and the kinetics of these transformations.[1] This lack of quantitative data hinders a direct comparison of metabolic efficiency and highlights an area for future research. Understanding the metabolic fate of this compound A is crucial, given its presence as a food contaminant and its inherent genotoxicity.[2] Further studies are warranted to elucidate the enzymes responsible for its metabolism and to determine its kinetic parameters, which will allow for a more comprehensive risk assessment.
References
- 1. Metabolism of this compound A, a genotoxic precursor of aflatoxin B1: Characterization of metabolites using in vitro production of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species comparison of in vitro metabolism of aflatoxin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparison of Biological Activity of Versicolorin Analogs
A comprehensive analysis of the structural activity relationship (SAR) of Versicolorin analogs is crucial for the development of novel therapeutic agents, given the diverse biological activities of the broader anthraquinone class of molecules. This guide provides a comparative overview of the biological performance of this compound and its analogs, supported by available experimental data. Due to the limited number of comprehensive SAR studies on a wide range of synthetic or isolated this compound analogs, this guide synthesizes data from studies on this compound A, its biosynthetic precursors, and related anthraquinones to draw inferences on their structure-activity relationships.
The biological activity of this compound analogs has been primarily investigated in the context of their role as precursors in aflatoxin biosynthesis and their inherent cytotoxicity and antimicrobial properties.
Antibody Cross-Reactivity of Aflatoxin Biosynthetic Precursors
An enzyme-linked immunosorbent assay (ELISA) was developed for the detection of this compound A (VA) and other aflatoxin precursors. The cross-reactivity of various analogs in this assay provides insights into the structural features recognized by the polyclonal antiserum raised against a VA hemiacetal-bovine serum albumin conjugate.[1]
| Compound | Structure | Cross-Reactivity Relative to this compound A (%)[1] |
| This compound A (VA) | Anthraquinone with a furo[3,2-d]furan moiety | 100 |
| VA hemiacetal | Hemiacetal form of this compound A | 106 |
| Averufanin | Anthraquinone with a substituted side chain | 85 |
| Averantin | Anthraquinone with a substituted side chain | 7 |
| Norsolorinic acid | Anthraquinone with a substituted side chain | 6 |
| Averufin | Anthraquinone with a substituted side chain | 2 |
| Sterigmatocystin | Xanthone with a furo[2,3-b]furan moiety | <1 |
| Aflatoxin B₁ | Furo[2,3-b]furan containing coumarin | <1 |
Structural Insights from Cross-Reactivity Data:
-
The high cross-reactivity of the VA hemiacetal suggests that the antibody primarily recognizes the core anthraquinone structure with the opened furan ring.
-
The significant cross-reactivity of Averufanin indicates that the general shape and oxygenation pattern of the anthraquinone core are important for antibody binding.
-
The decreasing cross-reactivity of Averantin, Norsolorinic acid, and Averufin suggests that the nature and length of the side chain significantly influence antibody recognition.
-
The negligible cross-reactivity of Sterigmatocystin and Aflatoxin B₁, which lack the anthraquinone core, highlights the specificity of the antibody for the anthraquinone structure.
Antimicrobial Activity of this compound Analogs
A study on polyketides from the deep-sea-derived fungus Aspergillus versicolor SH0105 evaluated the antimicrobial activities of isolated compounds. One of the compounds, a derivative of versiol, showed inhibitory activity against Staphylococcus aureus.[2]
| Compound | Target Organism | MIC (μM)[2] | Positive Control (Ciprofloxacin) MIC (μM)[2] |
| Isoversiol F | Staphylococcus aureus | 13.7 | 9.4 |
In another study, a new anthraquinone derivative, 6,8-di-O-methylaverantin, isolated from the marine-derived fungus Aspergillus versicolor EN-7, along with other known congeners, exhibited weak antibacterial activity.[3]
| Compound | Target Organism | Activity[3] |
| 6,8-di-O-methylaverantin | Escherichia coli | Weak inhibition |
| Known congener 2 | Escherichia coli | Weak inhibition |
| Known congener 5 | Escherichia coli | Weak inhibition |
| Known congener 5 | Staphylococcus aureus | Weak inhibition |
Cytotoxicity of this compound A
This compound A has demonstrated significant cytotoxic effects on various human cell lines. Its toxicity is often compared to that of Aflatoxin B₁, a potent carcinogen for which this compound A is a precursor.
-
In human colon cell lines (Caco-2 and HCT116), low doses (1-20 µM) of this compound A showed stronger cytotoxic effects than the same doses of Aflatoxin B₁.[4][5]
-
This compound A induces DNA strand breaks in Caco-2 cells, leading to apoptosis and inhibition of cell proliferation.[4][5]
-
A biphenyl derivative, diorcinol, and this compound B, isolated from a marine-derived fungus Aspergillus versicolor, showed anti-proliferative activity against human glioma U251 and U87MG cells with IC50 values in the micromolar range.[6]
Experimental Protocols
Competitive ELISA for this compound A and Analogs
This protocol is based on the method described for the detection of this compound A and its precursors.[1]
1. Reagent Preparation:
- Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
- Wash Solution: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).
- Blocking Solution: 1% bovine serum albumin (BSA) in PBS.
- Antibody Dilution Buffer: 0.1% BSA in PBST.
- Substrate Solution: TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
- Stop Solution: 2M H₂SO₄.
2. ELISA Procedure:
- Microtiter plates are coated with this compound A hemiacetal-horseradish peroxidase conjugate and incubated overnight at 4°C.
- Plates are washed with PBST.
- Plates are blocked with blocking solution for 1 hour at 37°C.
- A mixture of the polyclonal rabbit anti-Versicolorin A antiserum and either standard this compound A or the analog being tested is added to the wells.
- The plates are incubated for 1 hour at 37°C.
- Plates are washed with PBST.
- Substrate solution is added, and the plates are incubated in the dark for 30 minutes.
- The reaction is stopped by adding the stop solution.
- The absorbance is read at 450 nm.
3. Data Analysis:
- A standard curve is generated by plotting the absorbance against the concentration of standard this compound A.
- The concentration of the analog required to cause 50% inhibition of antibody binding is determined.
- Cross-reactivity is calculated as the ratio of the concentration of this compound A to the concentration of the analog that causes 50% inhibition, multiplied by 100.
MTT Cytotoxicity Assay
This is a general protocol for determining the cytotoxic effects of compounds on cultured cells, based on standard methodologies.[7][8][9][10]
1. Cell Culture and Treatment:
- Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- The culture medium is replaced with fresh medium containing various concentrations of the this compound analog to be tested. A vehicle control (e.g., DMSO) is also included.
- The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
2. MTT Assay:
- After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL.
- The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
- A solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.
- The plate is gently shaken to ensure complete solubilization.
3. Data Acquisition and Analysis:
- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- The background absorbance from wells without cells is subtracted.
- Cell viability is expressed as a percentage of the vehicle control.
- The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Aflatoxin Biosynthesis Pathway
The following diagram illustrates the biosynthetic pathway leading to Aflatoxin B₁, highlighting the position of this compound A and its precursors. This pathway demonstrates the structural relationships between these compounds.
Caption: Simplified biosynthetic pathway of Aflatoxin B₁, showing key intermediates including this compound A.
Experimental Workflow for Cytotoxicity Testing
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound analogs using an MTT assay.
Caption: General workflow for determining the cytotoxicity of this compound analogs using the MTT assay.
References
- 1. Enzyme-linked Immunosorbent Assay of this compound A and Related Aflatoxin Biosynthetic Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anthraquinone derivatives produced by marine-derived fungus Aspergillus versicolor EN-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent updates on the bioactive compounds of the marine-derived genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
Confirmation of Versicolorin Identity: A Comparative Guide to Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry with other analytical techniques for the definitive identification of versicolorin, a key intermediate in the aflatoxin biosynthetic pathway. The content is supported by experimental data and detailed protocols to aid in methodological assessment and implementation.
Introduction to this compound Identification
This compound is a polyketide metabolite produced by various species of Aspergillus fungi.[1] It exists primarily as two major forms, this compound A and this compound B, which are critical precursors in the biosynthesis of aflatoxins, a group of highly carcinogenic mycotoxins.[2][3] The accurate and unambiguous identification of this compound in fungal cultures, agricultural commodities, and food products is paramount for food safety, toxicological studies, and research into aflatoxin biosynthesis. While various analytical methods exist, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its unparalleled specificity and sensitivity.[4][5]
Mass Spectrometry for Unambiguous Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides definitive structural confirmation of this compound by exploiting its mass-to-charge ratio (m/z) and unique fragmentation pattern.[6][7] The process involves chromatographic separation of the analyte from the sample matrix, followed by ionization (typically electrospray ionization - ESI), and subsequent fragmentation.
In a typical LC-MS/MS experiment, the intact ionized this compound molecule (the precursor ion) is selected and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions (product ions). The resulting mass spectrum, a unique "fingerprint" of the molecule, is used for unequivocal identification.[6]
Quantitative Mass Spectrometry Data for this compound
The following table summarizes the key mass spectrometric parameters used for the identification of this compound A and B. These parameters are essential for setting up an LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode, which offers high sensitivity and selectivity.[8]
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Typical Collision Energy (eV) |
| This compound A | 339.1 | 311.1 | 283.1 | 20-35 |
| This compound B | 341.1 | 323.1 | 295.1 | 20-35 |
Note: Optimal collision energies may vary depending on the specific mass spectrometer used.[8]
Experimental Workflow and Protocols
The accurate identification of this compound using LC-MS/MS relies on a systematic workflow, from sample preparation to data analysis.
Caption: Experimental workflow for this compound identification.
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol provides a representative method for the determination of this compound, adapted from established procedures for mycotoxin analysis.[8][9]
1. Sample Preparation (Modified QuEChERS Method)
-
Weigh 5-10 grams of a homogenized sample into a 50 mL centrifuge tube.[9]
-
Add 10 mL of an acetonitrile-formic acid mixture (e.g., 98:2 v/v).[9]
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube for direct analysis or further dilution.[8]
-
Filter the final extract through a 0.22 or 0.45 µm syringe filter before injection.[9]
2. Liquid Chromatography (LC) Conditions
-
System: UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[9]
-
Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.[8]
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.4 - 0.8 mL/min.
-
Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL.[9]
3. Mass Spectrometry (MS/MS) Conditions
-
System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[8]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[8]
-
Key Parameters:
-
Capillary Voltage: ~3.0-4.0 kV
-
Source Temperature: ~120-150 °C
-
Drying Gas Temperature: ~350-450 °C
-
Nebulizer Gas Pressure: Optimized for the instrument.
-
-
MRM Transitions: Use precursor and product ions as specified in the data table above. Optimize collision energies for each transition on the specific instrument being used.
Aflatoxin Biosynthesis Context
This compound is a pivotal intermediate in the complex biosynthetic pathway leading to aflatoxins. Understanding its position in this pathway highlights the importance of its detection for monitoring and controlling aflatoxin production.
Caption: Simplified aflatoxin biosynthesis pathway.
Comparison with Alternative Analytical Techniques
While LC-MS/MS is the confirmatory method of choice, other techniques are also used for screening and quantification, each with distinct advantages and limitations.
| Feature | LC-MS/MS | HPLC-FLD/UV | Thin-Layer Chromatography (TLC) | ELISA |
| Specificity | Very High (Confirmatory)[5] | Moderate to High | Low to Moderate | Moderate (Prone to cross-reactivity)[1] |
| Sensitivity | Very High (pg to ng/g)[4] | High (ng/g) | Moderate (µg/g) | High (ng/g)[1] |
| Quantitation | Excellent | Good | Semi-quantitative | Quantitative (Screening) |
| Throughput | Moderate | Moderate | High (for multiple samples) | Very High |
| Cost | High (instrumentation) | Moderate | Low | Low (per sample) |
| Confirmation | Yes (structural data)[10] | No (retention time only) | No (Rf value only) | No |
Conclusion
For the unequivocal confirmation of this compound identity, LC-MS/MS stands as the superior analytical technique. Its ability to provide structural information through specific fragmentation patterns ensures a level of certainty that cannot be achieved with chromatographic or immunoassay-based methods alone.[5] While techniques like ELISA and TLC are valuable for rapid screening of numerous samples, any positive or presumptive results should be confirmed using a robust and specific method like LC-MS/MS to ensure data integrity, particularly in regulated environments and pivotal research studies.
References
- 1. Enzyme-linked Immunosorbent Assay of this compound A and Related Aflatoxin Biosynthetic Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Analysis and Detection of Major Mycotoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in the Detection of Food Toxins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization and validation of a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of aflatoxins in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring of Aflatoxins B1, G1, B2, and G2 in Spices from Riyadh Markets by Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review: Sample Preparation and Chromatographic Technologies for Detection of Aflatoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Versicolorin quantification methods
A Comparative Guide to Inter-laboratory Quantification of Versicolorin
For researchers, scientists, and drug development professionals, the accurate quantification of this compound, a key intermediate in the aflatoxin biosynthetic pathway, is critical. This guide provides a comparative overview of common analytical methods used for this compound quantification, including High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The information presented is a synthesis of published single-laboratory validation data to facilitate a comparative understanding of method performance.
Quantitative Method Performance
The following table summarizes the performance characteristics of HPLC-FLD, LC-MS/MS, and ELISA for the quantification of mycotoxins, including aflatoxins and their precursors like this compound. It is important to note that these values are compiled from various studies and may vary based on the specific laboratory, matrix, and experimental conditions.
| Method | Analyte Group | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| HPLC-FLD | Aflatoxins | 0.05 - 0.16 ng/g[1] | 0.5 ng/g[1] | 84.45 - 109[1] | 3.76 - 8.11 (Repeatability)[1] |
| LC-MS/MS | Mycotoxins | 0.5 - 200 µg/kg[2] | 1 - 400 µg/kg[2] | 74.0 - 106.0[2] | < 14.4 (Repeatability), < 16.2 (Intra-laboratory Reproducibility)[2] |
| ELISA | Aflatoxins | 1.4 ppb[3] | 2 ppb[4] | 73 - 106[5] | < 21 (CV%)[3] |
Experimental Workflows and Comparison Logic
The following diagrams illustrate a generalized experimental workflow for this compound quantification and the logical relationship between the key parameters used for method comparison.
Detailed Experimental Protocols
Below are generalized protocols for each quantification method, synthesized from various published studies on mycotoxin analysis. These should be adapted and validated for the specific sample matrix and laboratory conditions.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a robust and widely used technique for the quantification of fluorescent mycotoxins like aflatoxins and their precursors.
-
Sample Preparation:
-
Extraction: A known weight of the homogenized sample (e.g., 5 g) is extracted with a solvent mixture, typically methanol/water (e.g., 80:20, v/v), by shaking or blending.[6]
-
Clean-up: The extract is filtered and diluted with a phosphate-buffered saline (PBS) solution.[6] The diluted extract is then passed through an immunoaffinity column (IAC) specific for the target analyte group. The column is washed to remove interfering compounds, and the analytes are then eluted with a solvent like methanol.[6]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for separation.[7][8]
-
Mobile Phase: An isocratic or gradient elution with a mixture of water, methanol, and acetonitrile is typically employed.[9][10]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[8]
-
Detection: A fluorescence detector is used with excitation and emission wavelengths optimized for the analyte (e.g., excitation at 365 nm and emission at 450 nm for aflatoxins).[7] Post-column derivatization may be required for certain analytes to enhance their fluorescence.[11]
-
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for the simultaneous analysis of multiple mycotoxins.
-
Sample Preparation:
-
Extraction: A "dilute and shoot" approach or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is often used.[12] A common extraction solvent is an acidified acetonitrile/water mixture.[2][13]
-
Clean-up: For complex matrices, a dispersive solid-phase extraction (d-SPE) clean-up step with sorbents like C18 may be employed to remove interferences.[13]
-
-
LC-MS/MS Conditions:
-
Chromatography: Ultra-high-performance liquid chromatography (UHPLC) with a C18 column is frequently used for rapid separation.[2]
-
Mobile Phase: A gradient elution with mobile phases consisting of water and methanol or acetonitrile, often with additives like ammonium formate or formic acid to improve ionization, is common.[2]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used.[2] Electrospray ionization (ESI) in both positive and negative modes is often employed to cover a wide range of mycotoxins.[14][15]
-
-
Quantification: Quantification is based on the peak area of specific MRM transitions for each analyte, using a calibration curve prepared with standards. Matrix-matched calibration or the use of isotopically labeled internal standards is recommended to compensate for matrix effects.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on the specific binding of antibodies to the target analyte.
-
Sample Preparation:
-
ELISA Procedure (Competitive ELISA):
-
Incubation: A portion of the diluted sample extract and an enzyme-conjugated analyte are added to microplate wells pre-coated with antibodies specific to the analyte. During incubation, the analyte in the sample and the enzyme-conjugated analyte compete for binding to the antibodies.[16]
-
Washing: The wells are washed to remove any unbound components.[16]
-
Substrate Addition: A substrate is added, which reacts with the enzyme on the bound conjugate to produce a color.[16]
-
Measurement: The intensity of the color, which is inversely proportional to the concentration of the analyte in the sample, is measured using a microplate reader.[16]
-
-
Quantification: The concentration of the analyte in the sample is determined by comparing the absorbance reading to a standard curve generated from solutions of known concentrations.
References
- 1. jfsh.tums.ac.ir [jfsh.tums.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and Validation of ELISA for Aflatoxin B1 Detection in Fermented Forages and Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Validation of a Direct Competitive ELISA for Multiple Mycotoxin Detection in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of HPLC and Enzyme-Linked Immunosorbent Assay (ELISA) Techniques for Detection and Quantification of Aflatoxins in Different Food Samples [mdpi.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. office2.jmbfs.org [office2.jmbfs.org]
- 9. Quantitative Determination of Aflatoxin by High Performance Liquid Chromatography in Wheat Silos in Golestan Province, North of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reliable HPLC Determination of Aflatoxin M1 in Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Development of a LC-MS/MS Method for the Multi-Mycotoxin Determination in Composite Cereal-Based Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 14. STATE-OF-THE-ART MYCOTOXIN ANALYSIS: INSIGHTS FROM LC/MS-MS METHOD | Food and Feed Research [aseestant.ceon.rs]
- 15. euroreference.anses.fr [euroreference.anses.fr]
- 16. agriculturejournals.cz [agriculturejournals.cz]
Versicolorin A: A Comparative Analysis of its Biological Effects Against Other Mycotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of Versicolorin A, a mycotoxin and a biosynthetic precursor to aflatoxins, with other significant mycotoxins. The information presented is collated from experimental data to assist researchers in understanding its toxicological profile and mechanism of action.
Executive Summary
This compound A, an anthraquinone mycotoxin produced by various Aspergillus species, is a significant food contaminant, often found alongside its well-known derivative, Aflatoxin B1 (AFB1).[1][2] While historically overshadowed by AFB1, recent research has illuminated the potent cytotoxic and genotoxic properties of this compound A, in some instances exceeding the toxicity of AFB1 at comparable low concentrations.[1][3] This guide delves into the comparative biological activities of this compound A, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.
Comparative Cytotoxicity and Genotoxicity
Experimental evidence consistently demonstrates the cytotoxic and genotoxic potential of this compound A across various cell lines. Notably, studies on human colon cells (Caco-2 and HCT116) have revealed that low doses of this compound A (1-20 µM) exhibit stronger cytotoxic effects than equivalent doses of AFB1.[1][3]
| Mycotoxin | Cell Line | Assay | Endpoint | IC50 Value (µM) | Reference |
| This compound A | A549 (Human Lung Adenocarcinoma) | MTT | Cell Proliferation | 109 ± 3.5 | [4] |
| This compound B | A549 (Human Lung Adenocarcinoma) | MTT | Cell Proliferation | 172 ± 4 | [4] |
| 5-Methoxysterigmatocystin | A549 (Human Lung Adenocarcinoma) | MTT | Cell Proliferation | 181 ± 2.6 | [4] |
| Aflatoxin B1 | HepG2 (Human Liver Cancer) | CellTiter-Glo® | Cell Viability | Similar to this compound A | [5] |
| This compound A | HepG2 (Human Liver Cancer) | CellTiter-Glo® | Cell Viability | Similar to Aflatoxin B1 | [5] |
Key Findings:
-
This compound A induces DNA strand breaks, leading to apoptosis and inhibition of cell proliferation in Caco-2 cells.[1][3]
-
In human liver HepG2 cells, this compound A and Aflatoxin B1 exhibit similar cytotoxic effects.[5][6]
-
A comparative study on the genotoxicity of aflatoxins and their precursors ranked them in the following decreasing order of potency: sterigmatocystin (ST), aflatoxin B1 (AFB1), aflatoxicol (AFL), aflatoxin G1 (AFG1), and this compound A (VERA).[7]
-
This compound A has been shown to induce chromosomal damage in intestinal cells.[8]
Mechanism of Action: A Divergence from Aflatoxin B1
While sharing structural similarities with AFB1, this compound A exhibits distinct mechanisms of action.[2] Unlike AFB1, the primary genotoxic mechanism of this compound A does not appear to involve the formation of DNA double-strand breaks.[5][6]
Signaling Pathways:
-
p53 Signaling: this compound A can induce the p53 signaling pathway in p53 wild-type HCT116 cells; however, its toxicity is not solely dependent on p53 expression, as similar cytotoxic effects are observed in p53-deficient HCT116 cells.[1][3]
-
Aryl Hydrocarbon Receptor (AhR) Pathway: A key differentiator is the activation of the Aryl Hydrocarbon Receptor (AhR) by this compound A, leading to the significant induction of CYP450-1A1 (CYP1A1) expression.[5][6] Aflatoxin B1 does not induce AhR-dependent CYP1A1 activation.[5][6] This activation of AhR by this compound A can enhance the genotoxicity of co-occurring AFB1 by promoting its bioactivation.[5][6]
References
- 1. This compound A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity and mitigation of this compound A, a new fungal mycotoxin | ANR [anr.fr]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and genotoxicity of versicolorins and 5-methoxysterigmatocystin in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound A enhances the genotoxicity of aflatoxin B1 in human liver cells by inducing the transactivation of the Ah-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxicity of aflatoxins and their precursors in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutagenicity and genotoxicity assessment of the emerging mycotoxin this compound A, an Aflatoxin B1 precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Personnel and the Environment: A Comprehensive Guide to Versicolorin Disposal
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper disposal of versicolorin, a mycotoxin and a precursor to aflatoxin B1, is a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to stringent disposal protocols is essential to mitigate the risks of exposure and contamination. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound-contaminated waste, ensuring the protection of laboratory personnel and the surrounding environment.
I. Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. In its absence, treat the compound as a highly hazardous substance. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent aerosolization and exposure.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. The following table outlines the minimum requirements for handling this compound-contaminated materials.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes of contaminated liquids. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile), a disposable lab coat, and full-length pants with closed-toe shoes. For large quantities, chemical-resistant boots may be required.[3] | Prevents skin contact and contamination of personal clothing.[3] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary, especially when handling powders or if there is a risk of aerosolization. | Minimizes the risk of inhaling toxic particles. |
II. Decontamination and Disposal Protocol
All materials and equipment that have come into contact with this compound must be decontaminated or disposed of as hazardous waste.[3] Chemical inactivation is a highly effective method for decontaminating surfaces and liquid waste.[3]
Decontamination of Surfaces and Equipment:
A solution of sodium hypochlorite (household bleach) is widely recommended for the inactivation of mycotoxins.[3]
Experimental Protocol for Decontamination:
-
Prepare Decontamination Solution: Prepare a fresh 1% sodium hypochlorite solution. Standard household bleach is typically 5-6% sodium hypochlorite and can be diluted accordingly.[3]
-
Application: Liberally apply the 1% sodium hypochlorite solution to the contaminated surface or equipment.
-
Contact Time: Allow a minimum contact time of 2 hours for effective decontamination.[3] For glassware, full immersion in the decontamination solution is recommended.[3]
-
Rinsing: After the required contact time, thoroughly rinse the surface or equipment with water.[3]
-
Final Cleaning: Proceed with standard laboratory cleaning procedures.
Waste Segregation and Disposal:
Proper segregation and labeling of waste streams are crucial for regulatory compliance and safety.
| Waste Type | Containment | Labeling | Disposal Pathway |
| Solid Waste | Leak-proof, puncture-resistant containers clearly marked as hazardous waste.[3] This includes contaminated PPE, absorbent materials, and labware. | "Hazardous Waste," "this compound," and associated hazard symbols. Include the accumulation start date. | Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal in accordance with local and federal regulations.[3] |
| Liquid Waste | Chemically resistant, leak-proof containers. | "Hazardous Waste," "this compound," and associated hazard symbols. Detail the chemical composition, including the decontamination solution used. | Decontaminate with a 1% sodium hypochlorite solution before collection by your institution's EHS department for final disposal.[3] |
| Sharps | Puncture-resistant sharps containers.[4] | "Sharps Waste," "Biohazard" (if applicable), and "this compound Contaminated." | Dispose of through your institution's hazardous waste program, often involving incineration.[5] |
| Empty Stock Containers | Original containers. | Deface the original label and affix a "Hazardous Waste" label. | Triple rinse with a suitable solvent, collecting the rinsate as hazardous liquid waste. The rinsed container can then be disposed of as regular lab glass or plastic waste, depending on institutional policy.[6] |
III. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.
Caption: this compound Disposal Workflow
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel, the public, and the environment from the potential hazards of this mycotoxin. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure adherence to all applicable regulations.
References
Essential Safety and Logistics for Handling Versicolorin
For Immediate Reference: Key Safety and Operational Plans for Laboratory Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of Versicolorin. As a mycotoxin and a precursor to the potent carcinogen aflatoxin B1, this compound must be handled with the utmost care to mitigate risks to researchers and the environment. The following procedures are designed to provide clear, step-by-step guidance for laboratory operations involving this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a known hazardous compound with cytotoxic, mutagenic, and teratogenic properties. Due to its close relationship with aflatoxin B1, it should be treated as a potential carcinogen.[1] Strict adherence to safety protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
All personnel handling this compound must use the following PPE. This is based on recommendations for highly potent toxins and related aflatoxins.[2][3][4]
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield should be worn to protect against splashes and aerosolized particles. |
| Skin Protection | - Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated. For prolonged handling, consider gloves with longer cuffs. - Lab Coat/Gown: A dedicated lab coat, preferably disposable or made of a non-porous material, must be worn. - Full Coverage: Ensure no skin is exposed by wearing long pants and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the solid form of this compound or if there is a risk of aerosolization. All work with solid this compound should be conducted within a certified chemical fume hood. |
Quantitative Safety Data for Related Aflatoxins
Specific occupational exposure limits for this compound have not been established by regulatory bodies like OSHA. The data below for related aflatoxins should be used as a conservative reference for risk assessment.
| Parameter | Value | Substance | Issuing Organization |
| Permissible Exposure Limit (PEL) | Not Established | This compound | OSHA |
| Recommended Exposure Limit (REL) | Not Established | This compound | NIOSH |
| Threshold Limit Value (TLV) | Not Established | This compound | ACGIH |
| Carcinogenicity | Suspected Human Carcinogen | Aflatoxins | IARC (Group 1) |
| Glove Permeation (General Guidance) | Latex and vinyl gloves may be permeable to aflatoxins in certain solvents like chloroform. Nitrile gloves are generally recommended, but breakthrough times can vary. Immediate glove change upon contamination is critical. | Aflatoxins | General Laboratory Safety |
Experimental Protocols: Handling and Operational Plan
The following protocols are based on established guidelines for handling highly potent mycotoxins and should be adapted to specific experimental needs in consultation with your institution's Environmental Health and Safety (EHS) department.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks in a designated area, preferably within a chemical fume hood.
-
Store this compound in a cool, dry, and well-ventilated area, away from light.
-
The storage container must be clearly labeled as "this compound - Potent Toxin" with appropriate hazard symbols.
-
Restrict access to authorized personnel only.
Preparation of Solutions:
-
All handling of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Wear all recommended PPE, including a respirator.
-
Carefully weigh the required amount of this compound in the fume hood. Use a dedicated spatula and weighing paper.
-
Add the solvent to the solid this compound in a closable container. Ensure the container is sealed before removing it from the fume hood.
-
Decontaminate the spatula, weighing paper, and any other contaminated disposable items immediately after use (see Disposal Plan).
Conducting Experiments:
-
All experimental procedures involving this compound should be performed in a designated area, such as a chemical fume hood or a glove box.
-
Use trays or absorbent bench liners to contain any potential spills.
-
Avoid the use of sharps whenever possible. If needles are necessary, use safety-engineered needles and dispose of them in a designated sharps container immediately after use.
-
After handling, decontaminate all work surfaces with a 10% bleach solution, followed by a rinse with 70% ethanol and then water.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, lab coats, pipette tips, weighing paper) in a designated, leak-proof, and puncture-resistant container. The container must be clearly labeled "Hazardous Waste - this compound" with appropriate hazard symbols.
-
Liquid Waste: Collect all contaminated liquid waste in a designated, sealed, and chemical-resistant container. The container should be labeled "Hazardous Waste - this compound" with a list of the chemical constituents.
-
Sharps: All contaminated sharps must be placed in a designated, puncture-proof sharps container.
Decontamination and Disposal Procedures:
-
Chemical Inactivation: A common method for inactivating aflatoxins is through treatment with a sodium hypochlorite solution (bleach). For liquid waste, add bleach to a final concentration of at least 1% and allow a contact time of at least 30 minutes before collection for final disposal. For solid waste, soak in a 10% bleach solution for at least 30 minutes.
-
Spill Cleanup:
-
Evacuate the area and alert others.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material (e.g., vermiculite, sand).
-
Gently collect the absorbed material and place it in the designated solid hazardous waste container.
-
Decontaminate the spill area with a 10% bleach solution, allowing for a 30-minute contact time.
-
Wipe the area with 70% ethanol, followed by water.
-
-
Final Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of all this compound-contaminated waste. Do not dispose of any this compound waste in general trash or down the drain.
Visualizing the Aflatoxin Biosynthesis Pathway
The following diagram illustrates the biosynthetic pathway of aflatoxins, highlighting the position of this compound A as a key intermediate.
Caption: Aflatoxin B1 biosynthesis pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
